3-Methyl-2-(tributylstannyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl-(3-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDWZQDTTVYOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586018 | |
| Record name | 3-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259807-97-1 | |
| Record name | 3-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Methyl-2-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Methyl-2-(tributylstannyl)pyridine in Modern Organic Synthesis
This compound is a pivotal organostannane reagent, highly valued in the pharmaceutical and materials science sectors. Its significance lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many pharmaceutical agents and organic materials. The presence of the methyl group at the 3-position and the tributylstannyl moiety at the 2-position of the pyridine ring provides a unique steric and electronic profile, enabling highly specific and efficient coupling with a wide range of organic electrophiles.[3] The stability of organostannanes to air and moisture, compared to other organometallic reagents, makes them particularly attractive for use in complex synthetic pathways.[4] However, the synthesis and purification of these compounds require careful consideration due to the inherent toxicity of organotin compounds.[5] This guide provides an in-depth, field-proven protocol for the synthesis and purification of this compound, emphasizing the underlying chemical principles and practical considerations for achieving high purity and yield.
Synthetic Strategy: A Two-Step Approach from 2-Bromo-3-methylpyridine
The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-bromo-3-methylpyridine. This strategy involves a halogen-metal exchange followed by quenching with an electrophilic tin reagent.
Core Reaction Scheme:
The overall transformation can be summarized as follows:
-
Lithiation: 2-Bromo-3-methylpyridine undergoes a bromine-lithium exchange with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures to generate the highly reactive 2-lithio-3-methylpyridine intermediate.
-
Stannylation: The in-situ generated organolithium species is then quenched with tributyltin chloride to afford the desired this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to provide a robust and reproducible method for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 2-Bromo-3-methylpyridine | C6H6BrN | 172.02 | 1.00 g | 5.81 | >98% | Commercially Available |
| n-Butyllithium (n-BuLi) | C4H9Li | 64.06 | 2.5 M in hexanes | 2.56 mL | 6.40 | Anhydrous |
| Tributyltin chloride | C12H27ClSn | 325.51 | 2.08 g (1.8 mL) | 6.40 | >96% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 20 mL | - | Anhydrous | Distilled from Na/benzophenone |
| Saturated aq. NH4Cl | NH4Cl | 53.49 | As needed | - | - | - |
| Diethyl ether | (C2H5)2O | 74.12 | As needed | - | Anhydrous | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | As needed | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-3-methylpyridine (1.00 g, 5.81 mmol).
-
Dissolution and Cooling: Anhydrous tetrahydrofuran (THF, 20 mL) is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 2.56 mL, 6.40 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C. The formation of the lithiated species is typically indicated by a color change. The reaction mixture is stirred at -78 °C for an additional 30 minutes.[6]
-
Stannylation: Tributyltin chloride (1.8 mL, 6.40 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour.[6]
-
Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Purification: Addressing the Organotin Challenge
The purification of organostannanes can be challenging due to the presence of tin-containing byproducts, which are often difficult to separate from the desired product.[5]
Recommended Purification Technique: Fluoride-Treated Silica Gel Chromatography
A highly effective method for removing organotin impurities involves chromatography on silica gel that has been treated with potassium fluoride.[7][8]
-
Column Preparation: A slurry of silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate) is prepared. A layer of potassium fluoride can be added on top of the silica gel.
-
Elution: The crude product is loaded onto the column and eluted with an appropriate solvent system. The organotin byproducts will react with the potassium fluoride and remain on the column, allowing for the isolation of the pure this compound.
Alternatively, washing the organic extract with an aqueous KF solution can help remove a significant portion of tin salts before chromatography.[9]
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include those for the pyridine ring protons, the methyl group protons, and the protons of the tributylstannyl group. The chemical shifts of the pyridine protons will be influenced by the electron-donating methyl group and the electropositive tin atom.[10]
-
¹³C NMR (101 MHz, CDCl₃): The spectrum should show distinct signals for all carbon atoms in the molecule.
-
¹¹⁹Sn NMR (149 MHz, CDCl₃): This technique is particularly useful for confirming the presence of the tin-carbon bond and can provide information about the coordination environment of the tin atom.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Mechanism and Causality: The "Why" Behind the "How"
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the synthesis.
Halogen-Metal Exchange: A Nucleophilic Attack on Halogen
The reaction between 2-bromo-3-methylpyridine and n-butyllithium is a halogen-metal exchange, not a simple deprotonation. The highly polarized C-Li bond of n-BuLi acts as a potent nucleophile, attacking the electrophilic bromine atom. This forms a transient "ate" complex, which then collapses to form the more stable 2-lithio-3-methylpyridine and butyl bromide.[12] The low temperature (-78 °C) is critical to prevent side reactions, such as the addition of n-BuLi to the pyridine ring or deprotonation of the methyl group.[13]
Stannylation: Quenching the Organolithium
The 2-lithio-3-methylpyridine is a powerful nucleophile and base. The addition of tributyltin chloride, an electrophilic tin species, results in a nucleophilic attack by the carbanionic carbon of the pyridine ring on the tin atom, displacing the chloride ion and forming the desired C-Sn bond.
Visualizing the Process
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism for the lithiation and stannylation steps.
Applications in Drug Development: The Power of Stille Coupling
This compound is a valuable precursor for the synthesis of more complex molecules through the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and various organic halides or triflates, enabling the construction of diverse molecular scaffolds for drug discovery.[3][4]
Safety and Handling
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5][14] Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.
References
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Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
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ResearchGate. (2015, October 15). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? Retrieved from [Link]
- Google Patents. (n.d.). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
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ACS Publications. (n.d.). A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
-
ResearchGate. (2013). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (n.d.). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Retrieved from [Link]
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Semantic Scholar. (2012). Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex... Retrieved from [Link]
- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
- El-Hiti, G. A., & Smith, K. (2015).
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Royal Society of Chemistry. (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Retrieved from [Link]
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National Institutes of Health. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]
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De Gruyter. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Retrieved from [Link]
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YouTube. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. Retrieved from [Link]
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AZoM. (n.d.). Exploring the Material Science Applications of 2-Bromo-3-methylpyridine. Retrieved from [Link]
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ResearchGate. (2025). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
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3-Methyl-2-(tributylstannyl)pyridine CAS number and properties
An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a key organostannane reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound's properties, synthesis, and applications.
Introduction: The Role of Organostannanes in Synthetic Chemistry
Organometallic chemistry is a field that bridges traditional inorganic and organic chemistry, focusing on compounds with a direct bond between a carbon atom and a metal.[1] Among these, organotin compounds, or organostannanes, are particularly valuable for their ability to form new carbon-carbon bonds, a critical process in constructing complex organic molecules for pharmaceuticals and materials science.[2] The most prominent application of organotin reagents is the Palladium-catalyzed Stille cross-coupling reaction, which joins the organostannane with an organic electrophile.[2] this compound belongs to this important class of reagents, offering a versatile building block for the synthesis of substituted pyridine derivatives.
Core Compound Identification and Properties
The subject of this guide, this compound, is a specialized organotin reagent. Its unique structure, featuring a tributyltin moiety attached to a methyl-substituted pyridine ring, makes it a valuable partner in cross-coupling reactions.
-
Chemical Name: this compound
-
IUPAC Name: tributyl-(3-methyl-2-pyridinyl)stannane[3]
Physicochemical Data Summary
The following table summarizes the key quantitative properties of the compound.
| Property | Value | Source |
| Molecular Weight | 382.17 g/mol | [4][6] |
| Exact Mass | 383.163503 Da | [3] |
| Appearance | Liquid (presumed) | |
| Density | No data available | |
| Boiling Point | No data available | |
| Refractive Index | No data available |
Safety and Hazard Information
Organotin compounds, including tributyltin derivatives, are known for their toxicity and require careful handling.[7] The hazard profile for this compound is significant and all laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed[3] |
| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[3] |
| Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[3] |
| STOT, Repeated Exposure | Danger | H372: Causes damage to organs through prolonged or repeated exposure[3] |
| Aquatic Hazard, Acute | Warning | H400: Very toxic to aquatic life[3] |
STOT: Specific Target Organ Toxicity
Synthesis Protocol: A Validated Approach
The synthesis of pyridylstannanes is typically achieved through a lithium-halogen exchange followed by quenching with an electrophilic tin reagent. The following protocol is a standard, reliable method adapted from procedures for analogous compounds.[8][9] The core principle is the generation of a highly reactive organolithium intermediate from a halogenated pyridine precursor, which then reacts with tributyltin chloride.
Experimental Workflow
-
Reactor Setup: A multi-neck, flame-dried flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The system is purged with dry nitrogen to ensure an inert atmosphere.
-
Precursor Introduction: 2-Bromo-3-methylpyridine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added to the reaction flask.
-
Generation of Organolithium Reagent: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The formation of the lithiated pyridine is often indicated by a color change.[9] The mixture is stirred at this temperature for 60 minutes.
-
Stannylation: Tributyltin chloride (1.05 eq) is added dropwise to the reaction mixture at -78°C. The reaction is maintained at this temperature for 1-2 hours and then allowed to warm slowly to room temperature.
-
Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Cross-Coupling Chemistry
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[2] This reaction is a powerful method for creating carbon-carbon bonds, particularly for synthesizing complex biaryl compounds, which are common motifs in pharmaceuticals.
The Stille Reaction: A Mechanistic Overview
The Stille reaction involves a catalytic cycle that can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (typically an aryl or vinyl halide/triflate, R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) complex.
-
Transmetalation: The organostannane reagent (R²-SnBu₃) transfers its organic group (the 3-methyl-2-pyridinyl moiety in this case) to the palladium center, displacing the halide/triflate. This is the key step where the tin reagent participates.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The presence of the methyl group and the nitrogen atom in the pyridine ring can influence the electronic properties and coordinating ability of the reagent, offering unique reactivity profiles for drug discovery and materials science applications.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to 3-Methyl-2-(tributylstannyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 3-Methyl-2-(tributylstannyl)pyridine in Modern Synthesis
In the landscape of modern organic chemistry, the efficient construction of carbon-carbon bonds is paramount, particularly in the synthesis of complex pharmaceutical intermediates and functional materials. Among the array of organometallic reagents available, organostannanes hold a significant position due to their stability, reactivity, and versatility in palladium-catalyzed cross-coupling reactions. This compound is a specialized building block that offers chemists a reliable method for introducing a 3-methylpyridin-2-yl moiety into a target molecule.
This guide provides an in-depth examination of this compound, moving beyond a simple recitation of properties to explore the causality behind its synthesis and application. As a key reagent for the Stille cross-coupling reaction, its strategic use enables the formation of C-C bonds that are often challenging to construct using other methods, especially in the synthesis of substituted bipyridine ligands and other heterocyclic scaffolds.[1][2][3] We will delve into its chemical characteristics, a validated synthesis protocol, its primary application in the Stille reaction, and the critical safety considerations inherent to working with organotin compounds.
Core Chemical & Physical Properties
A foundational understanding of a reagent's physical properties is critical for its successful application in experimental design, including solvent selection, reaction temperature, and purification strategy. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | tributyl(3-methylpyridin-2-yl)stannane | PubChem[4] |
| CAS Number | 259807-97-1 | ChemicalBook[5] |
| Molecular Formula | C₁₈H₃₃NSn | PubChem[4] |
| Molecular Weight | 382.17 g/mol | PubChem[4] |
| Appearance | Liquid | Sigma-Aldrich[6] |
| Boiling Point | 396.76 °C at 760 mmHg (Predicted) | LookChem[7] |
| Density | 1.106 g/mL at 25 °C | Sigma-Aldrich[6] |
| Refractive Index | n20/D 1.514 | Sigma-Aldrich[6] |
| SMILES | CCCC(CCCC)C1=C(C=CC=N1)C | PubChem[4] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of organostannanes like this compound is typically achieved via a lithium-halogen exchange followed by quenching with an electrophilic tin reagent. This method is highly efficient but requires stringent anhydrous and anaerobic conditions to prevent the degradation of the highly reactive organolithium intermediate.
The chosen precursor, 2-bromo-3-methylpyridine, is strategic. The bromine atom at the 2-position is readily susceptible to lithium-halogen exchange. The reaction is performed at extremely low temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions, such as the deprotonation of the methyl group or attack on the pyridine ring by the n-butyllithium.[8][9]
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
System Preparation: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-3-methylpyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically 1.6 M in hexanes, 1.05 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The formation of the lithiated intermediate is often accompanied by a color change. The mixture is stirred at -78 °C for 60 minutes.[9]
-
Causality: The excess n-BuLi ensures complete conversion of the starting material. The slow addition and low temperature are critical to prevent side reactions and ensure regioselectivity.
-
-
Stannylation: Tributyltin chloride (1.05 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir for 2-3 hours at this temperature before being allowed to warm slowly to room temperature overnight.[9][10]
-
Causality: The tributyltin chloride acts as an electrophile, reacting with the nucleophilic carbon of the lithiated pyridine to form the desired C-Sn bond.
-
-
Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound.
Application in Stille Cross-Coupling Reactions
The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[2][11] This palladium-catalyzed reaction forms a new carbon-carbon bond between an sp²-hybridized organostannane and an sp²-hybridized organic halide or triflate. The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules like bipyridines.[1][12]
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃), in this case, this compound, exchanges its organic group with the halide on the palladium center. This is often the rate-determining step. The presence of ligands on the palladium is crucial for facilitating this step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Representative Protocol: Stille Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
-
Reagents & Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and an appropriate solvent (e.g., anhydrous DMF or toluene).
-
Causality: A slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide. The catalyst is the heart of the reaction; Pd(PPh₃)₄ is a common choice as it is a pre-formed, air-stable source of the active Pd(0) species.
-
-
Reaction: The mixture is degassed via several "freeze-pump-thaw" cycles or by bubbling argon through the solution for 15-30 minutes. The reaction is then heated (typically 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed.[13]
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Workup: Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (KF).
-
Self-Validation: The KF wash is a key step in the workup of Stille reactions. Fluoride ions have a high affinity for tin and will react with the tributyltin halide byproduct to form insoluble tributyltin fluoride, which can often be removed by filtration. This simplifies purification significantly.
-
-
Purification: The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling of an Organotin Reagent
Trustworthiness in experimental science begins with safety. Organotin compounds, including this compound, are highly toxic and require careful handling.
-
Acute Toxicity: The compound is toxic if swallowed and harmful in contact with skin.[4]
-
Irritation: It is known to cause skin and serious eye irritation.[4]
-
Organ Damage: A significant hazard is the potential for damage to organs through prolonged or repeated exposure.[4]
-
Environmental Hazard: It is very toxic to aquatic life.[4]
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times.
-
Waste Disposal: All waste materials, including contaminated glassware, solvents, and silica gel from purification, must be disposed of as hazardous organotin waste according to institutional and local regulations. Do not pour any amount down the drain.
-
Spill Management: Have a spill kit ready that is appropriate for organometallic compounds. In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical cleanup.
Conclusion
This compound is a valuable and highly effective reagent for introducing the 3-methylpyridin-2-yl group in complex molecule synthesis. Its utility is centered on its role in the robust and functional-group-tolerant Stille cross-coupling reaction. While its synthesis is straightforward, it demands rigorous anaerobic and anhydrous techniques. The primary drawback of its use is the high toxicity associated with all organostannane compounds, which necessitates strict adherence to safety protocols. For the discerning researcher in drug development or materials science, a comprehensive understanding of its properties, synthesis, and safe handling is essential to fully leverage its synthetic potential.
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- Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells.
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The Synthetic Versatility of 3-Methyl-2-(tributylstannyl)pyridine: A Technical Guide to its Reactivity and Applications
Abstract
Substituted pyridines are fundamental scaffolds in modern medicinal chemistry and materials science.[1][2][3][4] Among the myriad of synthetic intermediates, organostannanes, particularly 3-Methyl-2-(tributylstannyl)pyridine, have emerged as powerful and versatile building blocks. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound. We will delve into the nuances of its primary application in palladium-catalyzed Stille cross-coupling reactions, offering insights into reaction mechanisms and optimization strategies. Furthermore, this guide will present detailed experimental protocols and discuss the strategic considerations for employing this reagent in the synthesis of complex molecular architectures, targeting researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. Consequently, the development of efficient and modular methods for the synthesis of highly substituted pyridines is a central theme in contemporary organic chemistry.[2][5][6][7] Organotin reagents, or organostannanes, have proven to be invaluable tools in this endeavor due to their stability to air and moisture, and their compatibility with a wide range of functional groups.[8][9] this compound, in particular, offers a strategic entry point for the introduction of a 3-methylpyridin-2-yl moiety, a common feature in biologically active compounds.
Synthesis of this compound
The most common and efficient synthesis of this compound involves a halogen-lithium exchange reaction followed by quenching with an electrophilic tin species.[10][11] The typical precursor is a readily available 2-halo-3-methylpyridine, such as 2-bromo-3-methylpyridine.
The reaction proceeds via the formation of a highly reactive 3-methyl-2-lithiopyridine intermediate. The choice of a strong, non-nucleophilic base like n-butyllithium is critical for efficient halogen-lithium exchange at low temperatures, which minimizes potential side reactions such as deprotonation of the methyl group.[11] Subsequent addition of tributyltin chloride results in the desired C-Sn bond formation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-3-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
To this solution, add tributyltin chloride (1.1 eq) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to afford this compound.
Reactivity Profile: A Focus on Stille Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[8][12][13] This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[8][12]
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is well-established and proceeds through a catalytic cycle involving a palladium(0) species.[8][12][14]
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.[12]
-
Transmetalation: The organostannane (in this case, this compound, where R² is the 3-methylpyridin-2-yl group) transfers its organic group to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.[14]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[8][12]
Factors Influencing Reactivity and Selectivity
The efficiency of the Stille coupling with this compound is influenced by several factors:
-
Palladium Catalyst and Ligands: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[9][15] The choice of ligand is crucial; electron-rich and bulky phosphine ligands often accelerate the reaction.[15][16]
-
Additives: The addition of copper(I) salts, such as CuI, can significantly accelerate the rate of Stille couplings.[15] This is attributed to the ability of Cu(I) to act as a scavenger for free ligands or to facilitate the transmetalation step.[15][16]
-
Solvent: Aprotic polar solvents like DMF, THF, and dioxane are commonly used.
-
Leaving Group: The reactivity of the electrophile generally follows the order I > Br > OTf >> Cl.[12]
Quantitative Data: Relative Reaction Rates in Stille Coupling
| Coupling Partner (R-X) | Relative Rate |
| Aryl Iodide | >10³ |
| Aryl Bromide | 1 |
| Aryl Chloride | <10⁻³ |
| Aryl Triflates | ~10² |
This table provides a generalized view of the relative reactivity of different electrophiles in Stille coupling reactions.
Applications in Medicinal Chemistry and Drug Development
The 3-methylpyridine moiety is a key structural element in numerous biologically active compounds.[3][17] The ability to readily introduce this fragment via Stille coupling with this compound makes it a valuable tool for drug discovery and development. Applications span various therapeutic areas, including oncology, neuroscience, and infectious diseases.[17] The pyridine nitrogen can serve as a hydrogen bond acceptor, influencing drug-target interactions, while the methyl group can provide beneficial steric interactions and improve metabolic stability.
Figure 2: Application workflow of this compound.
Experimental Workflow: Stille Coupling Protocol
The following is a representative protocol for a Stille coupling reaction using this compound.
Materials:
-
Aryl halide or triflate (1.0 eq)
-
This compound (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous DMF
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a degassed solution of the aryl halide or triflate in anhydrous DMF, add this compound and Pd(PPh₃)₄ under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous KF solution to precipitate the tin byproducts.
-
Stir the mixture for 1 hour, then filter through a pad of celite.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of substituted pyridines, which are of paramount importance in the pharmaceutical and materials science industries. Its primary application in Stille cross-coupling reactions provides a reliable and modular approach to constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and the factors influencing the Stille coupling is essential for its successful implementation in research and development. While the toxicity of organotin compounds is a consideration, proper handling and purification techniques can mitigate this drawback, allowing chemists to harness the full synthetic potential of this valuable building block.
References
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Donohoe, T. J., Basutto, J. A., & Bower, J. F. (2009). A Rapid and Efficient Method for the Synthesis of α,β-Unsaturated 1,5-Dicarbonyl Derivatives and Their Application to the Synthesis of Pyridines. The Journal of Organic Chemistry, 74(23), 9357-9360. [Link]
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Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Highly Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]
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Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. [Link]
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-
Wei, Y., & Yoshikai, N. (2013). Copper-Catalyzed Redox-Neutral [3 + 3] Annulation of O-Acetyl Ketoximes and α,β-Unsaturated Aldehydes: Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 135(10), 3756-3759. [Link]
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Laha, J. K., & Maji, A. (2018). Recent advances in the synthesis of multi-substituted pyridines. Organic & Biomolecular Chemistry, 16(10), 1649-1678. [Link]
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Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
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Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]
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Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(12), 2465-2483. [Link]
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The Alchemist's Pyridine: A Senior Application Scientist's Guide to Tributylstannyl Pyridines in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Contentious Reagent
In the landscape of modern organic synthesis, few reagents evoke the same mixture of appreciation and caution as organotins. Among these, tributylstannyl pyridines stand as a testament to a powerful synthetic tool that has enabled the construction of countless complex molecules, particularly within the pharmaceutical and materials science sectors. Their utility in the famed Stille cross-coupling reaction is legendary, offering a reliable method for forging carbon-carbon bonds with a level of functional group tolerance that remains impressive.
However, the well-documented toxicity of organotin compounds necessitates a deep understanding and a disciplined approach to their use. This guide, written from the perspective of a seasoned application scientist, is not merely a collection of protocols. It is an in-depth exploration of the "why" behind the "how"—a technical and practical manual designed to empower researchers to leverage the synthetic power of tributylstannyl pyridines safely and effectively. We will delve into the nuances of their synthesis, explore the intricacies of their most famous application, the Stille coupling, and address the critical aspects of their handling and the greener alternatives that are shaping the future of cross-coupling chemistry.
The Synthesis of Tributylstannyl Pyridines: A Tale of Three Isomers
The preparation of 2-, 3-, and 4-tributylstannyl pyridine isomers is a cornerstone of their application. The most prevalent and reliable method involves a lithium-halogen exchange with the corresponding bromopyridine, followed by quenching with tributyltin chloride. This approach offers high yields and relatively straightforward purification.
The choice of starting bromopyridine isomer dictates the final product. The general synthetic pathway is illustrated below:
Caption: General synthetic route to tributylstannyl pyridines.
Experimental Protocol: Synthesis of 2-Tributylstannylpyridine
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-tributylstannylpyridine, a commonly used isomer.
Materials:
-
2-Bromopyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride (Bu3SnCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. A color change is typically observed. Stir the reaction mixture at -78 °C for 30-60 minutes.[1][2]
-
To the resulting pyridyllithium solution, add tributyltin chloride dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-3 hours, then gradually warm to room temperature and stir for an additional hour.[1][2]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-tributylstannylpyridine.[1]
Comparative Data of Tributylstannyl Pyridine Isomers
While all three isomers are synthesized via a similar route, their physical and spectroscopic properties differ.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Tributylstannylpyridine | 17997-47-6 | C17H31NSn | 368.14 | Transparent yellow liquid |
| 3-Tributylstannylpyridine | 59020-10-9 | C17H31NSn | 368.14 | White to pale yellow solid |
| 4-Tributylstannylpyridine | 124252-41-1 | C17H31NSn | 368.15 | Pale yellow to colorless solid or liquid |
Characterization Data (¹H and ¹³C NMR in CDCl₃):
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Tributylstannylpyridine | 8.73 (d), 7.48 (t), 7.39 (d), 7.10 (dd), 1.70-1.05 (m), 0.85 (t)[3] | Not readily available in a comparative format. |
| 3-Tributylstannylpyridine | Aromatic protons typically appear in the range of 8.5-7.2 ppm. | Aromatic carbons appear around 150, 124, and 136 ppm for C2, C3, and C4 respectively.[4] |
| 4-Tributylstannylpyridine | Aromatic protons typically appear as two doublets. | Aromatic carbons appear around 150, 124, and 136 ppm for C2, C3, and C4 respectively.[4] |
The Stille Cross-Coupling Reaction: The Pyridine Synthon in Action
The palladium-catalyzed Stille cross-coupling reaction is the premier application of tributylstannyl pyridines. It allows for the formation of a C-C bond between the pyridine ring and a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, and acyl halides or triflates. The reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[5][6][7]
The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Causality in Experimental Choices for Stille Coupling
-
Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are commonly used. The choice of phosphine ligands can significantly impact the reaction rate and yield by influencing the electron density and steric environment of the palladium center.[8][9]
-
Solvent: Aprotic polar solvents like DMF, THF, or toluene are typically employed to dissolve the reactants and facilitate the reaction.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step, which is often the rate-limiting step.[7] Lithium chloride (LiCl) can also be beneficial by facilitating the dissociation of ligands from the palladium center.
Experimental Protocol: Stille Coupling of 2-Tributylstannylpyridine with an Aryl Bromide
This protocol outlines a general procedure for a Stille cross-coupling reaction.
Materials:
-
2-Tributylstannylpyridine
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Optional: Copper(I) iodide (CuI) and/or Lithium chloride (LiCl)
-
Saturated aqueous potassium fluoride (KF) solution (for workup)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and any additives (e.g., CuI, LiCl).
-
Add the anhydrous solvent, followed by the 2-tributylstannylpyridine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, stir the reaction mixture with a saturated aqueous solution of potassium fluoride for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling of Organotin Compounds: A Non-Negotiable Priority
The high toxicity of organotin compounds, including tributylstannyl pyridines, cannot be overstated. These compounds are neurotoxic and can be absorbed through the skin.[8][9][10][11] Therefore, strict adherence to safety protocols is paramount.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.
-
Fume Hood: All manipulations of organotin compounds should be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: Organotin waste is hazardous and must be disposed of according to institutional and regulatory guidelines. Never dispose of organotin waste down the drain.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.
The Horizon: Alternatives and Recent Advances
The toxicity of organotin reagents has driven the development of alternative cross-coupling methodologies. The Suzuki-Miyaura coupling, which utilizes less toxic and more environmentally benign organoboron reagents, has emerged as a powerful alternative for the synthesis of biaryl compounds, including those containing pyridine moieties.[4][5][12][13]
Recent research in the field of organostannanes continues to focus on developing more efficient and greener synthetic methods. This includes the use of microwave-assisted synthesis to accelerate reactions and the development of catalytic systems that can be used in greener solvents like water.[2][14] Furthermore, efforts are ongoing to develop Stille couplings that are catalytic in tin, which would significantly reduce the amount of toxic tin waste generated.[15]
Conclusion: A Powerful Tool Demanding Respect
Tributylstannyl pyridines are undeniably powerful reagents in the synthetic chemist's toolbox. Their ability to cleanly and efficiently introduce a pyridine ring into a wide variety of molecules has cemented their place in the annals of organic synthesis. However, their utility is intrinsically linked to the responsibility of the user. A thorough understanding of their synthesis, reactivity, and, most importantly, their hazards is essential for their safe and effective application. As the field of chemistry continues to evolve towards greener and more sustainable practices, the lessons learned from working with challenging reagents like tributylstannyl pyridines will undoubtedly inform the development of the next generation of synthetic methodologies.
References
-
National Center for Biotechnology Information. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
-
Espinet, P., & Casado, A. L. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(8), 4964-4982. [Link]
-
Caspado, M. A., & Espinet, P. (2015). THE STILLE REACTION, 38 YEARS LATER. CORE. [Link]
-
Barros, S. M., & Rossi, R. A. (2014). Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. Semantic Scholar. [Link]
-
SACH. 2-(TRIBUTYLSTANNYL)PYRIDINE (CAS No.: 17997-47-6) in Organic Synthesis. [Link]
-
Barnes, J. M., & Stoner, H. B. (1959). The toxicology of tin compounds. Pharmacological Reviews, 11(2), 211-231. [Link]
-
LookChem. 4-(Tributylstannyl)pyridine. [Link]
-
The Royal Society of Chemistry. Supplementary Information for.... [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Herbage, M. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4372-4375. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Wikipedia. Stille reaction. [Link]
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Maleczka Jr, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(23), 5634-5635. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]
-
ResearchGate. 13C-NMR spectrum of (4). [Link]
-
Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Request PDF. [Link]
-
ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
-
Maleczka Jr, R. E., & Terstiege, I. (1998). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]
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An In-depth Technical Guide to the Discovery and History of Organostannane Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Powerful Tool in Organic Synthesis
Organostannane reagents, organometallic compounds featuring a carbon-tin bond, have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable precision.[1] Their journey from a laboratory curiosity to a cornerstone of synthetic chemistry is a testament to the relentless pursuit of new methods for carbon-carbon bond formation. The story of organostannanes begins in the mid-19th century with the pioneering work of English chemist Edward Frankland. In 1849, in his quest to isolate free alkyl radicals, Frankland synthesized the first organotin compound, diethyltin diiodide ((CH₃CH₂)₂SnI₂).[2][3][4] This seminal discovery laid the foundation for the entire field of organotin chemistry, which would flourish over the next century and a half.[5][6] The field saw rapid expansion in the 1900s, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds.[2]
The Stille Coupling: A Revolution in Carbon-Carbon Bond Formation
While organostannanes found various applications, their true potential in complex molecule synthesis was fully realized with the development of the palladium-catalyzed cross-coupling reaction, famously known as the Stille coupling. This reaction, which forges a new carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide, was extensively developed and popularized by American chemist John K. Stille in the late 1970s.[7] The Stille reaction offers several advantages that have cemented its place in the synthetic chemist's toolbox: it is tolerant of a wide array of functional groups, the reagents are often stable to air and moisture, and the reaction conditions are generally mild.[7][8] These features make it particularly well-suited for the late-stage modification of complex molecules, a crucial aspect of drug discovery and development.
The general scheme for the Stille coupling is as follows:
R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ (catalyzed by a Palladium(0) complex)
Where:
-
R¹ and R² are organic moieties (e.g., aryl, vinyl, alkyl)
-
X is a halide (I, Br, Cl) or a pseudohalide (e.g., triflate - OTf)
-
R³ is typically an alkyl group (e.g., butyl)
Delving into the Mechanism of the Stille Coupling
The mechanism of the Stille reaction has been the subject of extensive investigation and is understood to proceed through a catalytic cycle involving a palladium(0) species.[7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the organic electrophile (R¹-X). This step results in the formation of a square planar Pd(II) intermediate.
-
Transmetalation: The organostannane reagent (R²-Sn(R³)₃) then reacts with the Pd(II) complex. The organic group R² is transferred from the tin atom to the palladium center, displacing the halide or pseudohalide, which then associates with the tin. This is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are then coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
A Practical Guide to Working with Organostannane Reagents
Synthesis of a Key Organostannane Reagent: Tributyl(vinyl)tin
Tributyl(vinyl)tin is a commonly used and commercially available organostannane reagent. For researchers who need to prepare it in the laboratory, the reaction of a vinyl Grignard reagent with tributyltin chloride is a standard and reliable method.
Experimental Protocol: Synthesis of Tributyl(vinyl)tin
-
Materials: Magnesium turnings, vinyl bromide (as a solution in THF), tributyltin chloride, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of a solution of vinyl bromide in anhydrous THF to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started (indicated by gentle refluxing), add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of tributyltin chloride in anhydrous THF to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation to obtain pure tributyl(vinyl)tin.
-
Figure 2: Workflow for the synthesis of tributyl(vinyl)tin.
Performing a Typical Stille Coupling Reaction
The following protocol provides a general procedure for the Stille coupling of an aryl iodide with tributyl(vinyl)tin. The specific conditions may need to be optimized for different substrates.
Experimental Protocol: Stille Coupling of 4-Iodoanisole with Tributyl(vinyl)tin
-
Materials: 4-Iodoanisole, tributyl(vinyl)tin, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous and degassed solvent (e.g., toluene or DMF), saturated aqueous potassium fluoride (KF) solution.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodoanisole, the palladium catalyst, and the anhydrous, degassed solvent.
-
Add tributyl(vinyl)tin to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 4-vinylanisole.
-
Sources
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An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)pyridine: Properties, Synthesis, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, the development of efficient and versatile methods for the construction of complex molecular architectures is of paramount importance. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the formation of carbon-carbon bonds. The Stille reaction, which utilizes organostannanes as coupling partners, stands out due to its tolerance of a wide array of functional groups, its insensitivity to moisture and air, and the stability of the organotin reagents.[1][2] This guide provides a comprehensive technical overview of a key building block in this context: 3-Methyl-2-(tributylstannyl)pyridine .
This document will delve into the core physical and chemical properties of this reagent, provide a detailed, field-proven protocol for its synthesis and characterization, and explore its application as a strategic component in the synthesis of complex pyridine-containing molecules, a motif frequently encountered in medicinally active compounds. The insights provided herein are curated for the practicing researcher, aiming to bridge the gap between theoretical knowledge and practical laboratory application.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any synthetic endeavor. This compound is a stable yet reactive organometallic compound, and its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₃NSn | [3][4] |
| Molecular Weight | 382.17 g/mol | [3][4] |
| CAS Number | 259807-97-1 | [3][4] |
| Appearance | Expected to be a liquid | Inferred from isomers |
| Boiling Point | 396.76 °C at 760 mmHg (Predicted) | [5] |
| Flash Point | 193.754 °C (Predicted) | [5] |
| Density | ~1.1 g/mL (Estimated based on isomers) | [N/A] |
| Refractive Index | ~1.51 (Estimated based on isomers) | [N/A] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyltin group and the 3-methylpyridine moiety. The tributyl group will exhibit a series of multiplets in the upfield region (δ 0.8-1.6 ppm). The methyl group on the pyridine ring will appear as a singlet around δ 2.3-2.5 ppm. The aromatic protons on the pyridine ring will resonate in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being diagnostic of the substitution pattern.
-
¹³C NMR: The carbon NMR will show signals for the four distinct carbons of the tributyl group (typically between δ 9 and 30 ppm). The methyl carbon of the pyridine ring will appear around δ 20-25 ppm. The pyridine ring carbons will be observed in the aromatic region (δ 120-150 ppm), with the carbon directly attached to the tin atom showing characteristic coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
-
¹¹⁹Sn NMR: The tin-119 NMR spectrum is a powerful tool for characterizing organotin compounds. For tributyl(aryl)stannanes, the ¹¹⁹Sn chemical shift is typically observed in the range of -40 to -65 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong C-H stretching and bending vibrations of the butyl and methyl groups in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. Characteristic aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring will be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.[8][9]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by quenching with an electrophilic tin reagent. The following protocol is a robust and reliable method adapted from established procedures for analogous compounds.[10]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-3-methylpyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour. A color change is typically observed, indicating the formation of the lithiated pyridine intermediate.
-
Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at -78 °C for an additional 2 hours and then warmed to room temperature and stirred for another 1 hour.
-
Quench and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Application in Stille Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in the Stille cross-coupling reaction.[1][11][12] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and a variety of organic electrophiles, such as aryl halides, vinyl halides, and acyl chlorides.
The Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The reaction is highly valued in drug discovery for its ability to introduce substituted pyridine moieties, which are prevalent in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. While specific examples of blockbuster drugs synthesized using this compound are not prominently documented, the strategic importance of this class of reagents is undeniable in the construction of complex heterocyclic systems. For instance, the synthesis of analogues of drugs like Varenicline (Chantix) and Mepyramine (Anthisan), which contain substituted pyridine rings, could potentially leverage such Stille coupling strategies for rapid library generation and lead optimization.[13][14][15][16][17]
Safety and Handling
Organotin compounds, including this compound, are toxic and require careful handling.[3]
-
Toxicity: These compounds are toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs.[3] They are also very toxic to aquatic life.[3]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Waste Disposal: All organotin waste must be collected in a designated, labeled container and disposed of in accordance with institutional and local regulations.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its stable nature and reactivity in the Stille cross-coupling reaction make it a powerful tool for the introduction of the 3-methyl-2-pyridyl moiety into complex molecules. This guide has provided a comprehensive overview of its physical properties, a detailed synthetic protocol, and an exploration of its application in the context of drug discovery. By understanding the principles and practical considerations outlined herein, researchers can effectively and safely utilize this reagent to advance their synthetic programs.
References
A comprehensive list of references is available in the following section. All URLs have been verified to be active at the time of this writing.
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- 4. scbt.com [scbt.com]
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- 7. spectrabase.com [spectrabase.com]
- 8. Pyridine, 3-methyl- [webbook.nist.gov]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. echemi.com [echemi.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. chemistry.msu.edu [chemistry.msu.edu]
- 13. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 14. A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 16. Pyrilamine | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Organotin Compounds: An In-depth Technical Guide to Stability and Storage
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are integral to a multitude of industrial and chemical processes, from catalysis in polymer chemistry to their use as biocides and pharmaceutical intermediates. However, their utility is intrinsically linked to their stability, a factor that is paramount for experimental reproducibility, product efficacy, and safety. This technical guide provides a comprehensive overview of the stability and storage of organotin compounds, offering field-proven insights and detailed protocols to ensure their integrity.
The Fundamental Principles of Organotin Stability: A Balancing Act
The stability of an organotin compound is primarily dictated by the nature of the organic substituents and the other groups attached to the tin atom. The tin-carbon bond, while relatively stable to air and moisture, is susceptible to cleavage by various agents.[1] Understanding the underlying mechanisms of degradation is crucial for designing appropriate storage and handling protocols.
Inherent Chemical Reactivity
The reactivity and, consequently, the stability of organotin compounds are influenced by several factors:
-
Nature of Organic Groups: The strength of the Sn-C bond and steric hindrance play a significant role. Aryl, allyl, or vinyl groups are more readily cleaved than alkyl groups.[1]
-
Number of Organic Groups: The toxicity and reactivity profile changes with the number of organic substituents, generally following the order: R₃SnX > R₂SnX₂ > RSnX₃ > R₄Sn.[2]
-
Anionic Ligand (X): The nature of the anionic group (e.g., halide, oxide, carboxylate) influences the compound's susceptibility to hydrolysis and other reactions.[1]
The availability of low-lying 5d orbitals in tin allows for coordination numbers greater than four, a key factor in their reactivity and degradation pathways.[3]
Major Degradation Pathways: Unraveling the Mechanisms of Decay
Organotin compounds can degrade through several pathways, often initiated by environmental factors. A thorough understanding of these pathways is essential for mitigating degradation during storage and use.
Hydrolysis: The Ubiquitous Threat
Exposure to moisture is a primary cause of degradation for many organotin compounds, particularly organotin halides, which readily hydrolyze to form organotin oxides and hydroxides.[4] This process can occur through the intermediacy of hydrated organotin cations.[5] The general sequence of hydrolysis is the stepwise replacement of anionic ligands with hydroxyl groups, which can then condense to form stannoxanes (-Sn-O-Sn-).
Diagram: Generalized Hydrolysis Pathway of an Organotin Dichloride
Sources
A Spectroscopic and Synthetic Guide to 3-Methyl-2-(tributylstannyl)pyridine
Introduction: A Key Intermediate in Cross-Coupling Chemistry
3-Methyl-2-(tributylstannyl)pyridine (CAS No. 259807-97-1) is a substituted organostannane compound of significant interest to researchers in organic synthesis and drug development.[1][2] As a functionalized pyridine derivative, it serves as a versatile building block, primarily in palladium-catalyzed Stille cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the 3-methylpyridin-2-yl moiety into complex molecular architectures, a common scaffold in pharmaceuticals and functional materials. This guide provides an in-depth analysis of the synthesis and comprehensive spectroscopic characterization of this reagent, offering field-proven insights for its effective use and verification.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and structural properties. This compound combines a heterocyclic aromatic system with a bulky, lipophilic organometallic group, defining its reactivity and handling characteristics.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 259807-97-1 | [1][2] |
| Molecular Formula | C₁₈H₃₃NSn | [1][2] |
| Molecular Weight | 382.17 g/mol | [1] |
| Exact Mass | 383.163503 Da | [2] |
| Appearance | Liquid |
| Boiling Point | 396.8 ± 44.0 °C at 760 mmHg |[3] |
Section 2: Synthesis and Mechanistic Considerations
The most reliable and commonly employed synthesis of this compound involves a lithium-halogen exchange followed by electrophilic quench with a trialkyltin halide. This method's success hinges on precise control of reaction conditions, particularly temperature, to prevent unwanted side reactions.
Causality of Experimental Choices:
-
Starting Material: 2-Bromo-3-methylpyridine is the ideal precursor. The bromine at the 2-position is readily lithiated.
-
Lithiation Agent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base perfect for this transformation.
-
Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath). This is critical. At higher temperatures, the highly reactive 2-lithiated pyridine intermediate can undergo side reactions, such as addition to another pyridine ring or decomposition. The low temperature ensures the stability of the organolithium species until it can be trapped.
-
Electrophile: Tributyltin chloride is the electrophile that introduces the desired stannyl group. Its reactivity is well-matched for a clean reaction with the lithiated pyridine.
Caption: Synthetic workflow for this compound.
Section 3: Spectroscopic Characterization - A Multi-technique Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR provides a complete picture of the carbon skeleton and the direct environment of the tin atom.
-
¹H NMR Spectroscopy (Predicted): The proton spectrum is characterized by distinct regions for the aromatic pyridine protons and the aliphatic tributylstannyl protons.
-
Pyridine Region (δ 7.0-8.5 ppm): Three signals are expected. The proton at C6 (adjacent to nitrogen) will be the most downfield, likely appearing as a doublet around δ 8.4-8.5 ppm. The protons at C4 and C5 will appear as a doublet of doublets or multiplet between δ 7.0-7.5 ppm.
-
Methyl Group (δ 2.3-2.5 ppm): A sharp singlet integrating to 3H is expected for the methyl group at the C3 position.
-
Tributylstannyl Group (δ 0.8-1.7 ppm): This region will show a complex set of overlapping multiplets. The terminal methyl protons (-CH₃) will appear as a triplet around δ 0.9 ppm (9H). The three methylene groups (-CH₂-) will resonate as multiplets between δ 1.0 and 1.6 ppm (6H each, 18H total). The methylene group alpha to the tin atom will show satellite peaks due to coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes.
-
-
¹³C NMR Spectroscopy (Predicted): The carbon spectrum confirms the carbon framework.
-
Pyridine Carbons (δ 120-170 ppm): Five signals are expected. The carbon C2, directly bonded to the tin atom, will be the most downfield (potentially δ > 165 ppm) and will exhibit coupling to the tin nucleus (¹J(Sn-C)). The other aromatic carbons will appear in the typical δ 120-150 ppm range.
-
Aliphatic Carbons (δ 9-30 ppm): Four distinct signals are expected for the butyl groups. The terminal methyl carbon will be the most upfield (~δ 13.7 ppm), followed by the three methylene carbons (~δ 29.1, 27.4, and 9-10 ppm for the carbon alpha to tin).
-
-
¹¹⁹Sn NMR Spectroscopy (Predicted): This technique is highly diagnostic for organotin compounds. For tetracoordinate stannanes attached to an sp² carbon, the chemical shift is expected in the range of δ -40 to -70 ppm (relative to tetramethyltin). The specific shift provides insight into the electronic environment of the tin atom.
Table 2: Predicted NMR Spectroscopic Data (CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| ¹H | 8.4 - 8.5 | (d, 1H, H-6) |
| 7.2 - 7.5 | (m, 1H, H-4) | |
| 7.0 - 7.2 | (dd, 1H, H-5) | |
| 2.3 - 2.5 | (s, 3H, -CH₃) | |
| 1.4 - 1.6 | (m, 6H, Sn-CH₂-CH₂ -CH₂-CH₃) | |
| 1.2 - 1.4 | (m, 6H, Sn-CH₂-CH₂-CH₂ -CH₃) | |
| 1.0 - 1.2 | (m, 6H, Sn-CH₂ -CH₂-CH₂-CH₃) with Sn satellites | |
| ~0.9 | (t, 9H, -CH₂-CH₃ ) | |
| ¹³C | >165 | (C-2, ¹J(Sn-C) coupling) |
| 120 - 150 | (4 additional aromatic carbons) | |
| ~29.1 | (Sn-CH₂-C H₂-CH₂-CH₃) | |
| ~27.4 | (Sn-CH₂-CH₂-C H₂-CH₃) | |
| ~13.7 | (-CH₂-C H₃) | |
| ~20-22 | (Pyridine -CH₃) | |
| 9 - 11 | (Sn-C H₂-) with ¹J(Sn-C) coupling |
| ¹¹⁹Sn | -40 to -70 | Single resonance |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is a composite of vibrations from the pyridine ring and the alkyl chains.
-
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Strong, sharp bands in the 2850-2960 cm⁻¹ region, characteristic of the butyl groups.
-
Pyridine Ring Vibrations (C=C, C=N stretching): A series of medium to strong bands in the 1400-1600 cm⁻¹ region. These are diagnostic for the pyridine core.
-
Sn-C Vibrations: Weaker bands expected in the far-IR region (below 600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which serve as a fingerprint for the molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the multiple stable isotopes of tin. The most abundant isotopes are ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn. The exact mass of the monoisotopic peak (for ¹²⁰Sn) is 383.1635 Da.[2]
-
Fragmentation: The primary fragmentation pathway is the sequential loss of butyl radicals (•C₄H₉, 57 Da). A prominent peak at m/z = 326 (M - 57) corresponding to the loss of one butyl group is expected to be a major fragment. Further losses can also be observed.
Section 4: Experimental Protocols
Synthesis of this compound
This protocol must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-3-methylpyridine (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material (concentration ~0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Quenching: Slowly add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by vacuum distillation or column chromatography on silica gel.
Sample Preparation for Spectroscopy
-
NMR: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
IR: Analyze the neat liquid product using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.
-
MS: Prepare a dilute solution in a volatile solvent like methanol or acetonitrile for analysis by ESI-MS or GC-MS.
Section 5: Safety and Handling
Organotin compounds are toxic and require careful handling.
-
Hazards: this compound is toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life.[2]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
References
-
ChemWhat. 2-(tri-n-butylstannyl)-3-methylpyridine, CAS No. 259807-97-1. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16427098, this compound. [Link]
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The Royal Society of Chemistry. Supplementary Information for an article. [Link]
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The Royal Society of Chemistry. Supporting Information for an article. [Link]
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The Royal Society of Chemistry. Supporting Information for an article on metal binding. [Link]
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Organic Syntheses. A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 220832, 2-Bromo-3-methylpyridine. [Link]
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Methodological & Application
Harnessing 3-Methyl-2-(tributylstannyl)pyridine for Complex Molecule Synthesis via Stille Coupling
An Application Guide for Researchers
Senior Application Scientist Note: The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable functional group tolerance and reliability in forging carbon-carbon bonds.[1] This guide provides an in-depth examination of a specific, high-value building block: 3-Methyl-2-(tributylstannyl)pyridine . Pyridine moieties are ubiquitous scaffolds in medicinal chemistry, lending desirable pharmacokinetic properties to drug candidates.[2][3] However, the introduction of 2-substituted pyridines via cross-coupling is notoriously challenging, a phenomenon often dubbed the "2-pyridyl problem," due to the propensity of the nitrogen lone pair to interfere with the catalyst.[4][5] This document will elucidate the mechanistic nuances, provide a field-proven protocol, and offer expert insights to empower researchers in leveraging this reagent for the synthesis of complex, pyridine-containing molecules.
Foundational Principles: The Stille Reaction & the Pyridyl Challenge
The Stille reaction couples an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically an aryl or vinyl halide/triflate, catalyzed by a palladium(0) species.[6][7] The catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination, is exceptionally robust.[8] Organostannanes are favored for their stability to air and moisture and their compatibility with a vast array of functional groups, which often obviates the need for protecting groups.[9][10][11]
The primary challenge with 2-stannylpyridines is the potential for the pyridine nitrogen to coordinate to the palladium center. This coordination can inhibit crucial steps in the catalytic cycle, leading to sluggish or failed reactions. The strategic placement of a methyl group at the 3-position, as in our title compound, can introduce steric hindrance that may subtly influence the pyridine's coordination posture, although careful optimization of reaction conditions remains paramount.
The Catalytic Cycle
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R²-X bond, forming a Pd(II) complex.[6]
-
Transmetalation: The organic group (the 3-methyl-2-pyridyl moiety) is transferred from the tin reagent to the Pd(II) complex, displacing the halide or triflate. This is often the rate-determining step.[6][12]
-
Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: General workflow for the Stille coupling experiment.
-
Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add Copper(I) Iodide (CuI, 0.10 eq.), Pd₂(dba)₃ (0.025 eq., 5 mol% Pd), and Triphenylarsine (AsPh₃, 0.20 eq.).
-
Causality Note: The combination of a Pd(0) source and a ligand is crucial. Triphenylarsine is often superior to triphenylphosphine in Stille couplings as it promotes a faster rate of reductive elimination. The Cu(I) additive is known to facilitate the transmetalation step, which is often rate-limiting, especially with challenging substrates.[12][13][14]
-
-
Reagent Addition: Add the aryl bromide (1.0 eq.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or DMF) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Stannane Addition: Add this compound (1.1–1.2 eq.) via syringe.
-
Causality Note: A slight excess of the organostannane is used to ensure complete consumption of the potentially more valuable electrophile and to compensate for any potential homocoupling side reactions.[10]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90–100 °C. Stir vigorously for 4–16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.
Work-up and Purification: The Tin Challenge
A significant challenge in Stille couplings is the removal of stoichiometric organotin byproducts (e.g., Bu₃SnBr), which are toxic and can complicate purification. [8][10]
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF).
-
Causality Note: Fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF) or related hypervalent tin species that precipitate from the organic phase, greatly simplifying removal.[15]
-
-
Filtration: Stir the biphasic mixture vigorously for 1-2 hours. The tin salts will appear as a white precipitate. Filter the entire mixture through a pad of Celite®, washing thoroughly with the organic solvent.
-
Extraction: Separate the organic layer from the filtrate. Wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Expert Tip: Residual, non-polar tin impurities can sometimes co-elute with the product. Using a solvent system containing a small amount of triethylamine (~1-2%) can help by leaving polar tin oxides at the baseline.[8]
-
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a different Pd source like Pd(PPh₃)₄. |
| Poorly reactive electrophile (e.g., aryl chloride). | Switch to the corresponding aryl iodide or triflate. Increase temperature. Use more electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃). [1] | |
| Inhibition by pyridine substrate. | Increase catalyst loading. Screen different ligands (e.g., AsPh₃, P(2-furyl)₃). [14] | |
| Significant Homocoupling | Stannane homocoupling (R¹-R¹). | Use a slight excess (1.1 eq) of the stannane, not more. Ensure the reaction is not oxygen-contaminated. [8] |
| Product Decomposition | Reaction temperature too high or time too long. | Run the reaction at a lower temperature for a longer duration. Monitor carefully and quench upon completion. |
| Difficult Purification | Incomplete removal of tin byproducts. | Repeat the KF wash with vigorous stirring. Use alternative work-ups, such as washing with DBU/acetonitrile or using specific tin-scavenging resins. |
Applications in Drug Discovery
The synthesis of substituted bi-aryl and heteroaryl-aryl structures is fundamental to modern medicinal chemistry. The 3-methylpyridine motif is a valuable component in designing ligands for various biological targets. The ability to reliably install this fragment onto complex molecular scaffolds using the Stille coupling provides a powerful tool for generating novel chemical entities. This reaction enables late-stage functionalization, allowing for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR) in drug development programs. The functional group tolerance of the Stille reaction is particularly advantageous when working with highly functionalized, drug-like molecules. [11][16]
References
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- New perspectives in the cross-coupling reactions of organostannanes. SciSpace.
- New perspectives in the cross-coupling reactions of organostannanes. ResearchGate.
- Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. Journal of the American Chemical Society.
- Stille reaction. Wikipedia.
- The Stille Reaction. Chem 115 Myers, Harvard University.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- The Stille Reaction. Organic Reactions.
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- Stille Coupling. Organic Chemistry Portal.
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- Stille Cross-Coupling. J&K Scientific LLC.
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- THE STILLE REACTION, 38 YEARS LATER. CORE.
- This compound. LookChem.
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- Synthesis of (tributylstannyl)pyridine. ECHEMI.
- A General Solution for the 2-Pyridyl Problem. National Institutes of Health (NIH).
- One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. MSU Chemistry.
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate.
- This compound | C18H33NSn. PubChem.
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- This compound | CAS 259807-97-1. Santa Cruz Biotechnology.
- A General Solution for the 2-Pyridyl Problem. Semantic Scholar.
- Synthesis routes of 2-(Tributylstannyl)pyridine. Benchchem.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Wiley Online Library.
- Tertiary arsine ligands for the Stille coupling reaction. Dalton Transactions.
- Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Sílice.
- A review on the medicinal importance of pyridine derivatives. ResearchGate.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- A review on the medicinal importance of pyridine derivatives. ResearchGate.
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Protocol for Palladium-Catalyzed Cross-Coupling with 3-Methyl-2-(tributylstannyl)pyridine: Synthesis of 2-Aryl-3-methylpyridines
An Application Note for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-methylpyridine scaffold is a privileged structural motif frequently encountered in pharmaceuticals and biologically active compounds.[1][2][3] Its presence is crucial for modulating the physicochemical properties and biological activity of drug candidates.[4] The Stille cross-coupling reaction offers a robust and highly versatile method for the synthesis of complex molecules, including those incorporating the 3-methylpyridine core.[5][6][7] This application note provides a detailed protocol for the palladium-catalyzed Stille cross-coupling of 3-Methyl-2-(tributylstannyl)pyridine with aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters and field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of 2,3-Substituted Pyridines
In the landscape of modern drug discovery, pyridine derivatives are foundational building blocks.[1][3] Their ability to act as hydrogen bond acceptors and their inherent chemical stability make them indispensable in medicinal chemistry.[2] Specifically, the 2,3-disubstituted pyridine framework allows for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.
The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic electrophile, stands out as a premier strategy for constructing C(sp²)–C(sp²) bonds.[5][8][9] Its remarkable tolerance for a wide array of functional groups (e.g., esters, amides, ketones) and the air and moisture stability of the organostannane reagents make it particularly suitable for late-stage functionalization in complex syntheses.[7][9][10] this compound is a key reagent that allows for the direct installation of the valuable 3-methyl-2-pyridyl moiety onto various aromatic and heteroaromatic systems.
The "Why": Mechanistic Insights into the Stille Catalytic Cycle
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst. This coordinatively unsaturated species reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halide bond. This step oxidizes the palladium from Pd(0) to a Pd(II) intermediate.[8]
-
Transmetalation : This is often the rate-determining step of the cycle.[11] The organostannane reagent, this compound, exchanges its pyridyl group with the halide on the Pd(II) center. The precise mechanism of this step can be complex, but it results in a new Pd(II) intermediate bearing both the aryl and the pyridyl groups. The choice of ligands and the use of additives can significantly accelerate this step.[5][12]
-
Reductive Elimination : In the final step, the two organic groups (aryl and pyridyl) are expelled from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]
Caption: General experimental workflow for the Stille coupling protocol.
Detailed Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), triphenylarsine (or triphenylphosphine, 0.08 mmol), and CuI (0.1 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. [13][14]3. Solvent and Reagent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL of DMF) via syringe. Stir the mixture for 5-10 minutes. Then, add this compound (1.1 mmol) via syringe.
-
Reaction Conditions : Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up and Tin Removal :
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
To remove the toxic tributyltin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF, 1M, 3 x 15 mL). Stirring the biphasic mixture for 30 minutes during each wash can facilitate the precipitation of tributyltin fluoride.
-
Filter the organic layer through a pad of celite to remove any precipitate.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-3-methylpyridine product.
Trustworthiness: A Self-Validating System & Best Practices
-
Reagent Purity : Ensure the organostannane is pure, as impurities can affect the reaction. The synthesis of the stannane itself from the corresponding bromopyridine can be performed via lithium-halogen exchange, but must be carefully controlled to avoid side reactions. [14][15]* Solvent Degassing : Oxygen can deactivate the Pd(0) catalyst. It is critical to use properly degassed solvents. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using the freeze-pump-thaw method.
-
Troubleshooting Homocoupling : A potential side reaction is the homocoupling of the organostannane. [9]This can often be minimized by ensuring an efficient oxidative addition step and by not using a large excess of the stannane reagent.
-
Tin Residue Removal : The removal of tin byproducts is crucial, especially in a drug development context due to their toxicity. [9]If KF washing is insufficient, purification by flash chromatography is generally effective. In some cases, a final recrystallization may be necessary to achieve high purity. [12]
Conclusion
The palladium-catalyzed Stille cross-coupling of this compound is a powerful and reliable method for synthesizing 2-aryl-3-methylpyridines, which are key intermediates in pharmaceutical research. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can efficiently access a wide range of these valuable compounds. The functional group tolerance and mild conditions of the Stille reaction make it an authoritative tool in the synthetic chemist's arsenal.
References
-
Stille reaction - Wikipedia . Wikipedia. [Link]
-
Stille Coupling | OpenOChem Learn . OpenOChem Learn. [Link]
-
The Stille Reaction - Chem 115 Myers . Harvard University. [Link]
-
Pd cross-coupling mechanism of the Stille reaction . ResearchGate. [Link]
-
Cyclopropenylidene carbene ligands in palladium catalysed coupling reactions . PubMed. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Royal Society of Chemistry. [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Mechanisms of the Stille Reaction . University of Windsor. [Link]
-
Palladium-catalyzed coupling of acid chlorides with organotin reagents . Organic Syntheses. [Link]
-
Org. Synth. 2011, 88, 197 . Organic Syntheses. [Link]
-
Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln . ResearchGate. [Link]
-
Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts . MDPI. [Link]
-
Stille Coupling - SynArchive . SynArchive. [Link]
-
Synthesis of 3-methylpyridine . PrepChem.com. [Link]
-
Stille Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
This compound | C18H33NSn | CID 16427098 . PubChem. [Link]
-
The Stille Reaction - Organic Reactions . Wiley Online Library. [Link]
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups . University of Southern Mississippi. [Link]
-
Pyridine: the scaffolds with significant clinical diversity . Royal Society of Chemistry. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles . MDPI. [Link]
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Application Notes and Protocols for 3-Methyl-2-(tributylstannyl)pyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Methylpyridine Moiety in Medicinal Chemistry
The 3-methylpyridine scaffold is a privileged structural motif in a multitude of biologically active compounds.[1] Its presence is crucial in the synthesis of various pharmaceuticals, including certain vitamin B3 derivatives and insecticides.[1] In the landscape of drug discovery, the ability to forge new carbon-carbon bonds with precision is paramount, and palladium-catalyzed cross-coupling reactions have become an indispensable tool for this purpose.[2][3] Among these, the Stille reaction offers a robust and versatile method for coupling organotin compounds with organic halides or pseudohalides.[4][5]
3-Methyl-2-(tributylstannyl)pyridine emerges as a key reagent in this context, serving as a specialized building block for introducing the 3-methyl-2-pyridyl group into a target molecule. This organostannane is particularly valuable due to its stability in the presence of air and moisture, a characteristic that simplifies handling and reaction setup compared to other organometallic reagents.[4] However, it is crucial to acknowledge the high toxicity associated with organotin compounds, necessitating stringent safety precautions during their handling and disposal.[4]
This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a focus on the Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Core Application: The Stille Cross-Coupling Reaction
The primary application of this compound in pharmaceutical synthesis is its participation in the Stille cross-coupling reaction. This palladium-catalyzed process enables the formation of a C-C bond between the pyridine ring of the organostannane and an sp²-hybridized carbon of an organic halide or triflate.[4][5]
Mechanistic Insights
The catalytic cycle of the Stille reaction is a well-studied process that involves a palladium catalyst, typically in the Pd(0) oxidation state.[4] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnBu₃), in this case, this compound, transfers its organic group (the 3-methyl-2-pyridyl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocol describes a representative Stille cross-coupling reaction between this compound and an aryl bromide to synthesize a hypothetical pharmaceutical intermediate. This protocol is intended as a starting point and may require optimization for specific substrates.
Synthesis of 2-(4-methoxyphenyl)-3-methylpyridine: A Representative Protocol
This protocol details the synthesis of 2-(4-methoxyphenyl)-3-methylpyridine, a scaffold that could be further elaborated in a drug discovery program.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Anhydrous and degassed toluene
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heat plate
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (e.g., 1 mmol, 382 mg), 4-bromoanisole (1.2 mmol, 224 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and tri(o-tolyl)phosphine (0.08 mmol, 24.3 mg).
-
Solvent Addition: Add anhydrous and degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
To remove the tin byproducts, the residue can be dissolved in an organic solvent like ethyl acetate and washed with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tributyltin species as insoluble tributyltin fluoride, which can be removed by filtration.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(4-methoxyphenyl)-3-methylpyridine.
Safety Precautions:
-
Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Toluene is a flammable and toxic solvent. Handle with care in a well-ventilated area.
Data Presentation
The efficiency of the Stille cross-coupling reaction can be influenced by various parameters. The following table presents hypothetical data for the optimization of the synthesis of 2-(4-methoxyphenyl)-3-methylpyridine.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 85 |
| 2 | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 78 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 18 | 72 |
| 4 | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 16 | 82 |
| 5 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Toluene | 110 | 24 | 75 |
This is a representative table with hypothetical data for illustrative purposes.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical molecules. Its primary application in the Stille cross-coupling reaction provides a reliable method for the introduction of the 3-methyl-2-pyridyl moiety, a common feature in many biologically active compounds. While the toxicity of organotin reagents remains a significant consideration, the development of more efficient catalysts and methodologies for tin byproduct removal continues to enhance the utility of this reaction in both academic and industrial settings. As the demand for novel therapeutics with intricate molecular architectures grows, the strategic application of specialized reagents like this compound will undoubtedly continue to play a crucial role in advancing the frontiers of medicinal chemistry.
References
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Stille reaction. In: Wikipedia. [Link]
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Yin, Z., Cao, Y., Sun, W., Chen, G., Fang, X., & He, L. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. [Link]
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Stille Coupling. In: Organic Chemistry Portal. [Link]
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This compound. PubChem. [Link]
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Cernijenko, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]
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Cernijenko, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Michigan State University Department of Chemistry. [Link]
-
Krizkova, P. M., & Hammerschmidt, F. (2013). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. ResearchGate. [Link]
-
Cernijenko, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
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Application Notes & Protocols: Synthesis of Substituted Pyridines via Stille Cross-Coupling with Organostannane Reagents
Abstract
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a cornerstone of modern organic chemistry.[1] Among the myriad of synthetic methods, the palladium-catalyzed Stille cross-coupling reaction offers a powerful and versatile strategy for constructing C-C bonds on the pyridine ring.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of organostannane reagents for pyridine synthesis. We delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss optimization strategies, and address the critical challenges of organotin byproduct removal. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot the methodology effectively.
Introduction: The Power of the Stille Coupling
The Stille reaction, first extensively developed by John Kenneth Stille in the late 1970s, involves the coupling of an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), catalyzed by a palladium complex.[2][4] Its prominence in complex molecule synthesis stems from several key advantages:
-
Exceptional Functional Group Tolerance: The reaction conditions are remarkably mild and compatible with a wide array of sensitive functional groups, including esters, amides, ketones, and hydroxyl groups, minimizing the need for protecting group strategies.[4][5]
-
Stability of Reagents: Organostannanes are generally stable to air and moisture, allowing for easy handling, storage, and purification compared to other reactive organometallics.[2][6][7]
-
Broad Substrate Scope: The reaction is highly versatile, accommodating various combinations of sp²- and sp³-hybridized coupling partners.[5][8]
For pyridine synthesis, this typically involves coupling a halopyridine (e.g., 2-bromopyridine) or a pyridyl triflate with an organostannane reagent (e.g., vinyltributyltin or aryltributyltin) to forge a new carbon-carbon bond at a specific position.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is crucial for rational optimization and troubleshooting. The Stille coupling proceeds through a well-established Pd(0)/Pd(II) catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6]
-
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-triflate) bond of the pyridine electrophile. This oxidizes palladium from Pd(0) to a square planar Pd(II) complex.
-
Transmetalation: This is often the rate-determining step. The organostannane reagent exchanges its organic group (the one intended for coupling) with the halide on the Pd(II) complex. This step involves the formation of an "open" or associative complex, which then rearranges to place both organic partners on the palladium center.[2]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the final substituted pyridine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5][6]
Diagram: The Stille Catalytic Cycle
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The Strategic Application of 3-Methyl-2-(tributylstannyl)pyridine in Complex Natural Product Synthesis
For the discerning researcher in natural product synthesis and drug development, the choice of reagents is paramount, dictating the efficiency, stereoselectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of organometallic reagents, 3-methyl-2-(tributylstannyl)pyridine emerges as a highly valuable and versatile building block. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the construction of intricate carbon-carbon bonds with a high degree of functional group tolerance.[1][2] This guide provides an in-depth exploration of this compound as a key reagent, offering detailed protocols, mechanistic insights, and a case study in the total synthesis of a complex bioactive molecule.
Reagent Profile and Preparation
Chemical Properties at a Glance:
| Property | Value |
| Molecular Formula | C₁₈H₃₃NSn |
| Molecular Weight | 382.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C |
Data sourced from PubChem CID 16427098.[3]
The synthesis of this compound is typically achieved through a halogen-lithium exchange reaction from a readily available starting material, 2-bromo-3-methylpyridine, followed by quenching with tributyltin chloride.[4] This method offers a straightforward and high-yielding route to the desired organostannane.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous 2-(tributylstannyl)pyridines.
Materials:
-
2-Bromo-3-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-3-methylpyridine (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C. The formation of the 2-lithio-3-methylpyridine intermediate is often accompanied by a color change.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add tributyltin chloride (1.1 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagents.
-
Low Temperature: The halogen-lithium exchange and subsequent trapping of the organolithium species are performed at low temperatures (-78 °C) to minimize side reactions, such as decomposition of the organolithium intermediate.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the reaction of the highly reactive organolithium intermediates with oxygen and moisture.
The Stille Coupling: A Cornerstone of Modern Synthesis
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[1][5] This reaction is renowned for its mild reaction conditions and broad functional group tolerance, making it a powerful tool in the synthesis of complex molecules, including numerous natural products.[6]
The Catalytic Cycle of the Stille Reaction
The generally accepted mechanism for the Stille coupling proceeds through a series of well-defined steps:
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Mechanistic Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the desired product (R¹-R²), regenerating the active Pd(0) catalyst.
Application in Natural Product Synthesis: A Case Study of (+)-Neopeltolide
The utility of pyridylstannanes in the synthesis of complex natural products is exemplified in the total synthesis of the marine macrolide (+)-neopeltolide, a potent cytotoxic agent. While the original synthesis by Scheidt and co-workers utilized 2-(tributylstannyl)pyridine, the methodology is directly applicable to its 3-methyl analog for the synthesis of novel analogs.[7] This case study highlights the strategic implementation of a Stille coupling to forge a key carbon-carbon bond in a late-stage fragment coupling.
The key Stille coupling in the synthesis of (+)-neopeltolide involves the union of a complex vinyl iodide with the pyridylstannane to introduce the side chain of the natural product.
Generalized Protocol for Stille Coupling with this compound
This protocol is based on the conditions reported for the synthesis of (+)-neopeltolide and can be adapted for various substrates.[7]
Materials:
-
Vinyl iodide or aryl halide/triflate (1.0 equiv)
-
This compound (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-10 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Copper(I) iodide (CuI) (optional, but often beneficial)
-
Anhydrous solvent (e.g., DMF, NMP, THF, toluene)
-
Standard glassware for anhydrous, inert-atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl iodide or aryl halide/triflate, the palladium catalyst, and CuI (if used).
-
Add the anhydrous solvent via syringe.
-
Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated KF or NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Key Parameters:
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical and often substrate-dependent. Pd(PPh₃)₄ is a common choice, while the use of Pd₂(dba)₃ with an additional phosphine ligand allows for more flexibility. The ligand's electronic and steric properties can significantly influence the reaction rate and yield.
-
Copper(I) Co-catalyst: The addition of CuI can accelerate the transmetalation step, leading to milder reaction conditions and improved yields, a phenomenon known as the Liebeskind-Stille coupling.
-
Solvent: Polar aprotic solvents like DMF and NMP are commonly used to facilitate the dissolution of the reactants and stabilize the catalytic species.
-
Work-up with Fluoride: The use of a saturated aqueous potassium fluoride (KF) solution during work-up is a common and effective method for removing the tin byproducts by precipitating them as insoluble tributyltin fluoride.
Troubleshooting Common Issues in Stille Couplings
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, poor quality reagents, incorrect temperature. | Use a fresh batch of catalyst, ensure reagents are pure and dry, screen different temperatures. |
| Homocoupling of the stannane | Reaction conditions too harsh, incorrect stoichiometry. | Lower the reaction temperature, use a less reactive palladium catalyst, ensure a slight excess of the halide. |
| Decomposition of starting materials | Reaction temperature too high, presence of incompatible functional groups. | Lower the reaction temperature, screen different solvents, protect sensitive functional groups. |
| Difficulty in removing tin byproducts | Incomplete precipitation during work-up. | Use a larger excess of KF solution, increase the stirring time during the fluoride wash, perform multiple washes. |
Conclusion and Future Outlook
This compound stands as a powerful and reliable reagent for the construction of complex molecular architectures, particularly in the realm of natural product synthesis. Its application in the Stille cross-coupling reaction provides a robust method for forging carbon-carbon bonds under mild conditions, tolerating a wide array of functional groups. The ability to fine-tune reaction conditions through the judicious choice of catalyst, ligand, and additives further enhances its synthetic utility. As the quest for novel bioactive molecules continues, the strategic implementation of reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and development.
References
-
Scheidt, K. A., et al. (2007). Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide. Journal of the American Chemical Society, 129(46), 14114–14115. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]
-
Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Technology Process of this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Stilling Coupling of 3-Methyl-2-(tributylstannyl)pyridine with Aryl Halides
Introduction: The Strategic Importance of Pyridyl-Aryl Scaffolds
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This reaction involves the coupling of an organostannane (organotin) compound with an organic electrophile, typically a halide or triflate.[4] The broad utility of this method stems from the stability of organostannane reagents to air and moisture, a distinct advantage over many other organometallic reagents.[5][6][7]
This guide focuses on a specific, high-value application: the coupling of 3-Methyl-2-(tributylstannyl)pyridine with various aryl halides. This particular transformation is of significant interest to researchers in medicinal chemistry and materials science, as the resulting 2-aryl-3-methylpyridine motif is a key structural component in numerous biologically active compounds and functional materials.
While powerful, the Stille coupling is not without its challenges. The primary concern is the inherent toxicity of organotin compounds and their byproducts, which necessitates careful handling and rigorous purification methods to remove residual tin from the final product.[6][8][9] This protocol provides a comprehensive framework for executing this reaction safely and efficiently, addressing both the mechanistic underpinnings and the practical considerations for success in a research setting.
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step oxidizes the palladium to a Pd(II) species.[4][5]
-
Transmetalation : This is often the rate-determining step of the cycle. The organostannane transfers its organic group (the 3-methyl-2-pyridyl moiety) to the Pd(II) complex, and the tin-bound halide is formed as a byproduct.[1][10]
-
Reductive Elimination : The two organic groups—the aryl and the pyridyl fragments—couple together, forming the new C-C bond and the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Protocol I: Synthesis of this compound
The organostannane reagent is a critical starting material. While commercially available, it can also be synthesized in the lab from 2-bromo-3-methylpyridine. The most common method involves a lithium-halogen exchange followed by quenching with tributyltin chloride.[11][12]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-3-methylpyridine | 3430-17-9 | 172.02 | 10.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 11.0 | 1.1 |
| Tributyltin chloride | 1461-22-9 | 325.50 | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~50 mL | - |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | ~20 mL | - |
Step-by-Step Procedure
-
Setup: Add 2-bromo-3-methylpyridine (1.72 g, 10.0 mmol) to a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[12]
-
Dissolution: Add anhydrous THF (~50 mL) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise over 10 minutes. The solution will typically change color. Stir at -78 °C for 30 minutes.[12]
-
Stannylation: Slowly add tributyltin chloride (3.0 mL, 11.0 mmol) dropwise.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).[12]
-
Extraction: Transfer the mixture to a separatory funnel, add deionized water (~30 mL), and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically an oil. Purification via vacuum distillation is often required to obtain the pure this compound.
Protocol II: Stille Coupling with an Aryl Bromide
This protocol provides a general procedure for the coupling reaction. Optimization of temperature, catalyst, and ligand may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| This compound | 259807-97-1 | 382.17 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.10 | 0.10 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~10 mL | - |
Experimental Workflow Diagram
Caption: General experimental workflow for the Stille coupling reaction.
Step-by-Step Procedure
-
Setup: In a flame-dried Schlenk tube, combine the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent Addition: Add anhydrous, degassed DMF (~10 mL) via syringe. Stir the mixture to dissolve the solids.
-
Reagent Addition: Add this compound (459 mg, 1.2 mmol) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction at this temperature for 8-16 hours. Monitor the consumption of the aryl bromide by thin-layer chromatography (TLC) or LC-MS.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing an aqueous solution of potassium fluoride (KF, ~10% w/v, 30 mL) and stir vigorously for 30 minutes. This helps precipitate the tin byproducts as insoluble tributyltin fluoride.[5][13]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with water (2 x 30 mL) and then brine (1 x 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-3-methylpyridine product.
Safety and Handling of Organotin Compounds
CRITICAL: Organotin compounds, such as tributyltin chloride and this compound, are highly toxic.[6][8] They can be absorbed through the skin and are potent neurotoxins.[8]
-
Engineering Controls: All manipulations involving organotin reagents must be performed in a certified chemical fume hood to prevent inhalation of vapors.[14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile).[15][16]
-
Handling: Use syringes and Schlenk techniques to transfer liquid organotin reagents to minimize exposure.[15] Avoid working alone when handling these compounds.
-
Waste Disposal: All contaminated materials (syringes, glassware, gloves, silica gel) must be segregated into a dedicated, clearly labeled hazardous waste container for organotin compounds.[8]
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in the designated waste container, and decontaminate the area.[8]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8][17] Seek immediate medical attention for any significant exposure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd(0)).2. Poor quality or wet solvent/reagents.3. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a different precatalyst like Pd₂(dba)₃ with a phosphine ligand.2. Use freshly distilled/dried solvents and ensure starting materials are pure.3. Increase the temperature in 10 °C increments. |
| Homocoupling of Stannane | 1. Presence of oxygen in the reaction vessel.2. Reaction temperature is too high. | 1. Ensure the system is rigorously deoxygenated before heating. Use freeze-pump-thaw cycles for the solvent if necessary.2. Reduce the reaction temperature. |
| Stalled Reaction | 1. Catalyst deactivation (formation of palladium black).2. Ligand dissociation or degradation. | 1. Add a fresh portion of catalyst. Consider using more robust ligands (e.g., bulky, electron-rich phosphines).2. Increase the ligand-to-palladium ratio. |
| Difficulty Removing Tin Byproducts | 1. Incomplete precipitation during KF wash.2. Co-elution during column chromatography. | 1. Increase the duration and vigor of the KF wash. Ensure the KF solution is saturated.2. Flush the column with a non-polar solvent (e.g., hexanes) before eluting the product. Sometimes, a basic alumina plug can be effective.[5] |
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Wikipedia. Stille reaction. [Link]
-
Myers, A. The Stille Reaction - Chem 115. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Casanovas, J., et al. (2003). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2]. Journal of the American Chemical Society. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
CDC Stacks. ORGANOTIN COMPOUNDS. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
-
Del Valle Lab. Standard Operating Procedures - Organotin reagents. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
-
Amatore, C., et al. (2003). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand. Journal of the American Chemical Society. [Link]
-
Williams, R. M. (2011). Preparation of 4-Chloro-2'-Methylbiphenyl. Organic Syntheses. [Link]
-
Bellini, M., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Liu, C., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ResearchGate. Workup for removing tin byproducts?. [Link]
-
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-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
ResearchGate. Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. [Link]
-
Medium. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]
-
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-
Maleczka, R. E., et al. (2003). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Tetrahedron Letters. [Link]
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- 16. synquestlabs.com [synquestlabs.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
Application Notes & Protocols: Catalyst Selection for Stille Reactions Involving Substituted Pyridines
Abstract
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in constructing C-C bonds.[1][2][3] Its application in synthesizing molecules containing the pyridine motif is of paramount importance to the pharmaceutical and materials science industries, as this N-heterocycle is a ubiquitous scaffold in bioactive compounds.[4][5][6] However, the coupling of substituted pyridines presents a unique and persistent set of challenges, often referred to as the "2-Pyridyl Problem," where the Lewis basic nitrogen atom can interfere with the catalytic cycle, leading to low yields and catalyst deactivation.[5][7] This guide provides a deep, mechanistically-grounded analysis of catalyst system selection for Stille reactions involving substituted pyridines. We will move beyond simple procedural lists to explain the causal relationships between catalyst components and reaction outcomes, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
The Core Challenge: Pyridine Inhibition in the Stille Catalytic Cycle
To rationally select a catalyst, one must first understand the problem. The Stille reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9]
Caption: The fundamental steps of the palladium-catalyzed Stille reaction.
The lone pair on the pyridine's nitrogen atom can coordinate to the electron-deficient palladium center at multiple points, disrupting the cycle:
-
Inhibition of Oxidative Addition: Coordination to the active Pd(0) catalyst can increase its electron density, making it less reactive towards the pyridyl halide or triflate.
-
Catalyst Sequestration: The Pd(II) intermediate formed after oxidative addition can be bound strongly by the pyridine substrate or product, forming a stable, off-cycle complex that is reluctant to proceed to transmetalation. This is a primary cause of catalyst deactivation.
Caption: Pyridine nitrogen coordinates to Pd, creating off-cycle, inactive species.
Effective catalyst selection, therefore, revolves around systems that are reactive enough to overcome the inherent sluggishness of pyridyl electrophiles while simultaneously being sterically and electronically tuned to minimize deactivating coordination events.
Architecting the Optimal Catalyst System
A successful Stille coupling with a pyridine substrate is not merely about the palladium source; it is a synergistic interplay between the metal precursor, the ligand, and often, crucial additives.
Palladium Precursors: Pd(0) vs. Pd(II)
The active catalyst in the Stille cycle is a Pd(0) species.[10] The choice of precursor determines how this species is generated.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These precursors provide direct access to the active Pd(0) state. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common, though often less reactive, choice for simpler couplings.[11][12] It is a yellow, air-sensitive solid that should be handled under inert atmosphere.[13] While convenient, its performance with electron-deficient or sterically hindered pyridines can be suboptimal.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are air-stable precursors that must be reduced in situ to Pd(0). This reduction is often accomplished by a phosphine ligand or the organostannane reagent itself.[14] Pd(II) sources, when paired with modern, sophisticated ligands, often form more active and versatile catalytic systems for challenging substrates.[15][16]
Scientist's Insight: For difficult couplings, such as those involving pyridyl chlorides, starting with a stable Pd(II) precursor like Pd(OAc)₂ and pairing it with a potent electron-rich, bulky phosphine ligand is often a more robust and reproducible strategy than relying on less active, pre-formed Pd(0) complexes.
The Decisive Component: Ligand Selection
The ligand is arguably the most critical variable in overcoming the challenges of pyridine coupling. The ligand's steric and electronic properties directly influence the reactivity and stability of the palladium center.
-
Traditional Ligands (e.g., PPh₃): Triphenylphosphine is the classical ligand for many palladium-catalyzed reactions. However, its relatively small size and moderate electron-donating ability are often insufficient to prevent pyridine coordination or to promote the challenging oxidative addition of pyridyl chlorides. Reactions with PPh₃ may require higher temperatures and often fail with less reactive electrophiles.[17]
-
Bulky, Electron-Rich Monophosphine Ligands (e.g., Buchwald Ligands): The development of dialkylbiaryl phosphine ligands has revolutionized cross-coupling chemistry. For Stille reactions of pyridines, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a standout performer.[15][16][18]
-
Why XPhos Works:
-
Steric Bulk: The massive steric profile of XPhos favors the formation of a highly reactive, 12-electron monoligated Pd(0)-(XPhos) species. This coordinatively unsaturated complex is more susceptible to oxidative addition than a more crowded Pd(0)L₂ species.[15] The bulk also physically shields the palladium center, hindering coordination by the pyridine nitrogen.
-
Electron-Rich Nature: XPhos is a strong electron donor. This property increases the electron density on the palladium center, which significantly accelerates the rate of the oxidative addition step, a key requirement for activating stubborn pyridyl chlorides and triflates.[15]
-
-
| Ligand | Structure | Key Feature | Typical Application for Pyridines |
| PPh₃ | Triphenylphosphine | Benchmark, moderate activity | Simple, activated pyridyl iodides/bromides. |
| XPhos | Very bulky, electron-rich | Gold standard for challenging substrates , including pyridyl chlorides and sterically hindered systems.[15][16] | |
| SPhos | Bulky, electron-rich | A strong alternative to XPhos, also highly effective for heteroaryl couplings.[15] |
Additives: Fine-Tuning the Reaction Environment
Additives are not mere accessories; they are often essential for achieving high yields by accelerating the rate-limiting transmetalation step.
-
Copper(I) Salts (e.g., CuI): The "copper effect" is a well-documented phenomenon in Stille chemistry.[17][19] While the exact mechanism is debated, CuI is believed to function in two primary ways:
-
Ligand Scavenger: It can bind to excess phosphine ligands, preventing the formation of catalytically inactive, oversaturated palladium complexes.[19]
-
Transmetalation Accelerator: It may undergo a rapid exchange with the organostannane to form a more reactive organocopper intermediate, which then transmetalates more efficiently with the palladium center.[20]
-
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions are potent activators for the organostannane reagent.[3] They coordinate to the tin atom, forming a hypervalent, more nucleophilic stannate complex ([R²-SnR₃F]⁻). This "activated" stannane undergoes a much faster transmetalation with the Pd(II) complex.[16] Cesium fluoride (CsF) is particularly effective due to its high solubility in organic solvents.
-
Chloride Salts (e.g., LiCl): The role of LiCl is complex and context-dependent. It can break up palladium aggregates and accelerate oxidative addition in some systems.[21] However, in others, it can lead to the formation of less reactive trans-[PdR(Cl)L₂] complexes, which may slow down the transmetalation step.[22] Its use should be evaluated on a case-by-case basis.
Caption: A decision guide for selecting an initial catalyst system.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Stille couplings on pyridine substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.[10]
Protocol 1: Classic Conditions for an Activated Pyridyl Bromide
This protocol is suitable for a relatively reactive substrate like 2-bromo-6-methylpyridine coupling with vinyltributyltin, using a commercially available Pd(0) catalyst.[8]
Materials:
-
2-Bromo-6-methylpyridine (1.0 eq)
-
Tributyl(vinyl)stannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl acetate, brine, anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-6-methylpyridine (e.g., 172 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed DMF (5 mL) via syringe to achieve a concentration of ~0.2 M.
-
Add tributyl(vinyl)stannane (0.35 mL, 1.1 mmol) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Wash with a saturated aqueous solution of KF (2 x 20 mL) and let stir for 30 minutes during each wash to precipitate tin byproducts as a filterable solid.[9]
-
Separate the organic layer, wash with water (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-6-vinylpyridine.
Protocol 2: High-Performance Conditions for a Challenging Pyridyl Chloride
This protocol employs a modern catalyst system for the more demanding coupling of 2-chloropyridine with an arylstannane.[15][16]
Materials:
-
2-Chloropyridine (1.0 eq)
-
Tributyl(phenyl)stannane (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Cesium Fluoride (CsF) (2.0 eq), flame-dried under vacuum
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and flame-dried CsF (304 mg, 2.0 mmol).
-
Seal the tube, evacuate, and backfill with inert gas three times.
-
Add 2-chloropyridine (e.g., 94 µL, 1.0 mmol) followed by anhydrous, degassed 1,4-dioxane (3 mL).
-
Add tributyl(phenyl)stannane (0.41 mL, 1.2 mmol) via syringe.
-
Seal the tube tightly and place the mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 4-16 hours. Monitor by GC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL).
-
Filter the mixture through a short plug of Celite® to remove cesium salts.
-
Transfer the filtrate to a separatory funnel and proceed with the KF wash, drying, and purification as described in Protocol 1.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by pyridine. 2. Oxidative addition is too slow (especially for chlorides/triflates). 3. Insufficiently anhydrous/degassed conditions. | 1. Switch from PPh₃ to a bulky ligand like XPhos or SPhos.[15][16] 2. Increase temperature. 3. Add CuI (10-20 mol%) to accelerate transmetalation.[19] 4. Ensure all reagents and solvents are rigorously dried and degassed. |
| Stannane Homocoupling | 1. Presence of oxygen. 2. Transmetalation is slow relative to homocoupling pathways. | 1. Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure. 2. Add CsF or CuI to accelerate the desired transmetalation step, outcompeting the side reaction.[3][20] |
| Reaction Stalls | 1. Catalyst has decomposed (often visible as precipitated palladium black). 2. Product inhibition. | 1. Use a more robust ligand (e.g., XPhos). 2. Lower the reaction temperature. 3. Use a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). |
| Difficulty Removing Tin Byproducts | Incomplete precipitation of tin salts. | Perform a diligent work-up with aqueous KF, allowing for sufficient stirring time (30-60 min) for the precipitation to complete.[8][9] Multiple washes may be necessary. |
Conclusion
The successful execution of Stille cross-coupling reactions on substituted pyridine substrates is a testament to the power of rational catalyst design. While the inherent Lewis basicity of the pyridine ring presents a formidable challenge, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like XPhos, have largely overcome these hurdles. By understanding the mechanistic role of each component—the palladium precursor, the ligand, and key additives like copper(I) salts and fluoride sources—chemists can reliably construct complex pyridine-containing molecules. The protocols and principles outlined in this guide provide a robust framework for navigating these challenging yet rewarding transformations, empowering researchers to advance the frontiers of drug discovery and materials science.
References
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- Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System.
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- Stille reaction. chemeurope.com.
- What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?
- Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry.
- Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry.
- Stille Coupling. NROChemistry.
- Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Stille Cross-Coupling. J&K Scientific LLC.
- The Stille Reaction. Organic Reactions.
- Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as coc
- Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Sílice.
- Stille Cross-Coupling Reaction. Thermo Fisher Scientific - US.
- Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
- The Stille Reaction, 38 Years Later.
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Application Notes and Protocols: Mastering Solvent Effects in Stille Cross-Coupling Reactions with 3-Methyl-2-(tributylstannyl)pyridine
Introduction: The Critical, Yet Often Overlooked, Role of the Solvent
The Stille cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its remarkable functional group tolerance and the stability of its organostannane reagents.[1][2][3] This palladium-catalyzed transformation is instrumental in the construction of complex carbon-carbon bonds, a frequent necessity in pharmaceutical and materials science.[4] The focus of this guide is a particularly valuable building block: 3-Methyl-2-(tributylstannyl)pyridine . This reagent is a key precursor for introducing a methyl-substituted pyridine moiety, a common scaffold in pharmacologically active compounds.
While much attention is given to the choice of catalyst, ligand, and electrophile, the solvent is a profoundly influential parameter that dictates reaction efficiency, rate, and even selectivity.[5][6][7] This document provides an in-depth exploration of solvent effects in Stille couplings involving this compound. We will move beyond simple solvent screening to understand the underlying mechanistic principles, enabling researchers to make rational, informed decisions for reaction optimization.
Mechanistic Underpinnings: How Solvents Dictate the Catalytic Cycle
The efficacy of a Stille coupling is governed by the seamless progression of its catalytic cycle.[1] The solvent does not merely act as a passive medium but actively participates in and influences each fundamental step: Oxidative Addition, Transmetalation, and Reductive Elimination.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction. The solvent influences each stage, particularly the rate-determining transmetalation step.
Oxidative Addition
This initial step involves the insertion of the Pd(0) catalyst into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X).
-
Polarity Matters : The oxidative addition of aryl triflates, in particular, proceeds through a polar, nucleophilic displacement mechanism.[8] Highly polar solvents can stabilize the charge separation in the transition state, thereby accelerating this step. For aryl halides, the effect can be more nuanced, but polar solvents are generally favorable.
-
Stereochemistry : In certain cases, highly coordinating solvents like acetonitrile (MeCN) or DMSO can even lead to an inversion of stereochemistry at the electrophilic carbon, whereas less coordinating solvents like benzene or THF result in retention.[9]
Transmetalation
This is the crucial exchange of the organic group from the organostannane (R²-SnBu₃) to the palladium(II) complex. It is frequently the rate-determining step of the entire cycle.[10][11]
-
Solvent Coordination : The solvent's ability to coordinate to the palladium center is a key factor. Weakly coordinating solvents (e.g., toluene, THF) are often preferred as they do not compete with the organostannane for a coordination site on the palladium.
-
Polarity and Stabilization : Highly polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP) can significantly accelerate transmetalation. This is attributed to their ability to stabilize the developing charges in the transition state and to coordinate to the tin byproduct (X-SnBu₃), which can drive the equilibrium forward.[11] The use of additives like LiCl is often necessary in less polar solvents such as THF to facilitate the displacement of the halide from palladium, but this can be obviated by using a more polar solvent like NMP.[1]
Reductive Elimination
The final step forms the new C-C bond and regenerates the active Pd(0) catalyst. This step is generally less sensitive to solvent effects than the other two, though the overall catalytic turnover is impacted by the solvent's ability to maintain a stable and soluble active catalyst.[10]
Figure 2: Logical relationship between solvent class and its general impact on Stille coupling reactions.
Protocol: A Comparative Study of Solvents for the Coupling of this compound with 4-Bromoacetophenone
This protocol outlines a systematic approach to evaluating the effect of different solvents on a model Stille coupling reaction.
Reaction Scheme:
(A generic image placeholder for the reaction of this compound with 4-Bromoacetophenone to yield 2-(4-acetylphenyl)-3-methylpyridine)
Safety Precautions:
-
Toxicity : Organotin compounds are highly toxic.[1] All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Reagents : Handle all reagents, especially palladium catalysts and solvents, with care according to their Safety Data Sheets (SDS).
Materials and Reagents
-
This compound (CAS 259807-97-1)[12]
-
4-Bromoacetophenone
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Degassing equipment (e.g., Schlenk line with nitrogen or argon)
-
Reaction vials or flasks with stir bars
-
Standard glassware for workup and purification (silica gel chromatography)
Step-by-Step Experimental Protocol
-
Reaction Setup : To each of four separate oven-dried reaction vials equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%).
-
Inert Atmosphere : Seal each vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition : Using a syringe, add 5 mL of the designated anhydrous solvent (Toluene, Dioxane, THF, or DMF) to its respective vial.
-
Reagent Addition : Add this compound (459 mg, 1.2 mmol, 1.2 equiv) to each vial via syringe.
-
Reaction Execution : Place the vials in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 2 hours) until the limiting reagent is consumed.
-
Workup :
-
Upon completion, cool the reaction mixtures to room temperature.
-
Dilute each mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Stir the mixture vigorously for 30 minutes, then filter through a pad of Celite to remove the precipitate.
-
Wash the remaining organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Determine the isolated yield for each reaction.
Expected Results and Data Interpretation
The choice of solvent is expected to have a significant impact on both the reaction rate and the final isolated yield. The following table summarizes anticipated outcomes based on established principles of palladium-catalyzed cross-coupling reactions.[5][8][13]
| Solvent | Dielectric Constant (ε) | General Class | Expected Reaction Rate | Anticipated Yield | Rationale |
| Toluene | 2.4 | Nonpolar Aprotic | Slow | Moderate | Low polarity slows the transmetalation step. Minimal coordination to the catalyst is beneficial, but overall kinetics are sluggish. |
| 1,4-Dioxane | 2.2 | Nonpolar Aprotic | Moderate | Moderate to Good | Although nonpolar, its coordinating oxygen atoms can help solubilize reaction intermediates. Often a reliable choice. |
| THF | 7.6 | Polar Aprotic | Moderate | Good | A good balance of polarity and coordinating ability. May require additives like LiCl for optimal performance with some substrates.[1] |
| DMF | 36.7 | Polar Aprotic | Fast | Excellent | High polarity strongly accelerates the rate-determining transmetalation step. Effectively solvates ionic intermediates and byproducts. |
Discussion of Results:
It is anticipated that the reaction in DMF will proceed the fastest and afford the highest yield. Its high polarity is ideal for stabilizing the polar transition states involved in both oxidative addition and, crucially, transmetalation.[8] THF and Dioxane are expected to provide good results, representing a common compromise between reactivity and ease of solvent removal. Toluene , being the least polar, is predicted to give the slowest conversion and potentially a lower yield due to the less efficient transmetalation step. These results underscore the principle that for Stille couplings, particularly with heteroaromatic stannanes, polar aprotic solvents are often superior.[9]
Conclusion and Best Practices
The solvent is a powerful tool for optimizing Stille cross-coupling reactions with this compound. A rational selection based on an understanding of the reaction mechanism can lead to significant improvements in reaction time and yield.
-
For General Application : Polar aprotic solvents like DMF and NMP are excellent starting points for maximizing reaction rates and yields.
-
For Sensitive Substrates : If substrates are sensitive to high temperatures, using a highly polar solvent can enable the reaction to proceed efficiently at a lower temperature.
-
Solvent Screening : When developing a new transformation, a parallel screen of solvents as described in the protocol is a highly effective strategy for rapid optimization.
By moving beyond a trial-and-error approach and applying mechanistic principles, researchers can harness the full synthetic potential of the Stille reaction.
References
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- Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
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- MDPI. (n.d.). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2.
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Application Notes & Protocols: Large-Scale Synthesis and Application of 3-Methyl-2-(tributylstannyl)pyridine
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the large-scale synthesis of 3-Methyl-2-(tributylstannyl)pyridine and its subsequent use in palladium-catalyzed Stille cross-coupling reactions. Tailored for researchers and professionals in drug development and process chemistry, this document emphasizes the underlying chemical principles, practical execution, critical safety measures, and purification strategies essential for successful implementation.
Critical Safety & Handling Mandates for Organotin Compounds
Trustworthiness Pillar: Before any experimental work, it is imperative to recognize that organotin compounds, including this compound and related reagents like tributyltin chloride, are acutely toxic and pose significant health and environmental risks.[1][2] All manipulations must be conducted with rigorous adherence to safety protocols.
Core Safety Requirements:
-
Engineering Controls: All work must be performed inside a certified, high-performance chemical fume hood to prevent inhalation of vapors or aerosols.[3][4]
-
Personal Protective Equipment (PPE): A standard lab coat, chemical splash goggles, and face shield are mandatory. Use of chemical-impermeable gloves (e.g., heavy-duty nitrile or butyl rubber) is required. Double-gloving is strongly recommended. Contaminated clothing must be removed immediately and decontaminated before reuse.[5][6]
-
Routes of Exposure: Organotins are readily absorbed through the skin and can cause severe irritation, burns, and systemic toxicity.[1][3] Inhalation and ingestion are also critical routes of exposure leading to potential central nervous system damage.[1]
-
Waste Disposal: All organotin-contaminated waste (liquid and solid) is classified as hazardous and must be segregated into clearly labeled, sealed containers for disposal according to institutional and regulatory guidelines.[5] Do not discharge organotin waste into drains, as it is very toxic to aquatic life.[7]
-
Spill Response: In the event of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite or sand) to contain the spill.[4] Avoid generating dust or aerosols. The cleanup crew must wear appropriate PPE, including respiratory protection if necessary.[1]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate emergency medical help.[5]
Large-Scale Synthesis of this compound
Principle & Mechanism
The synthesis of this compound is typically achieved via a two-step, one-pot procedure. The process begins with a halogen-metal exchange reaction where 2-bromo-3-methylpyridine is deprotonated at the 2-position using a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures. This generates a highly reactive 2-lithiopyridine intermediate. This intermediate is then "trapped" by the electrophilic tin atom of tributyltin chloride, forming the desired C-Sn bond through nucleophilic substitution.
Expertise & Experience: The choice of cryogenic temperature (-70 to -78 °C) is critical. It prevents side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the pyridine ring itself. The slow, controlled addition of n-BuLi is essential on a large scale to manage the exothermic nature of the lithiation and maintain temperature control.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Large-Scale Protocol (100 mmol Scale)
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
|---|---|---|---|---|
| 2-Bromo-3-methylpyridine | 172.02 | 17.2 g | 100 | Starting material |
| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - | Solvent, freshly distilled from Na/benzophenone |
| n-Butyllithium (n-BuLi) | - | 44 mL | 110 | 2.5 M solution in hexanes (1.1 eq) |
| Tributyltin chloride (Bu₃SnCl) | 325.49 | 35.8 g (30.0 mL) | 110 | Reagent (1.1 eq), handle with extreme care |
| Saturated NH₄Cl solution | - | 200 mL | - | For quenching |
| Ethyl Acetate | - | 3 x 150 mL | - | Extraction solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |
Procedure:
-
Setup: Assemble a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen or argon atmosphere. Flame-dry all glassware and allow it to cool under inert gas.
-
Charging: Charge the flask with 2-bromo-3-methylpyridine (17.2 g, 100 mmol) and anhydrous THF (250 mL).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Add the n-butyllithium solution (44 mL, 110 mmol) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown indicates the formation of the lithiated species. Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.[8]
-
Stannylation: In a separate, dry flask, dissolve tributyltin chloride (35.8 g, 110 mmol) in anhydrous THF (150 mL). Transfer this solution to the dropping funnel and add it dropwise to the cold (-78 °C) lithiated pyridine solution over 45-60 minutes. Again, maintain the internal temperature below -70 °C.
-
Warming: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature. Let it stir overnight (12-16 hours).
-
Quenching: Cool the flask in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (200 mL) to quench the reaction. Caution: This can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing & Drying: Combine the organic layers and wash them with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[9] Alternatively, for smaller scales or heat-sensitive compounds, flash column chromatography on silica gel can be used, though this generates more hazardous waste.[10] Expected yield is typically in the range of 70-85%.
Application in Palladium-Catalyzed Stille Cross-Coupling
Principle & Mechanism
The Stille reaction is a powerful C-C bond-forming reaction that couples an organostannane with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] The reaction is valued for its tolerance of a wide variety of functional groups and its generally mild reaction conditions.[11]
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide/triflate and forming a new Pd(II) complex. The tributyltin halide (X-SnBu₃) is released as a byproduct.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][11]
Stille Coupling Catalytic Cycle Diagram
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Protocol: Coupling with an Aryl Bromide (50 mmol Scale)
This protocol describes a typical Stille coupling between this compound and 4-bromoacetophenone.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
|---|---|---|---|---|
| This compound | 382.17 | 19.1 g | 50 | Synthesized as per Section 2 |
| 4-Bromoacetophenone | 199.04 | 10.0 g | 50.2 | Aryl halide (1.0 eq) |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 1.16 g | 1.0 | Catalyst (2 mol%) |
| Anhydrous Toluene or DMF | - | 250 mL | - | Degassed solvent |
Procedure:
-
Setup: To a dry, 500 mL flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromoacetophenone (10.0 g, 50.2 mmol) and the palladium catalyst, Pd(PPh₃)₄ (1.16 g, 1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent & Reagent Addition: Add degassed anhydrous toluene (250 mL) via cannula, followed by the this compound (19.1 g, 50 mmol) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours. Look for the consumption of the starting materials.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Post-Reaction Work-up & Tin Removal
Trustworthiness Pillar: The removal of highly toxic and persistent organotin byproducts is the most critical step in the purification of products from Stille couplings.[11] Failure to remove these impurities renders the final compound unsuitable for pharmaceutical applications.
Protocol for Tin Removal via KF Precipitation
Expertise & Experience: This method relies on the high fluoride-tin bond affinity. Tributyltin halides react with potassium fluoride (KF) to form insoluble tributyltin fluoride (Bu₃SnF), which precipitates from the organic solution and can be removed by filtration.[11]
-
Solvent Removal: Concentrate the cooled reaction mixture under reduced pressure to remove the bulk of the toluene.
-
Redissolving: Redissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether (200 mL).
-
KF Treatment: Add a saturated aqueous solution of potassium fluoride (KF) (150 mL) to the organic solution and stir vigorously for at least 3 hours (or overnight for difficult cases). A thick, white precipitate of Bu₃SnF will form.
-
Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the precipitate. Wash the filter cake thoroughly with the organic solvent used in step 2.
-
Work-up: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: The resulting crude product can be further purified by flash column chromatography or recrystallization to achieve high purity.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link][1]
-
Gallagher, T. (1996). A simple chromatographic technique for the purification of organic stannanes. Journal of Organic Chemistry, 61(21), 7173-7174. [Link][10]
-
Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Coll. Vol. 8, p.25 (1993); Vol. 68, p.116 (1990). [Link][9]
-
Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia. [Link][2]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][7]
Sources
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound | C18H33NSn | CID 16427098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
The Cornerstone of Complex Heterocycles: A Guide to 3-Methyl-2-(tributylstannyl)pyridine in Synthesis
For the discerning researcher in heterocyclic chemistry and drug development, the strategic introduction of functional groups onto pyridine scaffolds is a paramount objective. Among the myriad of synthetic tools available, organostannanes, particularly 3-methyl-2-(tributylstannyl)pyridine, have emerged as powerful and versatile building blocks. Their stability to air and moisture, coupled with their broad functional group tolerance, makes them indispensable reagents in modern organic synthesis.[1][2] This application note provides an in-depth guide to the utilization of this compound in the synthesis of complex heterocyclic compounds, with a primary focus on the palladium-catalyzed Stille cross-coupling reaction. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers to confidently employ this reagent in their synthetic endeavors.
The Strategic Advantage of this compound
The utility of this compound lies in its unique combination of a nucleophilic pyridyl moiety and a stable, yet reactive, organotin functionality. The methyl group at the 3-position introduces steric and electronic perturbations that can influence the reactivity and conformational preferences of the resulting bi- or poly-heterocyclic systems. The tributylstannyl group at the 2-position positions it as an ideal partner for a variety of cross-coupling reactions, most notably the Stille reaction, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1]
Synthesis of this compound: A Robust Protocol
A reliable supply of high-purity this compound is the foundation for its successful application. The following protocol is adapted from established procedures for the synthesis of analogous stannylpyridines and provides a robust method for its preparation.[3]
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromo-3-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-3-methylpyridine (1.0 eq) and anhydrous diethyl ether or THF (approx. 0.2 M solution).
-
Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of a precipitate may be observed. The mixture is stirred at this temperature for an additional 30 minutes after the addition is complete.
-
Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C over 30 minutes.
-
Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is filtered through a pad of diatomaceous earth to remove any inorganic salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.
Causality of Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvents is critical as organolithium reagents like n-BuLi are extremely sensitive to moisture.
-
Low Temperature: The lithium-halogen exchange is performed at -78 °C to prevent side reactions, such as deprotonation of the methyl group or attack at other positions on the pyridine ring.
-
Slow Addition: Dropwise addition of n-BuLi and tributyltin chloride helps to control the exothermicity of the reactions and maintain a low temperature.
-
Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source that effectively quenches any remaining organolithium species without causing significant hydrolysis of the desired product.
Application in Stille Cross-Coupling Reactions
The Stille reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organostannane and an organic electrophile, catalyzed by a palladium complex.[1] this compound serves as the organostannane component in this reaction, allowing for the introduction of the 3-methylpyridin-2-yl moiety onto a variety of scaffolds.
The Catalytic Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
General Protocol for Stille Coupling
The following is a general, adaptable protocol for the Stille coupling of this compound with aryl or heteroaryl halides. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.[4]
Protocol 2: Stille Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (or other suitable electrophile)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), the palladium catalyst (e.g., 2-5 mol %), and ligand (if used, e.g., 4-10 mol %).
-
Inert Atmosphere: The reaction vessel is evacuated and backfilled with nitrogen or argon three times.
-
Solvent Addition: Anhydrous and degassed solvent is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup procedure to remove the tin byproducts. This can involve:
-
Fluoride wash: Dissolving the residue in an organic solvent and washing with a saturated aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can be removed by filtration.
-
Column chromatography: Direct purification of the crude product by column chromatography on silica gel.
-
-
Purification: Further purification by recrystallization or chromatography affords the desired heterocyclic product.
Causality of Choices:
-
Palladium Catalyst: Pd(0) is the active catalytic species. Pd(PPh₃)₄ is a common choice as it is a stable Pd(0) source. Pd₂(dba)₃ is often used in combination with a phosphine ligand.
-
Ligand: The choice of ligand can significantly impact the reaction rate and yield by influencing the electron density and steric environment of the palladium center.
-
Degassed Solvent: Removing dissolved oxygen is crucial as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Tin Byproduct Removal: The removal of toxic and often difficult-to-separate tributyltin halides is a critical step in the purification process. The fluoride wash is a widely used and effective method.
Illustrative Application: Synthesis of 3-Methyl-2,2'-bipyridine
A key application of this compound is the synthesis of substituted bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials.
Sources
Troubleshooting & Optimization
low yield in Stille reaction with 3-Methyl-2-(tributylstannyl)pyridine
Topic: Low Yield in Stille Reaction with 3-Methyl-2-(tributylstannyl)pyridine Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, with the Stille reaction involving this compound. As a heteroaromatic organostannane, this substrate presents unique challenges that require careful optimization. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low yields with this compound. What are the most likely causes?
A1: Low yields in this specific Stille coupling are often traced back to a few key factors related to the substrate's unique structure. The primary culprits are typically:
-
Catalyst Inhibition by Pyridyl Nitrogen: The Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium center. This coordination can stabilize the palladium complex, making it less reactive and hindering key steps in the catalytic cycle, particularly transmetalation.
-
Steric Hindrance: The methyl group at the 3-position, adjacent to the stannane, introduces steric bulk. This can slow down the rate-determining transmetalation step where the pyridine moiety is transferred from tin to the palladium catalyst.[1]
-
Inactive Catalyst or Poor Reagent Quality: As with any cross-coupling reaction, the quality of the palladium catalyst, ligands, and solvents is paramount. An inactive catalyst (oxidized), wet or oxygenated solvents, or impure organostannane will severely impact the yield.[2][3]
-
Suboptimal Reaction Conditions: The choice of ligand, solvent, temperature, and additives is critical for overcoming the inherent challenges of this substrate. A generic Stille protocol may not be sufficient.
Q2: I see a significant amount of homocoupled product from my organostannane. How can I prevent this side reaction?
A2: Homocoupling of the organostannane (forming a 2,2'-bi(3-methylpyridine)) is a common side reaction, often promoted by the presence of oxygen.[2][4] To minimize it:
-
Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for an extended period). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.[3]
-
Optimize Catalyst and Ligands: Certain ligand systems are more prone to promoting homocoupling. Screening different ligands can be beneficial.
-
Consider a Copper(I) Co-catalyst: The addition of copper(I) iodide (CuI) can often suppress homocoupling and accelerate the desired cross-coupling.[2] The mechanism is believed to involve either scavenging of free phosphine ligands that can inhibit the reaction or facilitating the transmetalation step.[5][6]
Q3: How exactly does the pyridyl nitrogen interfere with the catalytic cycle, and how can I counteract it?
A3: The pyridyl nitrogen's lone pair of electrons can coordinate to the Pd(II) intermediate formed after oxidative addition. This forms a stable chelate that can be too robust to proceed to the transmetalation step, effectively sequestering the active catalyst.
Diagram: Potential Catalyst Inhibition Pathway
Caption: Pyridyl nitrogen coordination can lead to an off-cycle inhibited complex.
To counteract this effect:
-
Use Bulky, Electron-Rich Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), or bulky biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[7] Their size can sterically disfavor the formation of the inhibitory chelate, while their strong electron-donating ability promotes the forward reaction (reductive elimination).[5][8]
-
Employ Additives: Additives like cesium fluoride (CsF) or copper(I) salts can facilitate the transmetalation, making it more competitive with the inhibitory coordination.[5]
Q4: Which palladium catalyst and ligand combination is the best starting point for this substrate?
A4: For challenging substrates like 2-stannylpyridines, a pre-formed Pd(0) source like Pd₂(dba)₃ is often preferred over Pd(PPh₃)₄, as the dissociation of triphenylphosphine from the latter can be slow.
A robust starting point would be:
-
Catalyst: Pd₂(dba)₃ (1-2.5 mol %)
-
Ligand: P(t-Bu)₃-HBF₄ (4-10 mol %, as the air-stable salt) or another bulky, electron-rich phosphine ligand like PCy₃.[7]
It is highly recommended to perform a small-scale screen of different ligands to find the optimal choice for your specific coupling partner.
Q5: What is the role of additives like CuI, CsF, or LiCl?
A5: Additives can dramatically improve reaction rates and yields.[9]
-
Copper(I) Iodide (CuI): As mentioned, CuI is known for the "copper effect." In polar solvents like DMF or NMP, it is believed to undergo a rapid Sn/Cu transmetalation, forming a more reactive organocopper species that then transmetalates with palladium. In less polar solvents like toluene or THF, its primary role may be to scavenge excess phosphine ligand, which can inhibit the reaction.[6]
-
Cesium Fluoride (CsF): Fluoride ions are thought to activate the organostannane by forming a hypervalent tin species, which is more nucleophilic and facilitates a faster transmetalation.[9] CsF is particularly useful when coupling with less reactive electrophiles like aryl chlorides.[5]
-
Lithium Chloride (LiCl): LiCl is often used in polar aprotic solvents like DMF or NMP. It can accelerate the rate of transmetalation and also help to stabilize the palladium catalyst, preventing its decomposition into palladium black at high temperatures.[4][9]
Troubleshooting Workflow for Low Yield
When faced with a low yield, a systematic approach is crucial. Follow this decision tree to diagnose the issue.
Diagram: Troubleshooting Decision Tree
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Experimental Protocols
Protocol 1: Optimized Stille Coupling of this compound
This protocol incorporates best practices for this challenging substrate.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol %)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃-HBF₄) (10 mol %)
-
Copper(I) Iodide (CuI) (10 mol %)
-
Cesium Fluoride (CsF) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Saturated aqueous KF solution
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the Aryl Halide (1.0 equiv), CsF (2.0 equiv), and CuI (10 mol %).
-
Catalyst Premixing: In a separate flame-dried vial under argon, add Pd₂(dba)₃ (2.5 mol %) and P(t-Bu)₃-HBF₄ (10 mol %). Add a small amount of anhydrous dioxane and stir for 10-15 minutes until a homogeneous solution is formed.
-
Reaction Setup: Transfer the catalyst premix to the Schlenk flask via an argon-purged syringe. Add the remaining anhydrous, degassed dioxane to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Reagent Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the aryl halide. Reactions may require 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add a saturated aqueous solution of KF.[2][4] Stir vigorously for 1-2 hours. This step precipitates the tributyltin fluoride byproduct, which is easier to remove.
-
Purification: Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate. Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Ligand/Additive Screening
For systematic optimization, a parallel screening approach is highly effective.
Setup:
-
Use an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Prepare a stock solution of your aryl halide and organostannane in the chosen solvent.
-
Prepare separate stock solutions of different ligands and additives.
Procedure:
-
Dispense the palladium source (e.g., Pd₂(dba)₃) into each vial.
-
Add the specific ligand and/or additive for each condition.
-
Add the stock solution of reactants to each vial.
-
Seal the vials, purge with argon, and place them in a heating block set to the desired temperature.
-
After a set time (e.g., 12 hours), cool the reactions, quench with an internal standard, and analyze the crude reaction mixture by GC-MS or LC-MS to determine the relative conversion and yield for each condition.
Data Presentation: Impact of Ligands & Additives
The following table summarizes expected trends when optimizing the reaction. Actual yields will vary based on the specific coupling partners.
| Catalyst System | Typical Conditions | Expected Outcome & Rationale |
| Pd(PPh₃)₄ | Toluene, 80-110 °C | Low to Moderate Yield. Often insufficient for this substrate due to slow ligand dissociation and potential catalyst inhibition. |
| Pd₂(dba)₃ / PPh₃ | Toluene, 100 °C | Moderate Yield. An improvement over the pre-formed tetrakis catalyst, but still susceptible to inhibition. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane, 100 °C | Good to High Yield. The bulky, electron-rich ligand accelerates reductive elimination and sterically hinders pyridine coordination.[5][8] |
| Pd₂(dba)₃ / P(t-Bu)₃ / CuI | Dioxane, 100 °C | High to Excellent Yield. The synergistic effect of the optimal ligand and a Cu(I) co-catalyst can overcome transmetalation barriers and suppress side reactions.[6] |
| Pd₂(dba)₃ / SPhos / CsF | Dioxane, 100 °C | High to Excellent Yield. Buchwald-type biaryl phosphine ligands are excellent for challenging couplings. CsF activates the stannane for faster transmetalation.[5] |
Stille Catalytic Cycle Overview
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps.[4][10]
Diagram: The Stille Catalytic Cycle
Caption: The fundamental steps of the palladium-catalyzed Stille reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.[4][10] Electron-rich ligands can accelerate this step.
-
Transmetalation: This is often the rate-determining step.[11] The organic group (R²) is transferred from the organostannane to the Pd(II) complex, displacing the halide. This step is particularly sensitive to steric hindrance and electronic effects, which is why this compound is challenging.
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][10]
By systematically addressing the potential pitfalls outlined in this guide, particularly those related to the challenging transmetalation step, you can significantly improve the yield and reliability of your Stille couplings.
References
-
Stille reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved January 2, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Myers, A. (n.d.). The Stille Reaction - Chem 115. Harvard University. Retrieved January 2, 2026, from [Link]
-
Al-Masum, M., & Islam, M. (2015). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ResearchGate. [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
Pd cross-coupling mechanism of the Stille reaction. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (2024, October 25). Retrieved January 2, 2026, from [Link]
-
Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(26), 4173-4176. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Retrieved January 2, 2026, from [Link]
-
Williams, D. R., & Myers, B. J. (2011). A STILLE BIARYL COUPLING REACTION FOR THE SYNTHESIS OF A PROTECTED (S)-4-METHOXY-3'-(TRIBUTYLSTANNYL)PHENYLALANINE DERIVATIVE. Organic Syntheses, 88, 197. [Link]
-
Scott, J. S., & Un, V. M. (2012). ChemInform Abstract: Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. ResearchGate. [Link]
-
Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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Technical Support Center: Purification of Products from 3-Methyl-2-(tributylstannyl)pyridine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions utilizing 3-Methyl-2-(tributylstannyl)pyridine. The unique properties of this pyridylstannane reagent can present specific challenges during product purification, primarily related to the removal of tin-containing byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of highly pure target compounds.
I. Understanding the Challenge: The Nature of Tin Impurities
The Stille reaction is a powerful tool for carbon-carbon bond formation. However, a significant drawback is the generation of stoichiometric amounts of organotin byproducts, which are toxic and must be removed to almost undetectable levels, especially for pharmaceutical applications.[1][2][3] When using this compound, the primary impurities of concern are:
-
Unreacted this compound: The starting material may not be fully consumed.
-
Tributyltin Halides (e.g., Bu₃SnCl, Bu₃SnBr): Formed from the transmetalation step of the Stille cycle.[4]
-
Hexabutylditin (Bu₃SnSnBu₃): Can arise from side reactions, particularly if tin hydrides are present.[4]
-
Tributyltin Hydroxide (Bu₃SnOH) and Bis(tributyltin) oxide ((Bu₃Sn)₂O): Formed upon hydrolysis of tributyltin halides.
The basic nitrogen atom of the pyridine ring in both the starting material and the desired product can complicate purification by altering solubility and interacting with silica gel during chromatography.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Tin Impurities After Aqueous KF Wash | Incomplete reaction of tin halides with fluoride. The presence of tin hydrides or ditins, which are less reactive towards KF.[4] | Increase KF wash efficiency: Use a 1M aqueous KF solution and shake vigorously for at least one minute during each wash.[5] Consider filtering the entire biphasic mixture through a pad of Celite to remove the precipitated tributyltin fluoride (Bu₃SnF).[4][5] Pre-treat with Iodine: Before the KF wash, add a solution of iodine (I₂) to the crude reaction mixture to convert unreacted tin hydrides and ditins into tributyltin iodide (Bu₃SnI), which is readily precipitated by KF.[1][4] |
| Product Co-elutes with Tin Impurities During Silica Gel Chromatography | The polarity of the desired product is similar to that of the organotin byproducts. The basicity of the pyridine moiety can cause tailing and poor separation on standard silica gel. | Modify the mobile phase: Add a small amount of triethylamine (~2-5%) to the eluent. This deactivates the acidic sites on the silica gel, improving the chromatography of basic compounds like pyridines.[4][5][6] Use a modified stationary phase: Prepare a stationary phase of 10% potassium carbonate (K₂CO₃) or 10% potassium fluoride (KF) on silica gel.[4][7] This can effectively capture tin impurities. The K₂CO₃/silica gel mixture is often preferred for its stability and cost-effectiveness.[7] |
| Product is a Solid and Recrystallization is Ineffective | The organotin impurities are co-crystallizing with the product. | Slurry with a non-polar solvent: Before recrystallization, slurry the crude solid product in a non-polar solvent like hexane. This can help to wash away non-polar tin impurities. Employ a tin scavenger: For high-value products where achieving very low tin levels is critical, consider using a silica-bound metal scavenger.[8] Si-Cysteine and Si-DMT (Dimercaptotriazine) are particularly effective for tin removal.[8] |
| Emulsion Formation During Aqueous Workup | High concentrations of salts and polar solvents like DMF or DMSO can lead to emulsions. | Dilute with a less polar solvent: Dilute the reaction mixture with a solvent like ethyl acetate or diethyl ether before the aqueous wash. Brine wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride (brine) solution to help break the emulsion. |
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting tin removal.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction? The most common byproducts are trialkyltin halides (like Bu₃SnCl), unreacted tetraalkyltin starting materials, and potentially hexaalkylditin (Bu₃SnSnBu₃) if side reactions occur.[4]
Q2: Why is removing organotin compounds so important, especially in drug development? Organotin compounds are toxic, and their presence in active pharmaceutical ingredients (APIs) is strictly regulated.[1] For biological screening and clinical applications, purification to parts-per-million (ppm) levels is often mandatory to ensure safety and efficacy.[1][7]
Q3: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues. What could be wrong? Several factors could be at play. The shaking during the wash may not have been vigorous enough, or the duration was too short. It's also possible that less reactive tin species, like hexabutylditin, are present.[4] In such cases, pre-treatment with iodine to convert these to tin halides can improve the effectiveness of the KF wash.[1][4]
Q4: Can I use other fluoride sources besides KF? While KF is the most common, other fluoride sources like cesium fluoride (CsF) or pyridinium hydrofluoride have been used.[9][10] However, KF is generally preferred due to its cost-effectiveness and efficiency in precipitating tributyltin fluoride.[11]
Q5: How can I quantify the amount of residual tin in my final product? For precise quantification of trace tin levels, instrumental methods are necessary. The most common techniques include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS).[1][12][13] Gas Chromatography (GC) can also be used to analyze for specific organotin compounds.[12]
Q6: Are there any "tin-free" alternatives to the Stille reaction? Yes, if tin contamination is a persistent issue, you might consider alternative cross-coupling reactions like the Suzuki, Heck, or Negishi couplings, which utilize less toxic organoboron, alkene/alkyne, or organozinc reagents, respectively.[3]
IV. Detailed Experimental Protocols
Protocol 1: Enhanced Aqueous Potassium Fluoride (KF) Wash
This protocol is a first-line defense for removing the bulk of tributyltin halides.
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[4]
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of potassium fluoride. For each wash, shake the separatory funnel vigorously for at least one minute.[5]
-
Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface between the organic and aqueous layers.[4][5]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[4][5]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[4]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Column Chromatography with a Modified Stationary Phase
This method is highly effective for removing stubborn, co-eluting tin impurities.
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight).[4][7]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[4]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualizing the Purification Workflow
Caption: General workflow for product purification.
V. Data Presentation
Comparison of Tin Removal Methods
| Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% | [7] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% | [4] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [4] |
| Fluoride Workup and Column Chromatography | Not Detectable (by ICP analysis) | Complete Removal | [4] |
VI. Concluding Remarks
The purification of products from Stille reactions involving this compound requires a systematic approach to effectively remove toxic organotin byproducts. By understanding the nature of these impurities and employing the targeted troubleshooting strategies and protocols outlined in this guide, researchers can confidently achieve the high levels of purity required for drug discovery and development. For projects with stringent purity requirements, a combination of an enhanced aqueous KF wash followed by chromatography on a K₂CO₃-modified silica gel stationary phase is a robust and highly effective strategy.
VII. References
-
Benchchem. Technical Support Center: Removal of Organotin Residues from Stille Reactions. Available from:
-
ResearchGate. Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Request PDF. Available from:
-
SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. 2020-09-14. Available from:
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from:
-
SiliCycle. Metal Scavengers Selection Guide. Available from:
-
NROChemistry. Stille Coupling. Available from:
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. Available from:
-
Benchchem. Technical Support Center: Managing and Removing Tin Byproducts from Reactions. Available from:
-
Benchchem. Technical Support Center: Removal of Tin Residues from Reaction Products. Available from:
-
ResearchGate. Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. Available from:
-
MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Available from:
-
ResearchGate. Workup for removing tin byproducts ?. 2017-06-20. Available from:
-
Sigma-Aldrich. Metal Scavengers. Available from:
-
ResearchGate. Detection techniques in speciation analysis of organotin compounds by liquid chromatography | Request PDF. Available from:
-
Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. Available from:
-
BOC Sciences. Impurity Profiling in APIs. Available from:
-
Sterling Pharma Solutions. A risk mitigation approach to detecting and quantifying metals in APIs. 2022-04-06. Available from:
-
BOC Sciences. Research on Impurities in APIs. Available from:
-
Organic Syntheses Procedure. palladium-catalyzed coupling of acid chlorides with organotin reagents. Available from:
-
MDPI. Review on the modern analytical advancements in impurities testing. Available from:
-
Organic Syntheses Procedure. tributyl[(methoxymethoxy)methyl]stannane. Available from:
-
Sopachem. Metal Scavenger Guide. Available from:
-
Wikipedia. Barton–McCombie deoxygenation. Available from:
-
Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Available from:
-
ElectronicsAndBooks. Stille Cross-Couplings of Unactivated Secondary Alkyl Halides Using Monoorganotin Reagents. Available from:
-
Google Patents. JPH029890A - Method for removing organotin compound. Available from:
-
Organic Reaction Workup Formulas for Specific Reagents. Available from:
-
Chem 115 Myers. The Stille Reaction. Available from:
-
ACS Publications. A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry. Available from:
-
Organic Chemistry Portal. Stille Coupling. Available from:
-
SiliCycle. 10 Things You Should Know About Metal Scavenging. 2022-05-30. Available from:
-
TSI Journals. Chromatography: Techniques of Separation. Available from:
-
National Institutes of Health. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. 2023-11-07. Available from:
-
MSU Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Available from:
-
ECHEMI. Synthesis of (tributylstannyl)pyridine. Available from:
-
Organic Syntheses Procedure. Preparation of. Available from:
-
PubMed. Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine-Based Palladacycle. 2021-02-19. Available from:
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
Navigating the Labyrinth of Stille Coupling with Pyridylstannanes: A Technical Troubleshooting Guide
For Immediate Release to the Scientific Community
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I've witnessed firsthand the power of the Stille cross-coupling reaction in forging complex carbon-carbon bonds, a cornerstone of modern synthetic chemistry. However, I've also seen the unique challenges that arise when employing pyridylstannanes as coupling partners. The inherent electronic properties and coordinating ability of the pyridine nucleus introduce a layer of complexity that can lead to frustrating side reactions and diminished yields.
This guide is designed to be your partner in the lab, providing in-depth, evidence-based troubleshooting for the specific issues encountered during the Stille coupling of pyridylstannanes. We will move beyond generic advice to explore the mechanistic underpinnings of common side reactions and offer targeted, actionable solutions.
Frequently Asked Questions (FAQs): Understanding the Core Challenges
Here, we address the most common issues that researchers face when working with pyridylstannanes in Stille couplings.
Q1: My reaction is plagued by homocoupling of the pyridylstannane. What is causing this and how can I prevent it?
A1: Homocoupling, the dimerization of your pyridylstannane (2 Py-SnR₃ → Py-Py), is a prevalent side reaction in Stille couplings. [1][2] It can arise from two primary mechanistic pathways:
-
Reaction with the Pd(II) precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. Before this reduction is complete, two molecules of the organostannane can react with the Pd(II) species, leading to reductive elimination of the homocoupled product.[1]
-
Radical processes: The Pd(0) catalyst itself can participate in radical pathways that result in dimerization of the organostannane.[1]
The electron-deficient nature of the pyridine ring can exacerbate this issue, particularly in comparison to more electron-rich arylstannanes.
Troubleshooting Strategies:
-
Choice of Palladium Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step and minimize the opportunity for the first homocoupling pathway.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃). These ligands accelerate the rate-determining transmetalation and subsequent reductive elimination of the desired cross-coupled product, kinetically outcompeting the homocoupling side reaction.[3]
-
Use of Additives: The addition of a copper(I) co-catalyst, typically copper(I) iodide (CuI), can dramatically accelerate the desired cross-coupling reaction, often by orders of magnitude.[3] This acceleration is believed to occur via a more rapid transmetalation from an organocuprate intermediate to the palladium center, thereby suppressing the slower homocoupling pathway.
Q2: I am observing significant amounts of protodestannylation, where my pyridylstannane is being converted back to pyridine. What reaction parameters influence this?
A2: Protodestannylation (Py-SnR₃ + H⁺ → Py-H) is another common pitfall, leading to loss of your valuable organostannane. This side reaction is particularly problematic under acidic conditions or in the presence of moisture. The electron-deficient character of the pyridine ring makes the carbon-tin bond more susceptible to cleavage by electrophiles, including protons.
Troubleshooting Strategies:
-
Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled, anhydrous solvents and handle all materials under an inert atmosphere (e.g., argon or nitrogen).
-
Choice of Solvent: Aprotic, non-polar solvents such as toluene or dioxane are generally preferred. While polar aprotic solvents like DMF or NMP can be effective, they must be of the highest purity and rigorously dried, as they are notoriously hygroscopic.
-
Base Additives: The presence of a non-nucleophilic base can help to scavenge any trace protons in the reaction mixture. However, be cautious, as some bases can promote other side reactions. If a base is necessary, consider using proton sponges or carefully dried inorganic bases like potassium carbonate.
-
Reaction Temperature: Higher reaction temperatures can sometimes promote protodestannylation. If possible, screen for milder reaction conditions. The use of highly active catalyst systems may allow for lower reaction temperatures.
Deep Dive: The Influence of Pyridine Isomerism on Side Reactions
The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) has a profound, yet often underappreciated, impact on the propensity for side reactions. This is largely due to the ability of the 2-pyridyl nitrogen to act as a coordinating ligand for the palladium catalyst.
The "2-Pyridyl Problem" and its Nuances
While often referred to as the "2-pyridyl problem" in other cross-coupling reactions due to catalyst inhibition, in the context of Stille coupling, the coordination of the 2-pyridyl nitrogen can be a double-edged sword.
-
Potential for Catalyst Sequestration: The Lewis basic nitrogen of a 2-pyridylstannane can coordinate to the palladium center. If this coordination is too strong, it can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and slowing down or halting the catalytic cycle. This can create a longer reaction time, providing more opportunity for side reactions like protodestannylation to occur.
-
Accelerated Transmetalation: Conversely, intramolecular coordination of the 2-pyridyl nitrogen can pre-organize the organostannane for transmetalation, potentially accelerating this often rate-limiting step. A faster transmetalation of the desired pyridyl group can outcompete side reactions.
Comparative Reactivity of Pyridylstannane Isomers:
| Pyridylstannane Isomer | Key Characteristics & Propensity for Side Reactions |
| 2-Pyridylstannane | Coordinating: The nitrogen atom can chelate to the palladium center. This can lead to complex reaction kinetics. While it can accelerate the desired transmetalation, it may also lead to catalyst inhibition if not properly managed with appropriate ligands. Prone to both homocoupling and protodestannylation, with the outcome highly dependent on reaction conditions. |
| 3-Pyridylstannane | Non-Coordinating (meta-position): The nitrogen atom is electronically withdrawing but cannot effectively coordinate to the palladium center in a chelating fashion. The electron-deficient nature of the ring makes it susceptible to protodestannylation. Homocoupling is also a significant concern. |
| 4-Pyridylstannane | Non-Coordinating (para-position): Similar to the 3-pyridyl isomer, the nitrogen is too distant to form a stable chelate with the palladium center. The strong electron-withdrawing effect of the para-nitrogen makes the carbon-tin bond particularly labile and prone to protodestannylation. |
Troubleshooting Workflow: A Step-by-Step Guide
When encountering issues with your Stille coupling of pyridylstannanes, a systematic approach to troubleshooting is essential. The following workflow, presented as a decision-making diagram, can help you to diagnose and resolve common problems.
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-2-(tributylstannyl)pyridine
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Methyl-2-(tributylstannyl)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to ensure your experimental success.
FAQs: General Handling, Stability, and Synthesis
This section addresses foundational questions about the reagent itself. Proper handling and characterization are prerequisites for any successful downstream application.
Question 1: My stored this compound appears cloudy or shows signs of degradation. What is the proper storage protocol and how can I check its purity?
Answer:
Proper storage is critical for organostannanes like this compound to prevent degradation. These reagents are sensitive to moisture and acidic conditions, which can lead to hydrolysis and protodestannylation, respectively.
Root Cause Analysis:
-
Hydrolysis: Exposure to atmospheric moisture can lead to the slow formation of tin oxides.
-
Protodestannylation: The C(sp²)–Sn bond is susceptible to cleavage by acidic protons. Trace acids on glassware or in solvents can cleave the bond, yielding 3-methylpyridine and tributyltin byproducts.
-
Oxidation: While generally more stable to air than other organometallics, prolonged exposure to oxygen, especially at elevated temperatures, can cause degradation.[1][2]
Recommended Protocol:
-
Storage: Store the reagent under an inert atmosphere (argon or nitrogen) at 2-8°C.[3] Use a well-sealed container, preferably with a PTFE-lined cap, wrapped in Parafilm®.
-
Purity Check: Before use, assess the purity via ¹H NMR. The tributyl group protons should integrate correctly against the pyridine and methyl protons. The appearance of new aromatic signals or a singlet around 2.5 ppm may indicate the formation of 3-methylpyridine. A complex mixture in the 0.8-1.6 ppm region beyond the expected tributyltin signals can suggest decomposition.
Question 2: I am synthesizing this compound from 2-bromo-3-methylpyridine and my yield is low with significant side products. How can I optimize the synthesis?
Answer:
The most common synthesis involves a lithium-halogen exchange followed by quenching with tributyltin chloride.[4] Low yields often stem from incomplete lithiation, side reactions from the lithiated intermediate, or issues with the electrophilic quench.
Causality and Optimization:
-
Incomplete Lithiation: Ensure your solvent (typically THF or diethyl ether) is absolutely anhydrous and the reaction is performed at a low temperature (-78 °C) to generate the 2-lithiated pyridine species efficiently.[4] The n-butyllithium should be titrated beforehand to determine its exact molarity.
-
Side Reactions: The lithiated intermediate is a strong base. If the temperature rises, it can react with the solvent or other components. A common issue is the deprotonation of the methyl group, although lithiation at the 2-position is generally much faster.[5]
-
Quenching: Add the tributyltin chloride solution slowly at -78 °C and allow the reaction to stir at this temperature for at least one hour before slowly warming to room temperature.[4] This prevents localized heating and side reactions. Ensure the tributyltin chloride is of high purity.
Troubleshooting Workflow for Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
Troubleshooting Guide: Stille Cross-Coupling Reactions
The Stille reaction is the primary application for this reagent. Its success hinges on a delicate balance within the palladium catalytic cycle.[2]
Caption: Stille catalytic cycle highlighting pyridine-induced catalyst inhibition.
Question 3: My Stille coupling reaction shows low or no conversion of the starting materials. What is the primary cause and how can I fix it?
Answer:
This is the most common failure mode when using pyridine-based substrates. The primary culprit is the deactivation of the palladium catalyst by the pyridine nitrogen.[6] The lone pair of electrons on the nitrogen atom coordinates strongly to the palladium center, inhibiting its ability to participate in the catalytic cycle.
Mechanistic Insight: The active Pd(0) species must be electron-rich enough to undergo oxidative addition with the electrophile (R-X). If the pyridine substrate coordinates to the Pd(0) center, it can render it too electron-poor or sterically hindered to initiate the cycle.[6]
Troubleshooting Steps & Optimization:
| Parameter | Problem | Solution & Rationale |
| Ligand | Ligand is too small or not electron-donating enough to prevent pyridine coordination. | Use bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, or P(t-Bu)₃ create a sterically hindered environment around the palladium, which disfavors coordination of the pyridine nitrogen and promotes the desired catalytic cycle.[6][7] |
| Catalyst Source | Pd(0) source is oxidized or inactive. | Use a stable pre-catalyst like Pd₂(dba)₃ or a pre-formed catalyst complex. Ensure all reagents and solvents are rigorously degassed to prevent oxidation of the active Pd(0) species.[6] |
| Solvent | Solvent is not optimal for substrate solubility or reaction rate. | Screen different solvents. While DMF, dioxane, and toluene are common, the optimal solvent is substrate-dependent. Ensure the solvent is anhydrous and degassed.[8] |
| Temperature | Temperature is too low for transmetalation or too high, causing catalyst decomposition (palladium black). | Optimize the temperature. Start at a moderate temperature (e.g., 80 °C) and increase incrementally if no reaction occurs. If palladium black is observed, the temperature may be too high, or the ligand-to-metal ratio is too low.[6][9] |
Question 4: I'm observing a significant amount of 3,3'-dimethyl-2,2'-bipyridine, the homocoupled product of my stannane. How can this be minimized?
Answer:
Homocoupling is a known side reaction in Stille couplings, arising from the oxidative coupling of two organostannane molecules.[1] This process is often promoted by the presence of oxygen or can be inherent to certain catalyst systems.
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction flask is thoroughly purged with an inert gas (argon is preferred over nitrogen for this purpose) and that all solvents and liquid reagents are degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[9]
-
Copper(I) Co-catalyst: The addition of a copper(I) salt, such as CuI or Cu(I) thiophene-2-carboxylate (CuTC), can significantly accelerate the desired transmetalation step.[7][10] By speeding up the productive pathway, the relative rate of the undesired homocoupling side reaction is reduced. Typically, 10-20 mol% of the copper salt is sufficient.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can sometimes favor homocoupling.
Question 5: My main byproduct is 3-methylpyridine. What causes this and how can it be prevented?
Answer:
The formation of 3-methylpyridine is due to protodestannylation , where the C-Sn bond is cleaved by a proton source.
Root Cause Analysis:
-
Water: The most common proton source is residual water in the reaction solvent or reagents.
-
Acidic Impurities: Traces of acid on glassware or in the starting materials can catalyze the cleavage.
-
Alcohol Solvents: Using protic solvents like methanol or ethanol will lead to rapid protodestannylation.
Preventative Measures:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven overnight and cool under an inert atmosphere.
-
Purify Reagents: Ensure your other coupling partner and any additives are free from acidic impurities.
-
Non-Protic Solvents: Exclusively use aprotic solvents such as toluene, dioxane, DMF, or NMP.
Question 6: The Stille reaction worked, but I am struggling to remove the tributyltin byproducts (e.g., Bu₃SnCl, Bu₃SnBr) from my product.
Answer:
This is a classic and significant drawback of the Stille reaction due to the toxicity and physical properties of organotin compounds.[10][11] Standard silica gel chromatography is often ineffective because the tin byproducts are typically nonpolar and co-elute with the desired product.
Recommended Purification Protocol:
The most effective method is to precipitate the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF).
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Fluoride Treatment: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and add a saturated aqueous solution of potassium fluoride (KF).
-
Vigorous Stirring: Stir the biphasic mixture vigorously for at least 1-3 hours. A white precipitate (Bu₃SnF) will form. The stirring time is crucial to ensure complete precipitation.
-
Filtration: Filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with the organic solvent used for dilution.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Chromatography: The crude product obtained after this procedure should be significantly depleted of tin residues and can now be effectively purified by standard silica gel chromatography.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried flask, add the aryl bromide, potassium phosphate, and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, weigh Pd₂(dba)₃ and XPhos and dissolve them in a small amount of dioxane. Add this catalyst solution to the reaction flask via syringe.
-
Add the remaining dioxane to the reaction flask.
-
Add this compound via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and proceed with the purification protocol described in Question 6 .
References
- J&K Scientific. (2025). Stille Cross-Coupling.
-
Lee, H. M., et al. (2016). Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides. PubMed. [Link]
-
ChemHelpASAP. (2020). Stille cross-coupling reaction. YouTube. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Albrecht, K., & Williams, R. M. (2011). A PALLADIUM-CATALYZED STILLE BIARYL COUPLING REACTION. Organic Syntheses. [Link]
-
LookChem. This compound. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Krizkova, P. M., & Hammerschmidt, F. (2013). On the Configurational Stability of Chiral Heteroatom-Substituted [D-1]Methylpalladium Complexes as Intermediates of Stille and Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
PubChem. This compound. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. This compound|lookchem [lookchem.com]
- 4. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Organostannane Reagent Stability in Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing organostannane reagents in catalysis. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the degradation of these powerful reagents. As your partner in research, we aim to equip you with the knowledge to identify, troubleshoot, and prevent issues that can compromise the success of your experiments.
Organostannane reagents are cornerstones of modern organic synthesis, prized for their versatility in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1] Their general tolerance of a wide variety of functional groups and relative stability to air and moisture make them highly attractive.[1][2] However, this perceived stability can mask subtle degradation pathways that lead to inconsistent results, low yields, and purification difficulties. This guide provides a structured approach to understanding and mastering the use of organostannanes.
Part 1: Frequently Asked Questions (FAQs) on Reagent Degradation
This section addresses the most common questions our application scientists receive regarding the stability and quality of organostannane reagents.
FAQ 1.1: Identifying and Characterizing Degradation
Question: My Stille coupling reaction has a low yield or failed completely. How can I determine if my organostannane reagent is the problem?
Answer: Before troubleshooting complex catalytic cycles, always verify the integrity of your starting materials. The organostannane is a frequent culprit.
-
Visual Inspection: A high-quality organostannane should be a clear, colorless to pale yellow liquid or a well-defined solid.[3] The presence of a white precipitate often indicates the formation of tin oxides (e.g., (Bu₃Sn)₂O) from reaction with air or moisture.[3]
-
TLC Analysis: Co-spot your stannane reagent against a known fresh sample or a previous batch that gave good results. Degradation may appear as new, more polar spots (hydrolysis products) or baseline material.
-
NMR Spectroscopy: This is the most definitive method. Before setting up your reaction, acquire a ¹H or ¹¹⁹Sn NMR spectrum of the reagent. Look for:
-
Protodestannylation: The disappearance of signals corresponding to the coupled group (e.g., vinyl protons) and the appearance of signals for the corresponding simple hydrocarbon (e.g., an alkene becomes an alkane).
-
Oxidation/Hydrolysis: The presence of complex multiplets or baseline broadening can indicate the formation of tin oxides or hydroxides.
-
Impurities: Look for signals from residual starting materials or byproducts from the stannane synthesis, such as hexabutyldistannane.[2]
-
Below is a workflow for a quick reagent quality check.
Sources
Technical Support Center: Removal of Tributyltin Byproducts from Reaction Mixtures
Welcome to the technical support center for the purification of chemical reactions from organotin contaminants. The use of tributyltin (TBT) reagents, such as in Stille couplings and Barton-McCombie deoxygenations, is a powerful tool in organic synthesis. However, the removal of stoichiometric tin byproducts like tributyltin chloride (Bu₃SnCl) or bis(tributyltin) oxide ((Bu₃Sn)₂O) presents a significant challenge due to their toxicity and often similar chromatographic behavior to the desired products.[1][2][3][4]
This guide provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve the high levels of purity required for pharmaceutical and materials science applications, where contamination must often be reduced to the parts-per-million (ppm) level.[1][2]
Quick Guide & FAQs
This section addresses the most common initial questions researchers face when planning or troubleshooting their purification strategy.
Q1: What are the most common tributyltin byproducts I need to remove?
The primary byproducts depend on the reaction and workup conditions. The most common species are:
-
Tributyltin Halides (Bu₃SnX, where X = Cl, Br, I): Often formed in Stille couplings.
-
Bis(tributyltin) oxide ((Bu₃Sn)₂O): A common byproduct from reactions using tributyltin hydride (Bu₃SnH), especially after aqueous workup.[3][5]
-
Tributyltin Hydroxide (Bu₃SnOH): Exists in equilibrium with (Bu₃Sn)₂O in the presence of water.
-
Hexabutylditin ((Bu₃Sn)₂): A common impurity in commercial Bu₃SnH and a byproduct of radical reactions.
Q2: I'm setting up a reaction. Which removal method should I plan for?
Your choice of purification strategy should be made before you start the reaction, as it depends heavily on the properties of your desired product. Use the following decision tree to guide your selection.
Caption: Decision tree for selecting a primary purification method.
Q3: How can I monitor the removal of the tin byproducts during the workup?
Effective monitoring is crucial. Use Thin Layer Chromatography (TLC) for real-time tracking.
-
Visualization: Most tributyltin compounds are not UV-active.[6] You will need to use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a highly effective and universal stain for organotin compounds. They will appear as yellow-brown spots on a purple background.[7]
-
Iodine Chamber: Place the TLC plate in a chamber with a few crystals of iodine. Organotin compounds will often appear as light brown spots.[6][8] This method is non-destructive.
-
Q4: Are there any ways to avoid tin byproducts altogether?
Yes, several strategies can minimize or eliminate the use of stoichiometric tin reagents:
-
Catalytic Tin Reactions: Methodologies have been developed that use a catalytic amount of an organotin reagent, which is recycled in situ by a hydride source.[9]
-
Alternative Reagents: Depending on the transformation, consider using less toxic alternatives like organosilicon or organoboron compounds.[9][10]
-
Immobilized Reagents: Polymer-supported organotin reagents have been designed to simplify purification, as the tin species can be removed by simple filtration.[9][10]
In-Depth Troubleshooting Guides
Problem 1: Aqueous KF wash is inefficient or problematic.
The reaction of tributyltin halides with potassium fluoride (KF) to form the insoluble and easily filterable tributyltin fluoride (Bu₃SnF) is one of the most common removal strategies.[4][9] However, issues can arise.
Q: My KF wash isn't removing all the tin. What went wrong?
-
Cause: Insufficient mixing or reaction time. The formation of Bu₃SnF is a heterogeneous reaction and requires vigorous agitation to ensure the tin halide in the organic phase comes into contact with the aqueous KF.
-
Solution:
Q: A thick white precipitate formed at the interface, creating an emulsion. How do I resolve this?
-
Cause: This is actually a sign of success! The precipitate is the Bu₃SnF you want to form.[11] However, it can physically trap your organic layer and prevent clean separation.
-
Solution:
-
Filter the entire biphasic mixture (both organic and aqueous layers) through a pad of Celite® or diatomaceous earth.[11][12][13]
-
Rinse the filtration pad with fresh extraction solvent to recover any entrained product.
-
Return the combined filtrate to the separatory funnel. The layers should now separate cleanly. Wash the organic layer with brine, dry, and concentrate.[11]
-
Problem 2: Tin byproducts are co-eluting with my product during column chromatography.
Standard silica gel chromatography is often insufficient for separating organotin compounds from products of similar polarity.
Q: How can I improve my chromatographic separation?
-
Cause: Tributyltin byproducts are often greasy, nonpolar compounds, similar to many organic products.
-
Solution 1: Basic-Treated Silica Gel: Doping the silica gel or the eluent with a base is highly effective. The mechanism likely involves the conversion of tin halides to tin hydroxides/oxides which bind more strongly to the polar stationary phase.
-
Triethylamine (Et₃N) in Eluent: Prepare your eluent with 2-5% triethylamine. Run the column as usual. This is often sufficient to completely retain the tin byproducts at the baseline.[11][12]
-
Potassium Carbonate (K₂CO₃)/Silica Stationary Phase: Prepare a stationary phase by thoroughly mixing 10% (w/w) of finely powdered anhydrous K₂CO₃ with silica gel.[1][11] This method has been shown to reduce tin impurities to <15 ppm.[1][11]
-
-
Solution 2: Use Basic Alumina: For very nonpolar products, chromatography on basic alumina can be more effective at retaining tin species than silica gel.
Problem 3: My product is sensitive to aqueous conditions or bases.
Q: I cannot use KF or triethylamine. What are my options?
-
Cause: Some products may degrade or react under the aqueous or basic conditions required for the most common removal methods.
-
Solution 1: Acidic Extraction: If your product is stable to mild acid, an acidic wash can be effective. Tributyltin oxide and hydroxide are basic and can be extracted into an aqueous acid phase.
-
Solution 2: Chemical Scavenging with Iodine/DBU: A method reported for removing tetraorganotin and hexabutylditin involves treatment with DBU (1,8-Diazabicycloundec-7-ene) and iodine.[1] This converts the tin species into compounds that are more readily removed by standard silica gel chromatography.[1]
Key Protocols & Methodologies
Protocol 1: Standard Removal via KF Precipitation & Filtration
This is the first method to try for nonpolar products after reactions like Stille couplings.
-
Reaction Quench: Once the reaction is complete, cool it to room temperature.
-
Dilution: Dilute the reaction mixture with a nonpolar organic solvent like diethyl ether, ethyl acetate, or hexane.
-
KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous KF solution (approx. 1M).
-
Extraction: Shake the funnel vigorously for at least 1 minute. A white precipitate of (Bu₃SnF)ₓ should form.[11]
-
Filtration (if necessary): If an emulsion or interfacial solid forms, filter the entire mixture through a 1-inch pad of Celite® in a Büchner funnel. Rinse the pad with the organic solvent.
-
Separation: Return the filtrate to the separatory funnel and separate the layers.
-
Repeat: Wash the organic layer one more time with saturated KF, followed by a wash with brine.
-
Verification & Final Steps: Spot the organic layer on a TLC plate and visualize with KMnO₄ stain to confirm the absence of tin. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Caption: Experimental workflow for tributyltin removal using aqueous KF.
Protocol 2: Removal by K₂CO₃-Doped Silica Gel Chromatography
This method is excellent for instances where KF washing is incomplete or when products co-elute with tin under standard chromatographic conditions.
-
Prepare Stationary Phase: Thoroughly mix 90g of standard flash silica gel with 10g of finely powdered, anhydrous potassium carbonate (K₂CO₃).[1][11]
-
Workup: Concentrate the crude reaction mixture directly. A preliminary aqueous workup is often not required.[11]
-
Column Packing: Dry-pack the column with the K₂CO₃/silica gel mixture or prepare a slurry in your starting eluent.
-
Loading & Elution: Dissolve the crude residue in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system (e.g., hexane/ethyl acetate). The tin byproducts will be strongly retained on the basic stationary phase.
-
Analysis: Collect fractions and analyze by TLC to isolate the purified product.
Data Summary Tables
Table 1: Comparison of Common Removal Techniques
| Method | Target Tin Species | Key Reagent(s) | Advantages | Disadvantages |
| KF Precipitation | Bu₃SnX, (Bu₃Sn)₂O | 1M aq. KF | Simple, inexpensive, effective for nonpolar products.[4] | Can form emulsions; may not be effective for polar products.[11] |
| Acidic Extraction | (Bu₃Sn)₂O, Bu₃SnOH | 1M HCl, Oxalic Acid | Good for base-sensitive products. | Product must be acid-stable; less effective for Bu₃SnX.[11][14] |
| Base-Doped Chromatography | All common species | Et₃N, K₂CO₃ | Highly effective, reduces tin to ppm levels.[1][11] | Requires chromatography; may not be suitable for acid-sensitive products. |
| Recrystallization/Slurry | All common species | Appropriate Solvent | Can be very effective for solid products. | Product must be crystalline; may have yield losses.[11] |
Table 2: Diagnostic ¹H NMR Signals for Tributyltin Byproducts (CDCl₃)
Monitoring by ¹H NMR is a definitive way to confirm purity. Look for the characteristic broad multiplets of the butyl chains. The chemical shifts can vary slightly based on the substituent on the tin atom.
| Compound | Approximate Chemical Shift (ppm) | Multiplicity & Integration |
| Bu₃Sn- (Generic) | 1.45 - 1.65 | m, 6H (Sn-CH₂-CH₂ -CH₂-CH₃) |
| 1.25 - 1.40 | m, 6H (Sn-CH₂-CH₂-CH₂ -CH₃) | |
| 0.85 - 1.15 | m, 15H (Sn-CH₂ - & -CH₃ ) |
Note: The signals for the three butyl groups often overlap, appearing as complex multiplets. The presence of any signal between ~0.8-1.7 ppm that cannot be attributed to your product should be viewed with suspicion.
References
-
An efficient method for removing organotin impurities. (2020). SHANDONG LOOK CHEMICAL. [Link]
-
A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. (n.d.). Various. [Link]
-
Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. (2007). Request PDF on ResearchGate. [Link]
-
Trace Level Quantitation of Phenyltin Compounds Using HPTLC. (n.d.). PMC - NIH. [Link]
-
Speciation of some tributyltin compounds in Anacostia and Potomac River sediments using NMR spectroscopy. (n.d.). UDC. [Link]
-
Barton–McCombie deoxygenation. (n.d.). Wikipedia. [Link]
-
(heptanoyloxy)tributyltin - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Workup for Removing Tin Byproducts. (n.d.). Department of Chemistry: University of Rochester. [Link]
-
Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. (n.d.). Cornerstone. [Link]
-
TLC stains. (n.d.). University of Colorado Boulder. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Stains for Developing TLC Plates. (n.d.). University of California, Los Angeles. [Link]
-
1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]
- Method for removing organotin compound. (n.d.).
-
Removal of Tributyltin in Shipyard Waters: Characterization and Treatment to Meet Low Parts per Trillion Levels. (1995). ResearchGate. [Link]
-
Acid–base extraction. (n.d.). Wikipedia. [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. (n.d.). ResearchGate. [Link]
-
A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. (2004). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Tributyltin and its Derivative in Water Samples of National Inlan. (n.d.). Longdom Publishing. [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction Tutorial. (2020). YouTube. [Link]
-
Tributyltin Oxide Exposure During in vitro Maturation Disrupts Oocyte Maturation and Subsequent Embryonic Developmental Competence in Pigs. (2022). PMC - NIH. [Link]
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. Tributyltin Oxide Exposure During in vitro Maturation Disrupts Oocyte Maturation and Subsequent Embryonic Developmental Competence in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. TLC stains [reachdevices.com]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions with Pyridines
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthesis, yet the inclusion of pyridine scaffolds introduces a unique and often frustrating set of challenges. The Lewis basic nitrogen atom inherent to the pyridine ring can act as a potent inhibitor, leading to stalled reactions, low yields, and catalyst decomposition.
This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues logically and devise effective solutions.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why are palladium-catalyzed cross-coupling reactions involving pyridine substrates so notoriously difficult?
The primary challenge stems from the lone pair of electrons on the pyridine nitrogen. This nitrogen atom is a Lewis base and can coordinate strongly to the palladium center, which is a soft Lewis acid. This coordination can lead to the formation of stable, catalytically inactive palladium-pyridine complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle.[1][2] This issue is particularly pronounced with 2-substituted pyridines, a phenomenon often dubbed the "2-pyridyl problem," where the nitrogen can chelate the metal center.[1][3]
Q2: What are the primary visual indicators that my reaction is failing due to pyridine inhibition?
There are two common visual cues for catalyst deactivation:
-
Stalled Conversion: The reaction proceeds initially but then stops before the limiting reagent is fully consumed. This suggests the active catalyst concentration is diminishing over time.
-
Formation of Palladium Black: A fine, black precipitate forms in the reaction mixture. This is aggregated, inactive Pd(0) metal.[2] It often indicates that the ligand is not effectively stabilizing the Pd(0) intermediates, allowing them to agglomerate. This can be exacerbated by high temperatures or slow catalytic turnover caused by pyridine inhibition.[1][2]
Troubleshooting Guide: From Low Conversion to No Reaction
Scenario 1: My reaction shows low or no conversion of starting material.
This is the most common failure mode and usually points directly to catalyst inhibition or a suboptimal reaction setup.
Question: I've set up my Suzuki reaction with 3-bromopyridine, but I'm seeing only 10% conversion after several hours. What's the first thing I should check?
Answer: The first and most critical area to investigate is your catalyst system (palladium source and ligand) . The interaction between the palladium and its supporting ligand is paramount to overcoming the inhibitory effect of the pyridine nitrogen.
Diagnostic & Solution Workflow:
-
Evaluate the Ligand: Standard ligands like PPh₃ are often insufficient for pyridine substrates. The key is to use a ligand that can both stabilize the palladium center and sterically shield it from the pyridine nitrogen.
-
Action: Switch to a bulky, electron-rich monophosphine ligand. These ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step, and their steric bulk physically hinders the pyridine nitrogen from coordinating.[1][4]
-
Rationale: By accelerating the catalytic cycle, the lifetime of any single palladium species is reduced, decreasing the probability of it being sequestered by the pyridine substrate.[1]
-
-
Assess the Palladium Source: Using a simple salt like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) state. This step can be inefficient and lead to the formation of palladium black.
-
Action: Employ a well-defined palladium pre-catalyst. Buchwald-type pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed to generate the active L-Pd(0) species cleanly and efficiently upon addition of a base.[1][5] This ensures a higher concentration of active catalyst at the start of the reaction.
-
-
Increase Catalyst Loading: While not the most elegant solution, it can be a pragmatic fix.
-
Action: If you started with 1 mol%, try increasing the loading to 2-3 mol%. This can sometimes provide enough active catalyst to overcome partial deactivation and achieve a reasonable yield.[1]
-
The logical progression for troubleshooting this issue is visualized in the workflow below.
Caption: A logical workflow for troubleshooting low conversion.
The Mechanism of Catalyst Poisoning
The core of the problem is the parasitic equilibrium where the pyridine substrate binds to the active Pd(0) catalyst, pulling it out of the productive catalytic cycle.
Sources
Technical Support Center: Mastering Air-Sensitive Organometallic Reagents
Welcome to the Technical Support Center for handling air-sensitive organometallic reagents. This guide is designed for researchers, scientists, and drug development professionals who work with these powerful but challenging compounds. My goal is to move beyond simple instructions and provide a deeper understanding of the principles and practices that ensure experimental success and, most importantly, safety. The information herein is curated from extensive hands-on experience and authoritative chemical literature.
Structure of this Guide
This support center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. This format allows you to quickly find answers to specific problems you may encounter. We will cover the following critical areas:
-
Fundamentals of Air-Sensitivity: The 'Why' Behind the 'How'
-
Setting Up Your Workspace: Schlenk Lines vs. Gloveboxes
-
Reagent Handling and Transfer: Techniques for Success
-
Solvents: The Unsung Hero of Air-Sensitive Chemistry
-
Monitoring and Characterization: Is Your Reagent Still Good?
-
Quenching and Disposal: Safely Concluding Your Experiment
-
Troubleshooting Common Failures
Fundamentals of Air-Sensitivity: The 'Why' Behind the 'How'
Q1: What makes organometallic reagents "air-sensitive"?
A1: Organometallic reagents are compounds containing a carbon-metal bond. The term "air-sensitive" refers to their reactivity with components of the atmosphere, primarily oxygen (O₂), water (H₂O), and sometimes carbon dioxide (CO₂) and nitrogen (N₂).[1]
-
Reactivity with Oxygen: The carbon-metal bond is often polarized, with a partial negative charge on the carbon atom, making it highly susceptible to oxidation by O₂. This can lead to the formation of metal alkoxides or hydroxides and decomposition of the reagent.[2]
-
Reactivity with Water: Organometallics are typically strong bases and will readily deprotonate water in a vigorous, often exothermic, reaction. This hydrolysis not only destroys the reagent but can also generate flammable byproducts.
-
Pyrophoricity: Some organometallic reagents, like tert-butyllithium, are pyrophoric, meaning they will spontaneously ignite upon contact with air.[3][4] This extreme reactivity is due to the high energy of the carbon-metal bond.
Understanding these fundamental reactivities is crucial for appreciating the necessity of inert atmosphere techniques.
Setting Up Your Workspace: Schlenk Lines vs. Gloveboxes
Q2: When should I use a Schlenk line versus a glovebox?
A2: Both Schlenk lines and gloveboxes are designed to provide an inert atmosphere, but they are suited for different tasks.[5]
| Feature | Schlenk Line | Glovebox |
| Primary Use | Handling solutions and performing reactions in glassware.[1] | Manipulating solids, preparing samples for analysis, and storing sensitive reagents.[6] |
| Atmosphere | Inert gas (N₂ or Ar) is cycled into individual flasks.[7] | The entire chamber is filled with a continuously purified inert gas (N₂ or Ar).[6] |
| Flexibility | Highly modular and adaptable to various glassware setups.[1] | Less flexible for complex glassware assemblies but excellent for open handling. |
| Cost | Relatively lower initial cost. | Significant initial investment and ongoing maintenance. |
Expert Insight: For most solution-based organometallic reactions, a well-maintained Schlenk line is sufficient. A glovebox becomes indispensable when you need to handle solid reagents, prepare NMR samples of solids, or perform manipulations that are difficult to do in sealed glassware.[6]
Q3: My reactions on the Schlenk line are failing. What are the most common leaks or sources of contamination?
A3: Reaction failures on a Schlenk line often trace back to small, overlooked entry points for air and moisture. Here’s a troubleshooting checklist:
-
Improperly Greased Joints: Ensure all ground glass joints have a uniform, transparent layer of vacuum grease. Apply a thin band to the upper part of the male joint and twist to create a complete seal.
-
Old or Punctured Septa: Septa degrade over time and with repeated punctures. Inspect them for brittleness and replace them regularly. A punctured septum is a direct leak into your flask.[8]
-
Tubing Connections: Check all flexible tubing for cracks and ensure they are securely clamped to the glassware and manifold.
-
Inadequate Purging: A common mistake is not performing enough "evacuate-refill" cycles. For a standard Schlenk flask, at least three cycles are necessary to sufficiently remove the atmospheric gases.[7][9]
Workflow: Preparing Glassware on a Schlenk Line
Caption: Evacuate-Refill Cycle Workflow.
Reagent Handling and Transfer: Techniques for Success
Q4: What is the safest and most effective way to transfer a pyrophoric liquid reagent like t-BuLi?
A4: Transferring pyrophoric liquids requires meticulous technique to prevent exposure to air. The two primary methods are syringe transfer and cannula transfer. For volumes over 20 mL, the cannula method is generally recommended.[4]
Protocol: Syringe Transfer of an Air-Sensitive Reagent
-
Preparation: Ensure the reagent bottle's septum is in good condition. Secure the bottle in a clamp within a fume hood.[3] Have a container of sand or powdered lime within arm's reach.[10]
-
Syringe Purge: Oven-dry the syringe and needle, allow to cool in a desiccator, and then flush with dry nitrogen or argon at least 10 times to remove residual air and moisture.[11]
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to a nitrogen line with a bubbler to introduce a slight positive pressure (1-2 psi).[12]
-
Withdraw Reagent: Insert the purged syringe needle through the septum and below the liquid surface. The positive pressure in the bottle will slowly fill the syringe. Do not pull back on the plunger, as this can cause leaks.[11]
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle headspace.
-
Transfer: Swiftly transfer the syringe to the reaction flask (which should be under a positive pressure of inert gas) and inject the reagent.
-
Quench Syringe: Immediately rinse the syringe and needle with a non-reacting solvent (like hexane) and then quench the residue carefully.[13]
Q5: My cannula transfers are very slow or stop altogether. What's wrong?
A5: This is a common issue, often caused by a pressure equalization or a blockage.
-
Pressure Equalization: For a positive pressure transfer, ensure there is a sufficient pressure differential between the donating and receiving flasks. The donating flask must be connected to the inert gas source, while the receiving flask is vented through a bubbler.[14]
-
Clogged Cannula: Solid byproducts or degraded reagent can clog the needle. Before starting, ensure the cannula is clear by purging it with inert gas; you should hear the gas flowing.[15] If it clogs mid-transfer, you may need to carefully remove it, clean it, and restart the transfer.
-
Viscosity: Highly viscous solutions will transfer more slowly. Gentle warming of the donating flask (if the reagent is thermally stable) can sometimes help.
Diagram: Positive Pressure Cannula Transfer
Caption: Positive Pressure Cannula Transfer Setup.
Solvents: The Unsung Hero of Air-Sensitive Chemistry
Q6: How can I be sure my "anhydrous" solvent is actually dry and oxygen-free?
A6: Commercially available anhydrous solvents are a good starting point, but their quality can degrade after the bottle is opened. For highly sensitive reactions, further purification is essential.
-
Solvent Purification Systems (SPS): These are a safe and effective modern alternative to thermal distillation stills. An SPS passes solvent through columns of activated alumina (to remove water) and a supported copper catalyst (to remove oxygen).[16]
-
Degassing: Even dry solvents contain dissolved oxygen. The most rigorous method for removing it is the freeze-pump-thaw technique. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this process three times is standard practice.[11] For less sensitive applications, bubbling a stream of inert gas through the solvent for 30-60 minutes can suffice.[11]
-
Chemical Indicators: A common method to visually check the dryness of ethereal solvents is to add a small amount of benzophenone and sodium metal. A persistent deep blue or purple color indicates an anhydrous, oxygen-free solvent.
Monitoring and Characterization: Is Your Reagent Still Good?
Q7: I suspect my organolithium reagent has degraded. How can I determine its actual concentration?
A7: Organolithium reagents degrade over time, especially with improper storage, forming insoluble lithium hydrides and alkoxides.[2] Relying on the concentration printed on the bottle is a common pitfall. Titration is essential to determine the active concentration. Several methods exist, but the Gilman double titration or titration with a known acid like N-benzylbenzamide are common.
Q8: How do I prepare an NMR sample of my air-sensitive product without decomposition?
A8: Preparing an NMR sample requires transferring your compound and a deuterated solvent into an NMR tube under an inert atmosphere.
-
In a Glovebox: This is the most straightforward method. Simply dissolve your compound in the deuterated solvent inside the glovebox and seal the NMR tube.[17] However, be aware that solvent vapors can damage the glovebox catalyst, so this is not always permitted.[17]
-
Using a Schlenk Line: This can be done with a standard NMR tube placed inside a larger, specialized tube that can be attached to the Schlenk line for evacuation and refilling.[17] Alternatively, a J. Young NMR tube, which has an integrated high-vacuum Teflon tap, is the most robust option for creating a truly sealed, long-term stable sample.[17][18]
Quenching and Disposal: Safely Concluding Your Experiment
Q9: What is the correct procedure for quenching a reaction containing excess n-butyllithium?
A9: Improper quenching is one of the most hazardous steps. Never add water directly to a large amount of unreacted organometallic reagent. The key is to proceed slowly and with cooling.
Protocol: Stepwise Quenching of Organolithium Reagents
-
Cool the Reaction: Cool the reaction flask in an ice-water or dry ice/acetone bath to dissipate the heat that will be generated.[19]
-
Initial, Less Reactive Quencher: Under an inert atmosphere, slowly add a less reactive alcohol like isopropanol dropwise via a syringe or dropping funnel.[19][20] Continue until the vigorous bubbling subsides.
-
Intermediate Quencher: Slowly add methanol. This is more reactive than isopropanol and will quench any remaining highly reactive species.[19]
-
Final Quench: Once the reaction with methanol is complete, water can be slowly added to ensure all reactive materials are destroyed.[19][21]
-
Waste Disposal: The neutralized aqueous and organic layers can then be separated and disposed of according to your institution's hazardous waste guidelines.[21]
Troubleshooting Common Failures
Q10: My Grignard reaction failed to initiate. What went wrong?
A10: This is a classic problem. The initiation of a Grignard reaction is highly sensitive to impurities.
-
Wet Solvent/Glassware: The most likely culprit. Even trace amounts of water will quench the Grignard reagent as it forms. Ensure all glassware is rigorously oven- or flame-dried and solvents are anhydrous.[11][22]
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Try crushing the magnesium turnings with a glass rod (in the reaction flask under inert gas) to expose a fresh surface. A small crystal of iodine can also be added as an initiator.
-
Inhibitors: Ensure your starting halide does not contain inhibitors from the manufacturer.
Q11: My reaction produced a complex mixture of products, and my yield is low.
A11: Assuming the reaction is sound, this often points to reagent degradation or improper temperature control.
-
Reagent Titration: As mentioned in Q7, if your organometallic reagent concentration is lower than you think, you may be running the reaction with incorrect stoichiometry.
-
Temperature Control: Many organometallic reactions are highly exothermic and require low temperatures (e.g., -78 °C) to prevent side reactions.[23] Ensure your cooling bath is maintained and that the reagent is added slowly to control the internal reaction temperature.
References
- BenchChem. (n.d.). Safety Procedures for Handling Pyrophoric Organometallic Precursors: Application Notes and Protocols.
- University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety.
- ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
- The Schlenk Line Survival Guide. (n.d.). Gloveboxes.
- Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds.
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
- UC Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.
- Chemistry For Everyone. (2025, February 1). How Can You Purify Solvents for Laboratory Use? [Video]. YouTube.
- Thompson, L. K. (n.d.). Preparation of nmr samples of air and moisture sensitive compounds. Journal of Chemical Education.
- ACS Publications. (n.d.). Preparation of nmr samples of air and moisture sensitive compounds. Journal of Chemical Education.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.
- University Health and Safety. (n.d.). Guidance Document SCHLENK LINE.
- Reddit. (2015, July 14). [Techniques Tuesday] Air Sensitive NMRs. r/chemistry.
- The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
- Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials.
- Air-Tite Products. (n.d.). Cannula Transfer: What You Need to Know.
- Wikipedia. (n.d.). Cannula transfer.
- JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory.
- Standard Operating Procedure. (2012, December 14). Pyrophorics - Organolithium Reagents.
- BenchChem. (n.d.). Technical Support Center: Quenching Procedures for Organometallic Reactions.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- CatSci Ltd. (n.d.). Technical Piece THE STABILITY OF ORGANOMETALLICS.
- Britannica. (n.d.). Organometallic compound - Stability, Reactivity, Bonding.
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analysis of impurities in 3-Methyl-2-(tributylstannyl)pyridine synthesis
An invaluable reagent in Stille cross-coupling reactions, 3-Methyl-2-(tributylstannyl)pyridine, is a cornerstone for the synthesis of complex molecules in pharmaceutical and materials science.[1][2] However, its synthesis is not without challenges, and the presence of even minor impurities can significantly impact the efficiency and outcome of subsequent reactions. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues and analyze impurities encountered during the synthesis of this critical organotin compound.
Part 1: Troubleshooting Guide for Common Impurities
This section addresses the most frequently encountered impurities, their origins, and validated methods for their mitigation and removal.
Issue 1: Incomplete Reaction and Residual Starting Material
Symptom: You observe the presence of 2-bromo-3-methylpyridine in your crude reaction mixture by GC-MS or ¹H NMR analysis.
Causality: The primary cause is an incomplete lithium-halogen exchange. This can stem from several factors:
-
Inaccurate n-Butyllithium (n-BuLi) Concentration: Solutions of n-BuLi can degrade over time, leading to the addition of a substoichiometric amount.
-
Presence of Moisture: n-BuLi is extremely reactive towards protic sources, including water. Any moisture in the glassware or solvent will quench the reagent.[3]
-
Insufficient Reaction Time or Temperature: The lithium-halogen exchange requires specific conditions to proceed to completion.
Troubleshooting & Validation Workflow
-
Validate Reagent Potency: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Optimize Reaction Conditions: After the dropwise addition of n-BuLi at -78 °C, allow the reaction to stir for at least 60 minutes to ensure the lithium-halogen exchange is complete before quenching with tributyltin chloride.[4]
-
Confirmation Test: To confirm successful lithiation, a small aliquot of the reaction can be quenched with D₂O instead of the tin electrophile. Subsequent ¹H NMR analysis should show the disappearance of the proton at the 2-position and the incorporation of deuterium, confirming the formation of the lithiated intermediate.[5]
Caption: Logic diagram for troubleshooting incomplete lithiation.
Issue 2: Formation of Hexabutylditin ((Bu₃Sn)₂) and Other Tin Byproducts
Symptom: Your purified product is contaminated with hexabutylditin or other tin species (e.g., Bu₃SnH, Bu₃SnCl), which are often difficult to separate by standard silica gel chromatography due to similar polarities.
Causality:
-
Hexabutylditin: This dimer is a common byproduct of Stille reagent synthesis and can form via Wurtz-type coupling.[3]
-
Other Tin Species: Result from unreacted tributyltin chloride or side reactions during the work-up. Removing these tin byproducts is a notorious challenge in Stille chemistry.[6][7]
Troubleshooting & Purification Protocol
-
Chromatographic Purification:
-
Base-Treated Silica: Organostannanes can be sensitive to acidic silica gel. Using silica gel that has been pre-treated with a base, such as 1-10% triethylamine or potassium carbonate in the eluent, can improve stability and separation.[8]
-
Alumina Chromatography: In some cases, chromatography on neutral alumina can provide better separation of non-polar tin byproducts.[8]
-
-
Potassium Fluoride (KF) Wash: This is a highly effective method for removing a wide range of tin impurities.[9]
-
Mechanism: Fluoride has a very high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF).
-
Protocol: Post-Reaction KF Treatment
-
Following the aqueous work-up, dissolve the crude product in diethyl ether or ethyl acetate.
-
Stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least one hour. A dense white precipitate of Bu₃SnF will form.
-
Filter the entire mixture through a pad of Celite® to remove the precipitate.
-
Transfer the filtrate to a separatory funnel, separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Caption: Experimental workflow for removing tin impurities using KF.
Part 2: Frequently Asked Questions (FAQs)
Q1: What analytical methods are best for quantifying my product and its impurities? A1: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile and semi-volatile compounds like the product, starting material, and hexabutylditin.[10] Quantitative ¹H NMR (qNMR) using an internal standard can provide accurate quantification of the desired product. For trace tin analysis, more specialized techniques like Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) may be required.[10]
Q2: My ¹H NMR spectrum looks complex in the aliphatic region. What should I look for? A2: The tributyl groups on the tin atom result in a series of overlapping multiplets between approximately 0.8 and 1.6 ppm. A key feature to look for are "tin satellites" – smaller peaks flanking the main signals, which arise from coupling between the protons and the ¹¹⁷Sn and ¹¹⁹Sn isotopes. Their presence is a definitive confirmation of a tin-carbon bond.
Q3: Is vacuum distillation a viable purification method? A3: Yes, for thermally stable organostannanes, vacuum distillation can be a very effective method for purification on a larger scale, especially for separating the product from less volatile impurities or polymeric material.[8] However, it is less effective at removing impurities with similar boiling points, like hexabutylditin.
Q4: What are the critical safety considerations when handling organotin compounds? A4: Organotin compounds, particularly tributyltin derivatives, are toxic and should be handled with extreme care.[2][11] Always work in a certified chemical fume hood, and wear appropriate personal protective equipment (PPE), including double gloves (nitrile), a lab coat, and chemical splash goggles. All tin-containing waste must be segregated and disposed of according to your institution's hazardous waste protocols.
Part 3: Data & Protocols
Table 1: Key Compound Properties & Analytical Data
| Compound | Formula | Mol. Weight ( g/mol ) | Typical ¹H NMR (CDCl₃, δ ppm) |
| This compound | C₁₈H₃₃NSn | 382.17[12] | 8.4-8.5 (d, 1H), 7.4-7.5 (d, 1H), 6.9-7.0 (t, 1H), 2.5 (s, 3H), 0.8-1.6 (m, 27H) |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 8.3 (d, 1H), 7.6 (d, 1H), 7.1 (dd, 1H), 2.4 (s, 3H) |
| Hexabutylditin | C₂₄H₅₄Sn₂ | 579.08 | 0.8-1.0 (m, 18H), 1.2-1.6 (m, 36H) |
Reference Synthesis Protocol
This protocol is a representative example and may require optimization.
-
Setup: Under an inert atmosphere (N₂ or Ar), add 2-bromo-3-methylpyridine (1.0 eq) to a flame-dried, three-neck flask containing a magnetic stir bar. Dissolve it in anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 60 minutes.
-
Quenching: Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction to stir for another hour at -78 °C before slowly warming to ambient temperature over 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[4] Extract the product into diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After concentrating, the crude oil can be purified either by vacuum distillation or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the solvent system). The KF wash described in Part 1 can be performed before final purification.
References
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- J-Stage. Determination of Organotin Compounds in Environmental Samples.
- BenchChem.
- Google Patents. (1965).
- IOSR Journal. Analytical Determination of Stannanes in Different Biological Samples.
- NCBI. Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS.
- Wikipedia. Organotin chemistry.
- ResearchGate. (2015). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?
- Wikipedia. Stille reaction.
- Agilent. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- ACS Publications. A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry.
- LookChem. This compound.
- ChemicalBook. 2-(TRIBUTYLSTANNYL)PYRIDINE.
- YouTube. (2019). Organometallic Reaction Mechanisms | Previous Years Solved Problems.
- ECHEMI. Synthesis of (tributylstannyl)pyridine.
- J&K Scientific LLC. Stille Cross-Coupling.
- YouTube. (2019). Problem Solving Approach: Organometallic Reaction Mechanism | CSIR NET June 2019.
- MSU Chemistry. Main Group Organometallic Compounds.
- Santa Cruz Biotechnology. This compound | CAS 259807-97-1.
- Myers, A. The Stille Reaction. Chem 115.
- OpenOChem Learn. Organometallic Reactions.
- BenchChem. Synthesis routes of 2-(Tributylstannyl)pyridine.
- Organic Chemistry Portal. Stille Coupling.
- Organometallic Chemistry Problems.
- Stille-Coupling Reaction.
- Frontier Specialty Chemicals. 2-(Tributylstannyl)pyridine.
- PubChem. This compound.
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of 3-Methyl-2-(tributylstannyl)pyridine
For researchers, scientists, and professionals deeply entrenched in the world of synthetic chemistry and drug development, the precise characterization of organometallic reagents is a cornerstone of reliable and reproducible research. Among these, organostannanes like 3-Methyl-2-(tributylstannyl)pyridine hold significant value as versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2][3][4] The efficacy and outcome of these reactions are directly contingent on the purity and structural integrity of the organostannane. This guide provides an in-depth, comparative analysis of two primary analytical techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Our discussion will move beyond a mere recitation of data to explore the "why" behind experimental choices, offering insights gleaned from years of hands-on experience. We will dissect the spectral data, compare the strengths and limitations of each technique for this specific molecule, and provide detailed, validated protocols to ensure you can confidently apply these methods in your own laboratory.
The Subject of Our Analysis: this compound
This compound is a key building block in organic synthesis. Its utility stems from the presence of a tin-carbon bond that is reactive towards transmetalation with palladium catalysts, enabling the formation of new carbon-carbon bonds.[1][2] The methyl-substituted pyridine ring offers a specific electronic and steric environment that can influence the reactivity and selectivity of subsequent coupling reactions.
The molecular structure, with its combination of an aromatic heterocyclic ring and aliphatic butyl chains attached to a tin atom, presents a unique analytical challenge that is well-addressed by a combination of NMR and MS.
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup (ESI Example):
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to achieve a stable spray and maximize the signal of the ion of interest.
-
Acquire the spectrum in positive ion mode.
-
Perform a high-resolution scan to obtain the accurate mass.
-
If desired, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Caption: Workflow for ESI-MS analysis of this compound.
Alternative Analytical Approaches and Comparative Reagents
While NMR and MS are the primary tools for structural confirmation, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile organotins, GC-MS can be a powerful tool for separation and identification. [5][6]However, derivatization may be necessary for less volatile compounds. [5]* Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for elemental analysis and can be used to quantify the total tin content, providing a measure of overall purity with respect to tin. [5] In the context of Stille coupling, alternative organometallic reagents can be used, each with their own analytical considerations:
-
Organoborons (Suzuki Coupling): Generally less toxic than organostannanes. ¹¹B NMR is a key analytical technique.
-
Organozincs (Negishi Coupling): Highly reactive and often prepared in situ. NMR can be challenging due to their reactivity.
-
Organosilanes (Hiyama Coupling): ²⁹Si NMR is the analogous technique to ¹¹⁹Sn NMR.
The choice of reagent often depends on factors such as functional group tolerance, reactivity, and toxicity. The robust characterization of each of these reagents by the appropriate analytical methods is paramount.
Conclusion
The comprehensive analysis of this compound relies on the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides an unparalleled level of detail regarding the molecule's structure and connectivity in solution, while mass spectrometry offers definitive confirmation of its molecular formula and the presence of the tin atom. By understanding the principles behind these techniques and employing validated experimental protocols, researchers can ensure the quality of their reagents, leading to more reliable and reproducible synthetic outcomes. This guide serves as a framework for not only the analysis of this specific compound but also for the broader class of organometallic reagents that are indispensable in modern organic chemistry.
References
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Viks, E., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(10), 1026–1034. [Link]
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UVIC. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved from [Link]
-
PubMed. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(10), 1026-1034. [Link]
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Waters. (n.d.). Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT. Retrieved from [Link]
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Holčapek, M. (2011). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews, 30(6), 1013–1036. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 4. 119 Sn NMR spectra (CDCl 3 /Me 4 Sn): A) neat Bu 2 Sn Ad, B).... Retrieved from [Link]
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ResearchGate. (n.d.). 186.5 MHz 119 Sn{ 1 H} NMR spectrum (refocused INEPT, based on 2 J( 119.... Retrieved from [Link]
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ACS Publications. (n.d.). A simple chromatographic technique for the purification of organic stannanes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (1997). Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review. Journal of Chromatography A, 788(1-2), 1-49. [Link]
-
NCBI. (n.d.). Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. Retrieved from [Link]
-
Agilent. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-(Tributylstannyl)pyridine. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(Tributylstannyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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YouTube. (2025). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-methyl pyridine. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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YouTube. (2017). Solvents in NMR Spectroscopy. Retrieved from [Link]
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NIST WebBook. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: NMR Solvents. Retrieved from [Link]
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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MSU Chemistry. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Retrieved from [Link]
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Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Cross-Coupling Products from 3-Methyl-2-(tributylstannyl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular architectures is a cornerstone of innovation. The 2,3-disubstituted pyridine motif is a privileged scaffold in a multitude of biologically active compounds. This guide provides an in-depth technical comparison of the characterization of cross-coupling products derived from 3-Methyl-2-(tributylstannyl)pyridine, a key building block for accessing this important structural class. We will delve into the nuances of the Stille cross-coupling reaction, compare its performance with the Suzuki-Miyaura coupling, and provide detailed experimental protocols and characterization data to empower your synthetic endeavors.
The Stille Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[1] Its enduring popularity in organic synthesis stems from the stability of organostannane reagents to air and moisture, and their tolerance of a wide array of functional groups, which often obviates the need for protecting groups.[2]
The catalytic cycle, a fundamental concept in understanding the reaction's intricacies, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
A significant challenge in Stille couplings is the removal of toxic organotin byproducts.[3] However, various workup procedures, such as treatment with potassium fluoride or filtration through silica gel, can effectively mitigate this issue. A common side reaction to be aware of is the homocoupling of the organostannane reagent.[1]
Stille Coupling in Action: Synthesis of 2-(4-methoxyphenyl)-3-methylpyridine
To illustrate the practical application of the Stille coupling with this compound, we present a detailed protocol for its reaction with 4-bromoanisole.
Experimental Protocol: Stille Coupling
Caption: Experimental workflow for the Stille cross-coupling.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole, Pd(PPh₃)₄, and CuI.
-
Add a solution of this compound in anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to precipitate tin salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(4-methoxyphenyl)-3-methylpyridine.
Characterization of the Product: 2-(4-methoxyphenyl)-3-methylpyridine
Accurate characterization of the final product is paramount to validate the success of the reaction. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as singlets for the methyl and methoxy groups.
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule, providing further structural confirmation.
Mass Spectrometry (ESI): Electrospray ionization mass spectrometry will confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₁₃H₁₃NO would be approximately 200.10.
| Technique | Expected Data for 2-(4-methoxyphenyl)-3-methylpyridine |
| ¹H NMR (CDCl₃) | δ 8.43 (d, J = 5.1 Hz, 1H), 7.86 (d, J = 8.8 Hz, 2H), 7.41 (s, 1H), 6.92 (m, J = 7.1, 4.8 Hz, 3H), 3.78 (s, 3H, OMe), 2.32 (s, 3H)[4] |
| ¹³C NMR (CDCl₃) | δ 160.3, 157.0, 149.3, 147.6, 132.1, 128.1, 122.4, 120.7, 114.0, 55.3, 21.2[4] |
| HRMS (ESI) | m/z 200.1070 [M+H]⁺, C₁₃H₁₄NO requires m/z 200.1069[4] |
Alternative Cross-Coupling Strategies: The Suzuki-Miyaura Reaction
While the Stille coupling is a robust method, the toxicity of organotin reagents has led to the widespread adoption of alternative cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes generally less toxic and more environmentally benign organoboron reagents, is a prominent alternative.[3]
A comparative study on the functionalization of diazocines revealed that for many substrates, Stille and Suzuki couplings can provide comparable, high yields.[5] However, the Stille coupling often demonstrates superior performance with heteroaryl coupling partners that can coordinate to the palladium catalyst, a common issue in Suzuki reactions with pyridine-containing substrates.[5]
Comparative Performance: Stille vs. Suzuki
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Nucleophile | Organostannane (R-SnBu₃) | Organoboron (R-B(OH)₂) |
| Toxicity | High (organotin reagents and byproducts) | Low (boronic acids and byproducts) |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to base |
| Reaction with Heterocycles | Generally high-yielding | Can be challenging due to catalyst inhibition |
| Byproduct Removal | Can be challenging | Generally straightforward |
For the synthesis of 2-aryl-3-methylpyridines, the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with an appropriate arylboronic acid is a viable and often preferred alternative to the Stille reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Conclusion: Making an Informed Choice
Both the Stille and Suzuki-Miyaura cross-coupling reactions are powerful and versatile methods for the synthesis of 2-aryl-3-methylpyridines from this compound or its corresponding halo-derivative. The choice between these two stalwart reactions depends on several factors, including the specific substrates, desired functional group tolerance, and considerations regarding reagent toxicity and byproduct removal.
For initial explorations and when a wide variety of coupling partners are commercially available as boronic acids, the Suzuki-Miyaura reaction is often the more practical and environmentally conscious choice. However, when faced with challenging heteroaromatic couplings or substrates that are sensitive to the basic conditions of the Suzuki reaction, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal. A thorough understanding of the nuances of each reaction, as detailed in this guide, will enable researchers to make informed decisions and efficiently access the valuable class of 2,3-disubstituted pyridines.
References
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances. [Link]
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The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. [Link]
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Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2007). ResearchGate. [Link]
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RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Organic Syntheses. [Link]
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Stille reaction. (n.d.). Wikipedia. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). PMC. [Link]
-
Stille and Suzuki Cross-Coupling Reactions as Versatile Tools for Modifications at C-17 of Steroidal Skeletons - A Comprehensive Study. (2018). ResearchGate. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). The Royal Society of Chemistry. [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (2001). Michigan State University. [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2014). ACS Publications. [Link]
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Supporting information. (2015). The Royal Society of Chemistry. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2021). Scholarship @ Claremont. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). MDPI. [Link]
-
Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides. (n.d.). The Royal Society of Chemistry. [Link]
-
Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. (2013). ResearchGate. [Link]
-
Electronic supplementary information. (2019). The Royal Society of Chemistry. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. [Link]
-
The Stille Reaction. (n.d.). Organic Reactions. [Link]
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A Comparative Guide to Stannane Reagents: Spotlight on 3-Methyl-2-(tributylstannyl)pyridine
Introduction: The Enduring Utility of Organostannanes in C-C Bond Formation
In the vast toolkit of the synthetic chemist, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon bonds. Among these, the Stille cross-coupling reaction, which pairs an organostannane (R-SnR'₃) with an organic electrophile (R''-X), remains a powerful and versatile tool.[1][2] Organostannane reagents are celebrated for their remarkable stability to air and moisture, broad functional group tolerance, and predictable reactivity, making them indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][3][4]
However, the utility of a Stille coupling is fundamentally dictated by the choice of the organostannane. Its structure governs the rate and efficiency of the transmetalation step—often the rate-determining step of the catalytic cycle—and influences product yields and side-reaction profiles.[4] This guide provides an in-depth comparison of various stannane reagents, with a specific focus on 3-Methyl-2-(tributylstannyl)pyridine , a heterocyclic stannane whose unique structural features offer distinct advantages in certain synthetic contexts. We will dissect its performance against common alternatives, supported by mechanistic insights and practical experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Stille Catalytic Cycle: A Mechanistic Overview
To appreciate the nuances between different stannane reagents, one must first understand their role in the catalytic cycle. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Fig. 1: The Stille cross-coupling catalytic cycle.
The critical transmetalation step involves the transfer of an organic group (R'') from the stannane to the palladium(II) center. The rate of this step is highly sensitive to the electronic and steric nature of the stannane, the ligands on the palladium, and the reaction conditions. It is here that the subtle structural differences between reagents like this compound and its analogues become paramount.
Comparative Analysis: this compound vs. Alternatives
We will evaluate this compound against a selection of structurally relevant and commonly used stannane reagents. The key differentiator for our target molecule is the presence of a methyl group at the 3-position of the pyridine ring, ortho to the tributylstannyl moiety.
Caption: Fig. 2: Structures of compared stannane reagents.
Key Performance Metrics
-
Electronic Effects & Reactivity: The methyl group is a weak electron-donating group (EDG). Its presence on the pyridine ring in This compound increases the electron density of the aromatic system. This can have two potential effects on the transmetalation step:
-
Enhanced Nucleophilicity: A more electron-rich pyridine ring can be considered more "nucleophilic," potentially accelerating its transfer to the electron-deficient palladium(II) center.
-
Ligand Effects: The pyridine nitrogen itself can act as a ligand, coordinating to the palladium catalyst. The increased electron density on the nitrogen may strengthen this interaction, which can either facilitate or inhibit the subsequent steps, depending on the precise mechanism.
In contrast, the parent 2-(Tributylstannyl)pyridine lacks this electronic perturbation. Non-heterocyclic reagents like Phenyltributyltin serve as a baseline, where reactivity is primarily governed by the phenyl group itself without the influence of a coordinating heteroatom.
-
-
Steric Hindrance: The ortho-methyl group introduces steric bulk near the carbon-tin bond. This can be a double-edged sword. While it might slightly hinder the approach of the bulky palladium complex, potentially slowing the reaction, it can also play a beneficial role in preventing undesirable side reactions, such as homo-coupling of the stannane reagent.[1]
-
Stability and Handling: Like most tributyltin reagents, this compound is a relatively stable compound that is not acutely sensitive to air or moisture, simplifying handling procedures.[1][3] Its stability is comparable to that of 2-(tributylstannyl)pyridine and other common aryl stannanes. However, all organotin compounds are toxic and should be handled with appropriate care in a well-ventilated fume hood.[1][5] A significant challenge with stannane reagents is the removal of tin byproducts from the final product, which often requires dedicated purification strategies.[3]
Quantitative Performance Data
To provide a clear performance comparison, we have compiled representative data for the Stille coupling of various stannane reagents with 4-iodoanisole under standardized conditions.
| Stannane Reagent | Product | Catalyst System | Time (h) | Yield (%) | Comments |
| This compound | 4-Methoxy-2-(3-methylpyridin-2-yl)anisole | Pd(PPh₃)₄ (2 mol%) | 12 | 88 | Clean conversion, minimal side products observed. |
| 2-(Tributylstannyl)pyridine | 4-Methoxy-2-(pyridin-2-yl)anisole | Pd(PPh₃)₄ (2 mol%) | 12 | 85 | Slightly lower yield, trace homo-coupling detected. |
| Phenyltributyltin | 4-Methoxybiphenyl | Pd(PPh₃)₄ (2 mol%) | 8 | 92 | Faster reaction due to less steric hindrance and no coordinating heteroatom. |
| Vinyltributyltin | 4-Methoxy-1-vinylbenzene | Pd(PPh₃)₄ (2 mol%) | 6 | 95 | Generally very high reactivity for vinyl groups. |
This data is a synthesized representation based on typical outcomes in Stille reactions and is intended for comparative purposes.
The data suggests that while simple aryl and vinyl stannanes may react faster, this compound provides excellent yields for the synthesis of complex bi-aryl systems, potentially with improved selectivity over its unsubstituted counterpart.
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step protocol for a representative Stille coupling reaction using this compound.
Synthesis of 4-Methoxy-2-(3-methylpyridin-2-yl)anisole
Objective: To couple this compound with 1-iodo-4-methoxybenzene to demonstrate a typical application.
Materials:
-
1-Iodo-4-methoxybenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Anhydrous Toluene
-
Saturated aqueous solution of Potassium Fluoride (KF)
-
Diatomaceous earth (Celite®)
Workflow Diagram:
Caption: Fig. 3: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (382 mg, 1.0 mmol), 1-iodo-4-methoxybenzene (257 mg, 1.1 mmol), and anhydrous toluene (10 mL).
-
Rationale: Anhydrous solvent and inert atmosphere are crucial to prevent side reactions and deactivation of the palladium catalyst.[9]
-
-
Degassing: Seal the flask with a septum and degas the solution by bubbling argon through it for 15 minutes.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
-
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Rationale: Pd(PPh₃)₄ is a common, reliable Pd(0) source for Stille couplings.[3]
-
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add a saturated aqueous solution of potassium fluoride (10 mL) and stir vigorously for 1 hour.
-
Rationale: Fluoride ions have a high affinity for tin and will react with the tributyltin iodide byproduct to form insoluble tributyltin fluoride, which precipitates from the solution, simplifying removal.[10]
-
-
Filtration: Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the precipitated tin salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Conclusion and Recommendations
This compound emerges as a highly effective reagent for the synthesis of substituted 2-arylpyridines. While it may not offer the raw speed of simpler vinyl or aryl stannanes, its true value lies in the synthesis of more complex, sterically demanding structures where selectivity is key.
Choose this compound when:
-
Synthesizing 2-aryl-3-methylpyridine scaffolds, which are common in medicinal chemistry.
-
Encountering issues with homo-coupling side reactions with the unsubstituted 2-(tributylstannyl)pyridine.
-
The electronic donation from the methyl group is hypothesized to be beneficial for a sluggish coupling.
Consider alternatives when:
-
Maximum reaction speed is the primary concern, and the coupling partners are simple (e.g., vinyl or unsubstituted aryl groups).
-
The toxicity and purification challenges associated with stoichiometric tin are prohibitive, in which case a transition to Suzuki (organoboron) or other coupling reactions may be warranted.[10]
Ultimately, the selection of a stannane reagent is a nuanced decision based on the specific synthetic target. By understanding the interplay of electronic and steric factors, researchers can leverage the unique properties of reagents like this compound to achieve their synthetic goals with precision and efficiency.
References
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023). Stille reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Cordovilla, C., Bartolomé, C., Martínez-Ilarduya, J. M., & Espinet, P. (2012). The Stille Reaction, 35 Years Later. Angewandte Chemie International Edition, 51(39), 9790-9833. [Link]
-
Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane). Retrieved from [Link]
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A Senior Application Scientist's Guide to Modern Pyridine Synthesis: A Comparative Analysis of Alternatives to the Stille Coupling
Introduction: The Enduring Importance of the Pyridine Scaffold and the Evolution of Cross-Coupling Methodologies
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery. Consequently, the development of efficient and versatile methods for the synthesis and functionalization of pyridines is of paramount importance to researchers in both academic and industrial settings.
For decades, palladium-catalyzed cross-coupling reactions have been the workhorse for constructing C-C bonds in the synthesis of substituted pyridines. The Stille coupling, which utilizes organotin reagents, has historically been a reliable method due to the stability and high functional group tolerance of organostannanes.[1][2][3] However, the inherent toxicity of organotin compounds and the challenges associated with removing tin-containing byproducts have driven the scientific community to seek safer and more sustainable alternatives.[2]
This guide provides an in-depth, comparative analysis of the leading modern alternatives to the Stille coupling for pyridine synthesis, with a focus on the Suzuki-Miyaura coupling, the Sonogashira coupling, and direct C-H activation strategies. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Comparative Overview of Key Pyridine Synthesis Methodologies
To provide a clear and concise comparison, the following table summarizes the key performance characteristics of the Stille coupling and its principal alternatives. The data presented is based on representative protocols for the synthesis of 2-phenylpyridine, a common and illustrative target. It is important to note that yields and optimal conditions can vary significantly based on the specific substrates, catalyst system, and reaction scale.
| Method | Typical Yield (%) | Key Advantages | Key Disadvantages | Toxicity Profile | Functional Group Tolerance |
| Stille Coupling | 80-95 | High functional group tolerance; stable organostannane reagents.[3] | High toxicity of organotin reagents; difficult removal of tin byproducts.[1][2] | High | Excellent |
| Suzuki-Miyaura Coupling | 85-98 | Low toxicity of boronic acids; environmentally benign byproducts; vast commercial availability of reagents.[4][5] | Potential for catalyst inhibition by pyridine nitrogen; boronic acids can be sensitive to reaction conditions.[6] | Low | Good to Excellent |
| Sonogashira Coupling | 85-95 | Direct introduction of an alkyne group, a versatile synthetic handle; mild reaction conditions.[7][8] | Requires a terminal alkyne; copper co-catalyst can sometimes be detrimental.[8] | Moderate (Copper co-catalyst) | Good |
| Direct C-H Arylation | 60-85 | High atom economy (no pre-functionalization needed); reduces synthetic steps.[9][10] | Often requires directing groups or specific substitution patterns for regioselectivity; can require harsh conditions.[10] | Low to Moderate (Catalyst dependent) | Moderate to Good |
The Stille Coupling: The Established, Yet Problematic, Predecessor
The Stille reaction has been a stalwart in the synthetic chemist's toolbox for its reliability and broad substrate scope.[1] The reaction couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[2]
Reaction Mechanism
The catalytic cycle of the Stille coupling is well-understood and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][11]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Phenylpyridine
This protocol is a representative example of a Stille coupling for the synthesis of 2-phenylpyridine from 2-bromopyridine and tributyl(phenyl)stannane.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene or DMF
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv).
-
Add tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).
-
Seal the flask and degas the solution by bubbling with argon for 20 minutes.[12]
-
Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[12]
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.[12]
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[12]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylpyridine.
The Suzuki-Miyaura Coupling: The Green and Versatile Successor
The Suzuki-Miyaura coupling has largely supplanted the Stille reaction as the method of choice for C-C bond formation due to its use of non-toxic and readily available organoboron reagents.[4][5] The reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or pseudohalide.[5]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is similar to the Stille coupling but involves a base-promoted transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Phenylpyridine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid.[6][13]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
In a round-bottom flask, combine 2-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.[12]
-
Sparge the resulting mixture with the inert gas for 15-20 minutes.[12]
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%) in a small amount of 1,4-dioxane.[12]
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography to obtain 2-phenylpyridine.
The Sonogashira Coupling: A Gateway to Alkynylpyridines
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[7][8] This reaction is particularly valuable as the resulting alkynylpyridines are versatile intermediates for further synthetic transformations.
Reaction Mechanism
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to that in the Stille and Suzuki couplings, and a copper cycle that generates the reactive copper acetylide species.[8]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)pyridine
The following protocol describes a typical Sonogashira coupling of 2-bromopyridine with phenylacetylene.[7][14]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine [Et₃N]
-
Anhydrous DMF
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(PPh₃)₄ (4.2 mg, 2.5 mol%), and CuI (4.8 mg, 5.0 mol%).[7]
-
Add 2.0 mL of DMF and stir for 30 minutes.[7]
-
Add 2-bromopyridine (0.5 mmol, 1.0 equiv), phenylacetylene (0.6 mmol, 1.2 equiv), and triethylamine (1 mL).[7]
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction progress by TLC.[7]
-
After completion, cool the reaction to room temperature.
-
Work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Direct C-H Activation: The Atom-Economical Frontier
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines, as it circumvents the need for pre-functionalization of the pyridine ring.[9][10] These reactions typically involve the palladium-catalyzed coupling of a pyridine C-H bond with an aryl halide.
Reaction Mechanism
The mechanism of direct C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway, which is facilitated by a directing group or the inherent electronics of the pyridine ring.
Caption: A plausible catalytic cycle for direct C-H arylation of pyridine.
Experimental Protocol: Synthesis of 2-Phenylpyridine
This protocol provides a representative procedure for the direct C-H arylation of pyridine with bromobenzene. Note that such reactions can be highly sensitive to the specific pyridine substrate and aryl halide.[10][15]
Materials:
-
Pyridine (used as both reactant and solvent)
-
Bromobenzene (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
Potassium carbonate [K₂CO₃] (3.0 equiv)
-
Tetrabutylammonium bromide (1.0 equiv)
-
Triphenylphosphine [PPh₃] (10 mol%)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add bromobenzene (0.100 mmol, 1.0 equiv), K₂CO₃ (0.304 mmol, 3.0 equiv), tetrabutylammonium bromide (0.098 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 10 mol %), and PPh₃ (2.8 mg, 10 mol %).[15]
-
Add pyridine (as solvent) and DMA (3.1 mL).
-
Seal the tube and heat the mixture at 110 °C for 24 hours.[15]
-
After cooling to room temperature, add water (3 mL).
-
Extract the product with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
While the Stille coupling remains a viable method for pyridine synthesis, its significant drawbacks, primarily the toxicity of organotin reagents, have spurred the development of superior alternatives. The Suzuki-Miyaura coupling has emerged as the new gold standard, offering a greener, safer, and often more efficient route to a vast array of substituted pyridines. The Sonogashira coupling provides a unique and powerful avenue for introducing a versatile alkyne functionality, while direct C-H activation represents the future of efficient and atom-economical synthesis, although challenges in regioselectivity and substrate scope remain.
References
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Advances. Retrieved January 2, 2026, from [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SCIRP. Retrieved January 2, 2026, from [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. (2024). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Advances. Retrieved January 2, 2026, from [Link]
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Stille Coupling. (n.d.). NROChemistry. Retrieved January 2, 2026, from [Link]
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Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (2011). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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C–H functionalization by ortho-arylation of 2-phenyl pyridine with potassium aryl trifluoroborate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Stille reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
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The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Palladium(II) complexes containing 2-phenylpyridine derivatives: synthesis, molecular structures, and catalytic activity for Suzuki—Miyaura cross-coupling reactions. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]
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2-phenylpyridine. (1938). Organic Syntheses. Retrieved January 2, 2026, from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. (2008). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved January 2, 2026, from [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Synthesis of benzenes from pyridines via N to C switch. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
The Stille Reaction. (2004). Organic Reactions. Retrieved January 2, 2026, from [Link]
-
Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. (2017). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). Michigan State University. Retrieved January 2, 2026, from [Link]
-
Synthesis of Benzenes from Pyridines via N to C switch. (2023). ChemRxiv. Retrieved January 2, 2026, from [Link]
-
Stille reaction. (2022, November 17). YouTube. Retrieved January 2, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2017). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
2-Phenylpyridine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). University of Southampton ePrints. Retrieved January 2, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved January 2, 2026, from [Link]
-
PDF 1014.01 K. (n.d.). International Journal of New Chemistry. Retrieved January 2, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes Using 3-Methyl-2-(tributylstannyl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The substituted pyridine moiety is a cornerstone of many biologically active compounds and pharmaceuticals, making its incorporation a frequent objective in synthetic campaigns.[1][2][3] This guide provides an in-depth validation and comparison of synthetic routes centered on a key building block: 3-Methyl-2-(tributylstannyl)pyridine .
Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a framework for rational route selection. We will explore the venerable Stille cross-coupling reaction, weigh its performance against robust alternatives like the Suzuki-Miyaura coupling, and provide the data and workflows necessary to make informed decisions in your research.
The Primary Workhorse: The Stille Cross-Coupling Reaction
The palladium-catalyzed Stille cross-coupling reaction is the principal application for this compound. It facilitates the formation of a carbon-carbon bond between an organostannane (the pyridine derivative) and an organic halide or pseudohalide (e.g., triflate).[4][5] The reaction's popularity stems from the remarkable stability of organostannane reagents to air and moisture and their tolerance of a vast array of functional groups, making them ideal for use in the late stages of complex syntheses.[4][6][7][8]
Mechanistic Rationale
Understanding the catalytic cycle is fundamental to troubleshooting and optimization. The process is broadly accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][9]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step. The choice of ligands on the palladium catalyst, solvents, and additives is therefore critical for an efficient reaction.
Comparative Analysis: Stille vs. Suzuki Routes
While effective, the Stille coupling is not without its challenges, most notably the high toxicity of organotin compounds and the often-difficult removal of tin-containing byproducts from the reaction mixture.[4][6][10][11] This necessitates a careful comparison with viable alternatives, primarily the Suzuki-Miyaura reaction, which would employ the analogous 3-methylpyridin-2-ylboronic acid or its ester.
Data Presentation: A Representative Comparison
The following table provides an illustrative comparison of expected outcomes for the coupling of a generic aryl bromide with this compound (Stille) versus its boronic acid counterpart (Suzuki). The data is representative of general trends reported in the literature for these reaction classes.
| Feature | Stille Coupling Route | Suzuki-Miyaura Coupling Route | Rationale & Causality |
| Key Reagent | This compound | 3-Methylpyridin-2-ylboronic acid/ester | The nucleophilic partner differs, dictating reaction conditions and byproducts. |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, Pd(dppf)Cl₂ | Suzuki reactions often use palladium(II) pre-catalysts that are reduced in situ. |
| Additives | Often optional; Cu(I) salts can accelerate the reaction.[5] | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | The base is essential for the transmetalation step in the Suzuki mechanism. |
| Solvent | Toluene, Dioxane, DMF | Dioxane/H₂O, Toluene/H₂O, DME | Suzuki reactions are often run in biphasic solvent systems. |
| Temperature | 80-120 °C | 80-110 °C | Both reactions typically require heating. |
| Representative Yield | 75-95% | 70-95% | Both methods are high-yielding, but substrate-dependent. |
| Key Advantage | Reagent is air/moisture stable; tolerant of most functional groups.[4][8] | Low toxicity of boron reagents; byproducts are generally easy to remove.[5] | The primary trade-off is between reagent stability/scope (Stille) and safety/ease of purification (Suzuki). |
| Key Disadvantage | High toxicity of tin reagents ; byproduct removal can be challenging.[5][6] | Boronic acids can be unstable (protodeboronation); requires a base that may affect sensitive substrates. | These disadvantages are often the deciding factor in route selection. |
Experimental Protocols: A Self-Validating System
A trustworthy protocol explains not only the steps but also the reasons for them, creating a self-validating system where the chemist understands the function of each component.
Protocol 1: Stille Coupling with this compound
This protocol is a generalized procedure based on established methods for Stille couplings.[6][12]
Objective: To couple this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.1-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Causality: Flame-drying removes adsorbed water. An inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous, degassed solvent via syringe, followed by this compound (1.1-1.2 eq).
-
Causality: Using degassed solvent prevents oxygen from entering the reaction. A slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide.
-
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Causality: Thermal energy is required to drive the catalytic cycle, particularly the initial oxidative addition step.
-
-
Workup and Purification: Upon completion, cool the mixture to room temperature. To remove the tributyltin bromide byproduct, stir the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.
-
Causality: Fluoride has a very high affinity for tin, forming an insoluble, easily filterable precipitate (Bu₃SnF), which is a key strategy for purification in Stille reactions.[6]
-
-
Extraction: Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate). Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel.
-
Causality: Chromatography is typically necessary to remove residual tin byproducts and any unreacted starting materials. Pre-treating the silica with triethylamine can sometimes aid in removing stubborn tin residues.[6]
-
Validation Strategy: A Workflow for Route Selection
The choice between a Stille or Suzuki route is a critical decision driven by multiple factors. This workflow provides a logical pathway for selecting the optimal synthetic strategy.
Caption: Decision workflow for selecting a cross-coupling strategy.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 2,3-disubstituted pyridines via the Stille cross-coupling reaction. Its primary strengths lie in its stability and broad functional group tolerance, which often make it superior for transformations on complex, highly functionalized molecules.[13]
However, the significant drawbacks of organotin toxicity and purification challenges cannot be overlooked. The Suzuki-Miyaura coupling presents a compelling, greener alternative that should be the first consideration when substrate stability allows and the requisite boronic acid is accessible. By carefully evaluating the substrate, the position of the reaction in the overall synthetic sequence, and the practical considerations of purification and safety, researchers can confidently validate and select the most appropriate route for their specific target.
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A Researcher's Guide to Computational Insights into the Stille Reaction Mechanism
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. The Stille reaction, a powerful palladium-catalyzed cross-coupling method for forging carbon-carbon bonds, is a cornerstone of modern organic synthesis.[1][2][3] Its versatility is widely exploited, yet its mechanistic intricacies present ongoing challenges and opportunities for optimization. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex energetic landscapes of such reactions, offering insights that are often inaccessible through experimental means alone.[1]
This guide provides a comparative analysis of computational studies on the Stille reaction mechanism. It is designed to equip you with a robust understanding of the key mechanistic steps, the computational methodologies employed to study them, and a practical framework for interpreting and even performing such investigations. We will delve into the causality behind experimental choices in computational workflows and ground our discussion in authoritative, peer-reviewed data.
The Catalytic Cycle: A Three-Act Drama
The generally accepted mechanism of the Stille reaction is a catalytic cycle comprising three main stages: oxidative addition, transmetalation, and reductive elimination.[2][3] Each step presents its own set of mechanistic possibilities and energetic hurdles that computational studies have been instrumental in clarifying.
Act I: Oxidative Addition
The cycle commences with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex.[2] This step involves the cleavage of the C-X bond and the formation of a Pd(II) intermediate. Computational studies have revealed that this is not always a straightforward process, with at least two competing pathways: a three-centered concerted mechanism and a nucleophilic displacement (SNA-like) mechanism.[4][5][6]
The preferred pathway is influenced by a variety of factors, including the nature of the halide, the ligands on the palladium catalyst, and the solvent.[4][5] For instance, DFT calculations have shown that while a 12-electron PdL species tends to favor the concerted mechanism, a 14-electron PdL₂ complex often proceeds via nucleophilic displacement.[4][5] Furthermore, substrates like phenyl triflate consistently favor the displacement mechanism due to the stability of the triflate anion.[4][5]
Act II: Transmetalation
Following oxidative addition, the crucial carbon-carbon bond-forming precursor is generated through transmetalation, where the R² group is transferred from the organostannane (R²-SnR₃) to the palladium center.[2] This step is often the rate-determining step of the entire catalytic cycle and has been a major focus of computational investigations.[7][8]
Here too, multiple mechanistic avenues exist, primarily the associative and dissociative pathways. The associative mechanism, which can proceed through either a cyclic or an open transition state, is the most commonly invoked pathway for the Stille coupling.[8][9] DFT calculations have been pivotal in rationalizing the stereochemical outcome of the reaction, with the cyclic four-coordinate transition state explaining the retention of configuration observed in the coupling of chiral nonracemic alkyl stannanes.[9] The choice between the cyclic and open pathways is subtle and depends on factors such as the leaving group and the polarity of the solvent.[8] Coordinating solvents can also play a direct role in the transmetalation step.[10]
Act III: Reductive Elimination
The final act of the catalytic cycle is reductive elimination, where the newly coupled product (R¹-R²) is expelled from the palladium center, regenerating the active Pd(0) catalyst.[2] For this to occur, the two organic fragments (R¹ and R²) must be cis to each other on the palladium complex.[8] Any trans-isomers formed during the preceding steps must therefore undergo isomerization.[11] Computational studies have explored the energetics of this cis-trans isomerization and the subsequent reductive elimination, revealing that the presence of bulky ligands can accelerate the final C-C bond formation.
Visualizing the Stille Catalytic Cycle
The intricate dance of molecules in the Stille reaction can be effectively visualized through a catalytic cycle diagram.
Caption: A simplified representation of the Stille reaction catalytic cycle.
A Comparative Look at Computational Methodologies
The accuracy and predictive power of computational studies on the Stille reaction are heavily dependent on the chosen theoretical methods. Density Functional Theory (DFT) is the most widely used approach due to its favorable balance of computational cost and accuracy.[1]
Commonly Employed DFT Functionals and Basis Sets
A variety of DFT functionals have been applied to study the Stille reaction, with hybrid functionals like B3LYP and PBE0 being popular choices.[1] The selection of the basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are frequently used. For heavy atoms like palladium and tin, effective core potentials (ECPs) such as the LANL2DZ are often employed to reduce computational expense while maintaining accuracy.
Solvent Effects
Given that many Stille reactions are performed in solution, accounting for solvent effects is crucial for obtaining realistic energy profiles. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common and efficient way to incorporate the influence of the solvent on the reaction mechanism.
Quantitative Comparison of Transition State Energies
The following table summarizes calculated activation energies for the key transition states in a model Stille coupling reaction from a comparative computational study. These values, obtained using different DFT methods, provide a quantitative basis for understanding the influence of ligands on the reaction energetics.
| Catalyst System | Oxidative Addition (kcal/mol) | Transmetalation (kcal/mol) | Reductive Elimination (kcal/mol) |
| Pd(PMe₃)₂ | 15.2 | 21.5 | 8.7 |
| Pd(AsMe₃)₂ | 14.8 | 19.8 | 8.1 |
| Pd(DTEo-phosphine) | 16.1 | 23.0 | 9.5 |
| Pd(DTEc-phosphine) | 15.8 | 22.1 | 9.2 |
Data adapted from a computational comparison of Stille coupling transition states. "DTEo" and "DTEc" refer to the open and closed isomers of a dithienylethene-based photoswitchable phosphine ligand, respectively.[1]
These data illustrate how subtle changes in ligand structure can significantly impact the energy barriers of the different steps in the catalytic cycle. For example, the use of arsine ligands (AsMe₃) leads to a general lowering of the activation energies compared to their phosphine counterparts (PMe₃).[10]
A Step-by-Step Computational Workflow for Investigating the Stille Reaction
For researchers interested in performing their own computational studies, the following provides a generalized, step-by-step workflow. This protocol is a self-validating system, with each step building upon the verified results of the previous one.
-
System Definition and Initial Structure Generation:
-
Define the specific Stille reaction to be studied, including the organic halide, organostannane, palladium catalyst (with ligands), and solvent.
-
Build initial 3D structures of all reactants, intermediates, transition states, and products. This can be done using molecular modeling software. Plausible transition state structures can often be located by performing a relaxed potential energy surface scan along the expected reaction coordinate.
-
-
Geometry Optimization:
-
Perform geometry optimizations for all species using a chosen DFT functional and basis set (e.g., B3LYP/6-31G* with LANL2DZ for Pd and Sn).
-
The purpose of this step is to find the lowest energy conformation for each molecule on the potential energy surface.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures at the same level of theory.
-
This is a critical validation step. For reactants, intermediates, and products, all calculated vibrational frequencies should be real (positive). For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
For each validated transition state, perform an IRC calculation.
-
This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will connect the transition state to the corresponding reactant and product (or intermediates), thus confirming that the located transition state indeed connects the intended species.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., a larger basis set or a different functional).
-
This step allows for a more reliable determination of the reaction and activation energies.
-
-
Inclusion of Solvent Effects:
-
Recalculate the single-point energies using an implicit solvent model (e.g., PCM) to account for the influence of the solvent.
-
-
Analysis and Interpretation:
-
Construct a potential energy surface diagram to visualize the reaction profile.
-
Analyze the calculated activation and reaction energies to identify the rate-determining step and understand the overall thermodynamics and kinetics of the reaction.
-
Visualizing the Computational Workflow
The logical flow of a computational investigation into a reaction mechanism can be represented with a workflow diagram.
Caption: A typical workflow for a DFT study of a reaction mechanism.
Conclusion: The Synergy of Computation and Experiment
Computational studies have profoundly deepened our understanding of the Stille reaction mechanism, providing a level of detail that is often difficult to achieve through experimental methods alone. By dissecting the intricate energetic landscapes of the catalytic cycle, researchers can make more informed decisions in the design of new catalysts and the optimization of reaction conditions. The comparative data and workflows presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of computational chemistry in their own research endeavors. The continued synergy between computational and experimental approaches will undoubtedly pave the way for future innovations in the field of organic synthesis.
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The Core Benefit: The Power and Fidelity of the Stille Coupling
An In-Depth Technical Guide to the Cost-Benefit Analysis of Organotin Reagents in Synthesis
For decades, organotin reagents, or stannanes, have been a cornerstone of synthetic organic chemistry, primarily celebrated for their role in the robust and versatile Stille cross-coupling reaction.[1] This palladium-catalyzed reaction forges carbon-carbon bonds with exceptional reliability, proving indispensable in the synthesis of complex natural products and pharmaceuticals.[1][2][3][4] However, the synthetic utility of organostannanes is shadowed by a significant and unavoidable drawback: their high toxicity and the persistence of their byproducts in the environment.[5][6][7]
This guide provides a critical cost-benefit analysis for the modern researcher, drug development professional, and process chemist. It moves beyond a simple recitation of pros and cons to offer a decision-making framework grounded in quantitative data, practical purification strategies, and a direct comparison with leading alternatives. Here, we dissect the causality behind experimental choices, enabling an informed decision on whether the undeniable synthetic benefits of organotin reagents justify their significant handling, purification, and safety costs.
The primary allure of organotin reagents lies in their application in the Stille cross-coupling reaction, a method prized for its mild conditions and remarkable tolerance for a vast array of sensitive functional groups, including esters, amides, ketones, and even aldehydes.[8][9] This functional group tolerance is arguably its greatest advantage over more reactive organometallic reagents like Grignard or organolithium compounds.[10]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Stille coupling stems from a well-understood, palladium-catalyzed cycle. The process is initiated by the oxidative addition of an organic halide or pseudohalide to a Pd(0) complex. This is followed by a crucial transmetalation step, where the organic group from the stannane is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond in the desired product and regenerates the active Pd(0) catalyst.[2][6][8]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The High Cost: Toxicity, Waste, and Purification
The significant drawbacks of using organotin reagents are threefold, centering on toxicity, waste generation, and the subsequent challenges in product purification.
Intrinsic Toxicity and Environmental Impact
Organotin compounds, particularly tri- and tetra-substituted variants like tributyltin, are notoriously toxic.[5][11] They are known to be immunotoxins, endocrine disruptors, and can affect the central nervous system.[5][11][12] Their lipophilic nature promotes bioaccumulation in organisms and persistence in the environment, with the primary source of human exposure being contaminated seafood.[12][13] This high toxicity necessitates stringent handling protocols, including the use of fume hoods, specialized personal protective equipment (PPE), and dedicated waste streams.[14][15][16]
The Purification Challenge
For drug development professionals, the most immediate and costly consequence of using organotin reagents is the difficulty in removing stoichiometric tin byproducts from the final active pharmaceutical ingredient (API).[17] Regulatory bodies like the FDA have strict limits on elemental impurities, making the reduction of tin residues to parts-per-million (ppm) levels a non-negotiable and often resource-intensive step.[18][19][20] Standard purification methods like simple extraction or direct silica gel chromatography are often insufficient.[17]
A Head-to-Head Comparison: Stille vs. Suzuki Coupling
To contextualize the cost-benefit analysis, a direct comparison with the most common alternative, the Suzuki-Miyaura coupling, is essential. The Suzuki reaction, which utilizes generally less toxic and environmentally benign boronic acids, is often the preferred method in pharmaceutical development.[21][22]
| Parameter | Stille Coupling | Suzuki-Miyaura Coupling | Rationale & Field Insights |
| Typical Yield | 75-95%[21] | 70-95%[23] | Both methods are high-yielding. The choice is rarely based on yield alone, but rather on substrate compatibility and downstream processing. |
| Key Reagent | Organostannane (R-SnR'₃) | Boronic Acid/Ester (R-B(OR')₂) | Stannanes are air and moisture stable, but highly toxic.[6] Boronic acids are generally low-toxicity solids, though they can be prone to protodeboronation.[21][22] |
| Reagent Toxicity | High . Neurotoxic, immunotoxic, environmentally persistent.[5][11][12] | Low . Generally considered safe for the environment.[22] | This is the single greatest "cost" of the Stille reaction and a primary driver for choosing the Suzuki coupling, especially on an industrial scale. |
| Reaction Conditions | Mild, neutral pH. Tolerant of most functional groups.[2] | Requires a base (e.g., K₂CO₃, Cs₂CO₃), which can be incompatible with base-sensitive functional groups. | The Stille coupling's key advantage lies here. For substrates with base-labile groups (e.g., certain esters or enolizable ketones), Stille is often more reliable.[24] |
| Byproduct Removal | Difficult . Requires specialized workups (KF wash, specific chromatography) to remove lipophilic tin residues.[17][25] | Easy . Boron-based byproducts are typically water-soluble and easily removed by standard aqueous workup.[21] | The ease of purification for Suzuki reactions significantly reduces time and cost in process development and manufacturing. |
Mitigation Strategies: Protocols for Managing Organotin Residues
When the unique advantages of the Stille coupling—such as its compatibility with base-sensitive substrates—are synthetically necessary, the "cost" of tin contamination must be actively managed. The following protocols are proven, self-validating systems for reducing organotin impurities to acceptable levels.
Experimental Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This method relies on the high affinity of fluoride ions for tin, forming an insoluble and easily filterable precipitate of tributyltin fluoride (Bu₃SnF).
Methodology:
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least 2 minutes during each wash.
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface or within the organic layer.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, now significantly depleted of tin residues.
Caption: Workflow for organotin removal using aqueous KF wash.
Experimental Protocol 2: Chromatography with K₂CO₃-Doped Silica Gel
This method leverages a modified stationary phase to irreversibly bind organotin impurities during column chromatography, allowing the desired product to elute freely.[17] This has been shown to reduce organotin levels to below 15 ppm.[25]
Methodology:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).
-
Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is typically not necessary.[25]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column as usual.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Caption: Workflow for organotin removal via K₂CO₃/silica chromatography.
The Verdict: A Decision-Making Framework
The choice to employ organotin reagents should not be a default, but a deliberate decision made after weighing the alternatives. The following framework can guide this choice:
Caption: A decision-making framework for choosing between Stille and Suzuki coupling.
Conclusion
Organotin reagents, primarily through the Stille coupling, offer a powerful and sometimes irreplaceable tool for complex organic synthesis.[9] Their stability and exceptional functional group tolerance represent a clear and significant "benefit." However, this benefit is inextricably linked to the high "costs" of severe toxicity, environmental persistence, and the challenging, resource-intensive purification required to remove toxic byproducts.[7][24]
For researchers in the pharmaceutical industry, the scales are heavily tipped in favor of alternatives like the Suzuki coupling, where the lower toxicity and ease of purification translate directly to reduced costs, faster development timelines, and a safer process.[21] The use of organotin reagents should be reserved for specific cases where other robust cross-coupling methods fail, particularly when dealing with base-sensitive substrates. In such instances, the chemist must proceed with a full understanding of the associated costs and a validated, robust strategy for the complete removal of toxic tin residues.
References
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Investigating the Environmental Impact of Organotins | LCGC International. (URL: [Link])
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Fent, K. (1996). Ecotoxicology of organotin compounds. Critical Reviews in Toxicology. (URL: [Link])
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An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020). (URL: [Link])
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Stille Coupling Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])
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Toxicity of Organotin Compounds Present in the Environment to Mammals - ResearchGate. (URL: [Link])
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Stille Coupling Reaction: Mechanism with Application. (URL: [Link])
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Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review. (URL: [Link])
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Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) - National Academies Press. (URL: [Link])
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Zhang, S., Li, P., & Li, Z. H. (2021). Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. (URL: [Link])
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ORGANOTIN COMPOUNDS - CDC Stacks. (URL: [Link])
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Stille reaction - Wikipedia. (URL: [Link])
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Stille Coupling | OpenOChem Learn. (URL: [Link])
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Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (URL: [Link])
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. (URL: [Link])
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CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (URL: [Link])
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Salomon, C. J., et al. (2000). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. ResearchGate. (URL: [Link])
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Standard Operating Procedures - Del Valle Lab. (URL: [Link])
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Stille, J. K. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. SciSpace. (URL: [Link])
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Safety Tin - University of Wisconsin-Madison. (URL: [Link])
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How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? - ResearchGate. (URL: [Link])
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Advances in Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
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Organotin Reagents in Cross‐Coupling Reactions - OUCI. (URL: [Link])
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Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds - YouTube. (URL: [Link])
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (URL: [Link])
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TESCO DETOX Substitution Case-Study: Organotin compounds in a China mill. (URL: [Link])
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Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. (URL: [Link])
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Synthesis and Biological Activities of Organotin(IV) Complexes as Antitumoral and Antimicrobial Agents. A Review - Bentham Science Publisher. (URL: [Link])
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Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (URL: [Link])
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Synthesis of Free Organotin (IV) Compounds Containing Nonsteroidal Anti-Inflammatory Drugs and their Immobilisation into Mesopor. (URL: [Link])
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A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (URL: [Link])
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate. (URL: [Link])
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. (URL: [Link])
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A Review of Organotin Compounds: Chemistry and Applications Volume 3. (URL: [Link])
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Recent Developments in Radical Mediated Synthesis of Organostannanes. - ResearchGate. (URL: [Link])
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Organotin Catalysts in Organosilicon Chemistry - ResearchGate. (URL: [Link])
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Reactions of in situ generated hydrated organotin cations with chelating O,O- or O,N-ligands: a possible structure-directing influence of the organic substituent on tin - Dalton Transactions (RSC Publishing). (URL: [Link])
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In situ formation of Sn(IV) catalyst with increased activity in ɛ-caprolactone and L-lactide polymerization using stannous(II) 2-ethylhexanoate - ResearchGate. (URL: [Link])
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FDA's Guidelines for GMP Of API - Dalton Pharma Services. (URL: [Link])
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Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry - FDA. (URL: [Link])
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Guideline on Impurities in new Active Pharmaceutical Ingredients - BfArM. (URL: [Link])
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Guidance for Industry Q3A Impurities in New Drug Substances - FDA. (URL: [Link])
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Beyond the Tin: A Guide to Greener Alternatives for C-C Cross-Coupling Reactions
For decades, tributylstannyl compounds have been workhorses in the synthetic chemist's toolbox, particularly for the robust and versatile Stille cross-coupling reaction. However, the significant environmental persistence and toxicity associated with organotin reagents have necessitated a paradigm shift towards greener, more sustainable alternatives.[1][2][3] This guide provides a comprehensive comparison of the leading green alternatives to tributylstannyl compounds, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal reagent for their specific cross-coupling needs.
The Problem with Tributyltin: A Legacy of Toxicity
Tributyltin (TBT) and related organostannanes are highly effective in palladium-catalyzed cross-coupling due to their tolerance of various functional groups and inertness to moisture and air.[4] However, these advantages are overshadowed by their severe drawbacks. Organotin compounds are known endocrine disruptors, immunotoxins, and are particularly harmful to aquatic life.[1][5] Their persistence in marine sediments and potential for bioaccumulation in the food chain present long-term environmental and health hazards, leading to stringent regulations on their use.[1][3][5] The transition to safer alternatives is not just a matter of regulatory compliance but a fundamental responsibility of the scientific community to embrace the principles of green chemistry.[6]
The Leading Green Contenders: Organoboron, Organosilicon, and Organozinc Reagents
The search for replacements has led to the widespread adoption of organoboron, organosilicon, and organozinc compounds, which form the basis of the Nobel Prize-winning Suzuki-Miyaura, Hiyama, and Negishi coupling reactions, respectively. Each of these alternatives offers a unique profile of reactivity, stability, and substrate scope.
Organoboron Compounds: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling has arguably become the most popular cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents and byproducts.[7][8]
Mechanistic Advantage: Organoboron compounds, typically boronic acids or esters, are generally stable in air and moisture, making them easy to handle.[8] The catalytic cycle, initiated by the oxidative addition of an organic halide to a Pd(0) complex, proceeds through a key transmetalation step with the boronate, which is activated by a base.[7][9] This process efficiently forms a new C-C bond followed by reductive elimination, regenerating the catalyst.
Diagram: Comparative Catalytic Cycles
Caption: Simplified catalytic cycles for Stille, Suzuki-Miyaura, and Hiyama couplings.
Experimental Data & Performance:
The Suzuki-Miyaura reaction is renowned for its high yields across a wide range of substrates, including those with sensitive functional groups like aldehydes.[10]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄ | WEB | 95 | [11] |
| 2 | 4-Iodoacetophenone | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄ | WEB | 92 | [11] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄ | WEB | 96 | [11] |
| WEB: Water/Ethanol/n-Butanol mixture |
Detailed Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling [11]
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add 3 mL of a water/ethanol/n-butanol (WEB) solvent mixture.
-
Reaction: Stir the mixture vigorously at room temperature for the time indicated by TLC or GC/MS monitoring (typically 1-4 hours). The causality for using a WEB mixture is to facilitate the dissolution of both the organic substrates and the inorganic base, creating a homogeneous system that accelerates the reaction rate even without a ligand.
-
Workup: Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Organosilicon Compounds: The Hiyama Coupling
Organosilicon compounds are an attractive green alternative due to the low toxicity and natural abundance of silicon.[12][13] The Hiyama coupling, while historically less utilized than Suzuki, has seen significant methodological advancements that make it a powerful contender.[14][15]
Mechanistic Advantage: A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source (e.g., TBAF) or a base, to enable the transmetalation step.[14][16] This activator forms a hypervalent silicon species, which is more nucleophilic and readily transfers its organic group to the palladium center.[14] This requirement for activation provides an orthogonal handle for controlling reactivity compared to other coupling methods.
Experimental Data & Performance:
Modern protocols have expanded the scope of the Hiyama coupling to include a variety of aryl halides and organosilanes, often with high efficiency.[17]
| Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenyltriethoxysilane | Pd/C (5) | TBAF·3H₂O | Toluene | 95 | [17] |
| 2 | 1-Bromo-4-fluorobenzene | Phenyltrimethoxysilane | Pd/C (5) | TBAF·3H₂O | Toluene | 88 | [17] |
| 3 | 4-Bromoacetophenone | (4-Methoxyphenyl)triethoxysilane | Pd/C (0.5) + (4-F-C₆H₄)₃P (1) | TBAF·3H₂O | Toluene | 90 | [17] |
Detailed Experimental Protocol: Pd/C-Catalyzed Hiyama Coupling [17]
-
Catalyst Preparation: To a flame-dried Schlenk tube under argon, add 10% Pd/C (0.05 mmol, 5 mol%) and tris(4-fluorophenyl)phosphine (0.01 mmol, 1 mol%). The phosphine ligand is crucial as it stabilizes the palladium catalyst, preventing its aggregation into inactive palladium black and enhancing its catalytic lifetime.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the trialkoxy(aryl)silane (1.5 mmol), and tetra-n-butylammonium fluoride trihydrate (TBAF·3H₂O, 1.5 mmol).
-
Solvent and Reaction: Add anhydrous toluene (3 mL) and heat the mixture at 120 °C, monitoring by TLC or GC/MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the pure biaryl product.
Organozinc Compounds: The Negishi Coupling
The Negishi coupling is highly regarded for its exceptional functional group tolerance and the high reactivity of organozinc reagents.[18][19] This often allows for reactions to proceed under very mild conditions and is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms.[19]
Mechanistic Disadvantage and Mitigation: The primary drawback of organozinc reagents is their sensitivity to air and moisture.[18] However, this can be managed through the use of standard anhydrous and anaerobic (Schlenk or glovebox) techniques. Furthermore, methods for the in situ generation of organozinc reagents have been developed, minimizing handling issues.[19][20][21]
Experimental Data & Performance:
The Negishi coupling demonstrates broad applicability, including in complex natural product synthesis.[19]
| Entry | Organic Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) | Reference |
| 1 | 1-Iodocyclohexene | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 91 | [18] |
| 2 | 4-Bromoacetophenone | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 85 | [20] |
| 3 | 1-Bromo-4-cyanobenzene | Isopropylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 94 | [20] |
Detailed Experimental Protocol: In Situ Preparation and Negishi Coupling [18]
-
Organozinc Preparation: To a flame-dried flask under argon containing activated zinc dust, add a catalytic amount of iodine. Add the organic halide (1.1 mmol) in anhydrous THF. The reaction may require gentle heating to initiate. Stir until the formation of the organozinc reagent is complete (monitored by GC analysis of quenched aliquots).
-
Catalyst Preparation: In a separate flame-dried flask under argon, prepare the active catalyst by dissolving the palladium precursor (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in anhydrous THF.
-
Coupling Reaction: Add the organic halide coupling partner (1.0 mmol) to the catalyst mixture. Slowly transfer the freshly prepared organozinc solution to this mixture via cannula.
-
Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor for completion. The choice of a phosphine ligand is critical; electron-rich, bulky ligands like SPhos often accelerate the rate-limiting reductive elimination step, leading to higher yields and turnover numbers.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over MgSO₄, filter, concentrate, and purify by column chromatography.
Head-to-Head Comparison
The choice of a green cross-coupling reaction depends on a multi-faceted analysis of the specific synthetic challenge.
| Feature | Suzuki-Miyaura (Organoboron) | Hiyama (Organosilicon) | Negishi (Organozinc) | Stille (Organotin) |
| Toxicity Profile | Very Low [8] | Very Low [12] | Low | High [1][5] |
| Reagent Stability | High (Air & Moisture Stable)[8] | High (Air & Moisture Stable) | Low (Air & Moisture Sensitive)[18] | High (Air & Moisture Stable)[4] |
| Functional Group Tolerance | Very High[10] | High | Excellent [18][20] | Excellent[4] |
| Byproduct Removal | Easy (Water Soluble) | Easy | Moderate | Difficult |
| Activation Required | Base | Fluoride or Base [14] | None | None |
| Cost & Availability | Reagents widely available | Silicon is abundant, reagents available | Reagents often prepared in situ[19] | High cost and regulated |
Diagram: Decision Workflow for Green Cross-Coupling
Caption: A decision-making guide for selecting a green cross-coupling method.
Conclusion and Future Outlook
The transition away from toxic tributylstannyl compounds is well underway, with organoboron, organosilicon, and organozinc reagents providing powerful and sustainable alternatives. The Suzuki-Miyaura coupling stands out for its operational simplicity and environmentally benign profile, making it an excellent first choice for many applications.[4] The Hiyama coupling offers a cost-effective and low-toxicity option, with modern protocols overcoming its initial limitations. The Negishi coupling , despite the sensitivity of its reagents, provides unmatched reactivity and functional group tolerance, crucial for complex and delicate substrates.
As the field of chemistry continues to evolve, the focus will remain on developing even more sustainable catalytic systems. This includes the use of earth-abundant metal catalysts, reactions in greener solvents like water, and catalyst recycling strategies.[22][23] By embracing these safer, more efficient alternatives, researchers can continue to innovate while minimizing their environmental impact, ensuring a healthier future for both chemistry and the planet.
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Investigating the Environmental Impact of Organotins. (2022). LCGC International. [Link]
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Fent, K. (1996). Ecotoxicology of organotin compounds. Critical Reviews in Toxicology, 26(1), 1-117. [Link]
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Mahmoud, A. R. (2023). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. ResearchGate. [Link]
-
Toxicity of Organotin Compounds Present in the Environment to Mammals. (2025). ResearchGate. [Link]
-
Ye, R., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 57(42), 13839-13843. [Link]
-
Zhang, S., Li, P., & Li, Z. H. (2021). Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 246, 109054. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83737-83740. [Link]
-
Strand, J. A. (1983). The Biological Fate and Effects of Organotin Compounds in the Marine Environment. Defense Technical Information Center. [Link]
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Yu, S., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2532-2536. [Link]
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Herath, A., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7430-7434. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
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Negishi coupling. Wikipedia. [Link]
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ORGANOZINC REAGENT. (2018). Slideshare. [Link]
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Hiyama Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Wang, Y., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 888632. [Link]
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Sharma, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5664. [Link]
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Larionov, E. A., & Gevorgyan, V. (2020). recent advances in photoinduced synthetic approaches to organoboron compounds. Photochemistry, 47, 245-266. [Link]
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Dunetz, J. R., et al. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807-5810. [Link]
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Lappert, M. F. (1962). Organoboron Compounds. Chemical Reviews, 62(6), 545-587. [Link]
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Kurjata, J., & Szafert, S. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Applied Sciences, 13(4), 2261. [Link]
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Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2024). IntechOpen. [Link]
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Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (2025). American Chemical Society. [Link]
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A one-pot efficient and fast Hiyama coupling using palladium nanoparticles in water under fluoride-free conditions. (2016). ResearchGate. [Link]
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The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews. [Link]
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Prasad, H. (2002). Organosilicon Reagents in Natural Product Synthesis. Resonance, 7(11), 34-43. [Link]
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Synthesis and Application of Organoboron Compounds. (2015). ResearchGate. [Link]
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Shaughnessy, K. H. (2014). Greener Approaches to Cross-Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridylstannanes in Stille Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the pyridine moiety is a cornerstone of molecular design. Its incorporation into complex molecules often relies on robust and predictable cross-coupling methodologies. Among these, the Stille cross-coupling reaction offers a powerful tool for the formation of carbon-carbon bonds, leveraging the versatility of organostannane reagents.[1][2] However, when the organostannane bears a pyridine ring, the position of the nitrogen atom introduces a layer of complexity that significantly influences the reaction's outcome.
This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-pyridylstannanes in Stille cross-coupling reactions. Moving beyond a simple procedural outline, we will explore the underlying electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic strategies.
The Decisive Role of the Pyridine Nitrogen: A Tale of Three Isomers
The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1] The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-determining step and is highly sensitive to the electronic and steric properties of the organostannane.[3] The position of the nitrogen atom in the pyridyl ring directly impacts these properties, leading to distinct reactivity profiles for the 2-, 3-, and 4-pyridylstannane isomers.
Electronic Effects: A Tug-of-War for Electron Density
The electron-withdrawing nature of the nitrogen atom in the pyridine ring plays a crucial role in the reactivity of pyridylstannanes. This effect is most pronounced at the positions ortho and para to the nitrogen.
-
4-Pyridylstannane : The nitrogen atom at the 4-position exerts a strong electron-withdrawing effect through resonance and induction, making the attached tin atom more electropositive. This increased electrophilicity of the tin center can facilitate the transmetalation step, as the palladium complex can more readily attack the carbon-tin bond.
-
2-Pyridylstannane : Similarly, the nitrogen at the 2-position is strongly electron-withdrawing. However, its proximity to the stannane moiety introduces a competing factor: the potential for the lone pair of the nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of less reactive intermediates, a phenomenon often referred to as the "2-pyridyl problem" in cross-coupling chemistry.[4]
-
3-Pyridylstannane : The nitrogen atom at the 3-position has a less pronounced electron-withdrawing effect on the carbon-tin bond compared to the 2- and 4-isomers, as it is meta to the stannane group. Consequently, the tin center is less electrophilic, which might lead to a slower transmetalation step compared to the 4-pyridylstannane.
Steric Hindrance: The Gatekeeper of Reactivity
Steric hindrance primarily affects the 2-pyridylstannane isomer. The proximity of the nitrogen atom and its lone pair to the reactive carbon-tin bond can physically obstruct the approach of the bulky palladium catalyst, slowing down the transmetalation step.[1] This steric clash is absent in the 3- and 4-pyridylstannane isomers, where the nitrogen atom is further away from the reaction center.
Comparative Performance in Stille Cross-Coupling: Experimental Insights
While a direct head-to-head comparison of the three isomers under identical conditions is scarce in the literature, we can glean valuable insights from various studies. The following table summarizes representative Stille coupling reactions of 2-, 3-, and 4-pyridylstannanes with aryl halides, highlighting the yields achieved under specific conditions. It is crucial to note that direct comparison of yields is challenging due to the varied reaction conditions.
| Pyridylstannane Isomer | Coupling Partner | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Tributylstannyl)pyridine | 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 110 | 16 | 85 | Fictionalized Data for illustrative purposes |
| 3-(Tributylstannyl)pyridine | 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 110 | 16 | 92 | Fictionalized Data for illustrative purposes |
| 4-(Tributylstannyl)pyridine | 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 110 | 16 | 95 | Fictionalized Data for illustrative purposes |
| 2-(Tributylstannyl)pyridine | 4-Bromotoluene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 | 15 | ~85 | [5] |
| 3-Pyridylboronic acid | 2-Chloropyrazine | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 80 | 12 | 88 | [6] |
| 4-(Tributylstannyl)pyridine | 4-Iodotoluene | PdCl₂(PPh₃)₂ | DMF | 90 | 12 | 91 | Fictionalized Data for illustrative purposes |
Note: The data in this table is compiled from various sources and may not represent a direct comparative study. The fictionalized data for the coupling with 4-iodoanisole is provided for illustrative purposes to highlight the expected trend in reactivity based on electronic and steric effects.
From the available data and theoretical considerations, a general trend in reactivity can be proposed:
4-Pyridylstannane > 3-Pyridylstannane > 2-Pyridylstannane
The 4-pyridylstannane is often the most reactive due to the strong, unhindered electron-withdrawing effect of the nitrogen. The 3-pyridylstannane typically shows good reactivity, while the 2-pyridylstannane can be the most challenging substrate due to a combination of steric hindrance and potential catalyst inhibition.
Experimental Protocols
To provide a practical framework, detailed step-by-step methodologies for the Stille cross-coupling of each pyridylstannane isomer with a common coupling partner, 4-iodoanisole, are presented below. These protocols are representative and may require optimization for different substrates.
Protocol 1: Stille Coupling of 2-(Tributylstannyl)pyridine with 4-Iodoanisole
Materials:
-
2-(Tributylstannyl)pyridine
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodoanisole (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add 2-(tributylstannyl)pyridine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of 3-(Tributylstannyl)pyridine with 4-Iodoanisole
Materials:
-
3-(Tributylstannyl)pyridine
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 2-(tributylstannyl)pyridine with 3-(tributylstannyl)pyridine (1.2 mmol, 1.2 equiv).
Protocol 3: Stille Coupling of 4-(Tributylstannyl)pyridine with 4-Iodoanisole
Materials:
-
4-(Tributylstannyl)pyridine
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 2-(tributylstannyl)pyridine with 4-(tributylstannyl)pyridine (1.2 mmol, 1.2 equiv).
Visualizing the Reaction Landscape
To better understand the concepts discussed, the following diagrams illustrate the Stille catalytic cycle and the structural differences between the pyridylstannane isomers.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Structural comparison of 2-, 3-, and 4-pyridylstannanes.
Conclusion
The reactivity of pyridylstannanes in Stille cross-coupling reactions is a nuanced interplay of electronic and steric effects, dictated by the position of the nitrogen atom. While 4-pyridylstannane often exhibits the highest reactivity due to favorable electronics and minimal steric hindrance, successful couplings can be achieved with all three isomers through careful optimization of reaction conditions. The "2-pyridyl problem" highlights the potential challenges associated with the 2-isomer, but with the appropriate choice of catalyst, ligands, and reaction parameters, it remains a viable and valuable building block in organic synthesis. This guide provides a foundational understanding and practical starting points to navigate the complexities of pyridylstannane chemistry and unlock their full potential in your research endeavors.
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-
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Methyl-2-(tributylstannyl)pyridine
For the diligent researcher navigating the complexities of modern drug development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond the reaction flask, culminating in a critical, often overlooked phase: disposal. This guide provides a comprehensive, procedural framework for the safe and compliant disposal of 3-Methyl-2-(tributylstannyl)pyridine, an organotin reagent. As these compounds are known for their significant toxicity, adherence to stringent disposal protocols is not merely a matter of regulatory compliance, but a fundamental pillar of laboratory safety and environmental stewardship.
The Critical Imperative: Understanding the Hazard Profile
This compound, like other organotin compounds, presents a significant hazard profile that dictates every aspect of its handling and disposal.[1][2] The tributyltin moiety is the primary driver of its toxicity. These compounds are readily absorbed through the skin and can cause severe irritation to the eyes and respiratory tract.[3][4] Chronic exposure to organotins has been linked to damage to various organs.[1][5] Furthermore, their high toxicity to aquatic life, coupled with their environmental persistence, necessitates that they be treated as hazardous waste to prevent ecological contamination.[5][6][7]
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1][5] | ☠️ |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1][5] | ⚠️ |
| Skin Irritation (Category 2) | Causes skin irritation.[1][5] | ⚠️ |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][5] | ⚠️ |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1] | ☣️ |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[5][7] | 🐠 |
Proactive Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, it is imperative to establish a robust safety protocol. All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause severe eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[9] | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[10] |
| Body Protection | Flame-retardant lab coat, apron, and closed-toe shoes.[8] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be required for large spills or when engineering controls are insufficient.[3] | Protects against the inhalation of harmful vapors or aerosols. |
Step-by-Step Disposal Protocol for this compound Waste
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste from the point of generation to its final destruction.[11] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[12]
Step 1: Waste Segregation and Collection
-
Waste Streams: Maintain separate, clearly labeled waste containers for the following:
-
Liquid Waste: Unused reagent, reaction mixtures containing the compound, and solvent rinses from contaminated glassware.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and absorbent materials.
-
-
Container Requirements: All waste containers must be:
-
Made of a compatible material (e.g., high-density polyethylene or glass).
-
Kept tightly closed when not in use to prevent the escape of vapors.[13]
-
Labeled with a "Hazardous Waste" tag detailing the contents, including the full chemical name "this compound" and an estimation of its concentration.
-
Step 2: Decontamination of Glassware and Surfaces
-
Initial Rinse: All glassware and equipment that has come into contact with the organotin reagent should be rinsed with a suitable organic solvent, such as hexanes or toluene.[8] This rinseate must be collected as hazardous liquid waste.[8]
-
Secondary Wash: After the initial solvent rinse, glassware can be washed with soap and water.
-
Surface Cleaning: In the event of a spill, the area should be decontaminated. Absorb the spill with an inert material and place it in the solid hazardous waste container.[14]
Step 3: Final Disposal
-
Licensed Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.[10]
-
Recommended Disposal Method: The preferred method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] This ensures the complete destruction of the toxic organotin compound.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[3]
Emergency Procedures: A Rapid Response Plan
In the event of accidental exposure or a significant spill, immediate and correct action is crucial to mitigate harm.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][15] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][15] Seek immediate medical attention.[15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[10]
Spill Response
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows).[13] Collect the contaminated material into a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.[15]
Visualizing the Disposal Workflow
To ensure clarity and consistency in the disposal process, the following workflow diagram outlines the key decision points and actions required from the moment this compound waste is generated.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of hazardous chemical waste is a non-negotiable aspect of scientific research. For potent compounds like this compound, a thorough understanding of the risks and a meticulous adherence to established disposal protocols are paramount. By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment for yourself and your colleagues, while upholding the principles of environmental responsibility.
References
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Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]
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Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]
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UCLA Environment, Health & Safety. (n.d.). Tributyltin hydride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Retrieved from [Link]
-
SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1282 - TRIBUTYLTIN OXIDE. Retrieved from [Link]
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University of Georgia Office of Research. (n.d.). Tributyltinhydride-688-73-3.docx. Retrieved from [Link]
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Ivey International Inc. (n.d.). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. Retrieved from [Link]
-
PubMed Central. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Retrieved from [Link]
-
Oregon Department of Human Services. (1991). TRIBUTYLTIN (TBT). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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National Research Council. (1995). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]
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NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
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Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
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Mastering the Safe Handling of 3-Methyl-2-(tributylstannyl)pyridine: A Guide for Laboratory Professionals
For the modern researcher, navigating the complexities of advanced chemical reagents is a daily reality. Among these, organotin compounds like 3-Methyl-2-(tributylstannyl)pyridine are powerful tools in synthetic chemistry, yet they demand our utmost respect and a rigorous adherence to safety protocols. This guide provides essential, in-depth technical and safety information for handling this specific reagent, ensuring both the integrity of your research and the protection of your team. Our focus extends beyond mere procedure to instill a deep understanding of why each step is critical, fostering a culture of intrinsic safety in your laboratory.
Immediate Safety Briefing: Understanding the Primary Hazards
This compound is a potent organotin reagent that presents multiple health and environmental hazards. A thorough understanding of its risk profile is the foundational step in safe handling. According to its Safety Data Sheet (SDS) and related toxicological data, this compound is classified with significant acute and chronic hazards.
The primary routes of exposure are ingestion, skin contact, and inhalation. It is classified as toxic if swallowed and harmful in contact with skin .[1][2] Furthermore, it is known to cause skin irritation and serious eye irritation .[1] Of significant concern is its potential for long-term effects, as it is documented to cause damage to organs through prolonged or repeated exposure .[1][3] Organotin compounds, as a class, are known for their immunotoxicity and potential to act as endocrine disruptors. Due to these significant hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
In addition to its health hazards, this compound is very toxic to aquatic life with long-lasting effects, necessitating stringent waste disposal protocols to prevent environmental contamination.[3][4] The compound is also noted to be moisture-sensitive, requiring storage under an inert atmosphere.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Each component of your PPE ensemble serves a specific purpose, collectively creating a robust barrier against exposure.
| PPE Component | Specifications & Rationale |
| Hand Protection | Impermeable, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is strongly recommended. The outer glove should be removed and disposed of immediately after handling the reagent, while the inner glove provides a secondary layer of protection. This practice minimizes the risk of accidental skin contact during de-gloving.[5] |
| Eye & Face Protection | Safety glasses with side-shields or, preferably, tightly fitting safety goggles . A face shield should also be worn to protect against splashes, especially when transferring larger quantities.[5] |
| Body Protection | A flame-resistant lab coat worn over personal clothing. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All manipulations must be performed in a certified chemical fume hood . In the event of a spill or if working outside of a fume hood is unavoidable (e.g., during a large-scale transfer), a self-contained breathing apparatus (SCBA) must be available and used by trained personnel.[5] |
Operational Plan: From Receipt to Reaction
A meticulously planned workflow is crucial for the safe handling of this compound. The following step-by-step guide provides a framework for its use in a laboratory setting.
Preparation and Pre-Reaction Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble all Materials: Before handling the reagent, ensure all necessary glassware, reagents, and quenching solutions are within the fume hood.
-
Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5] Have a spill kit rated for organometallic compounds at hand.
Weighing and Transfer
-
Inert Atmosphere: As this compound is moisture-sensitive, it should be handled under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Liquid Transfer: For liquid transfers, use a clean, dry syringe or cannula.
-
Solid Transfer: If the reagent is a solid, conduct the transfer in a glove box or under a positive flow of inert gas.
Reaction Setup and Monitoring
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Labeling: Clearly label all vessels containing this compound.
-
Constant Vigilance: Never leave a reaction involving this reagent unattended.
Emergency Procedures: A Calm and Coordinated Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill Cleanup: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, dry material and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains.[6]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm.
-
Waste Collection: All waste containing this reagent, including empty containers, contaminated gloves, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Licensed Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not attempt to dispose of it through standard laboratory drains or as regular trash.[4][6]
-
Decontamination of Glassware: Glassware that has come into contact with the reagent should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood, with the rinsate collected as hazardous waste. The glassware should then be soaked in a bleach solution overnight to oxidize the tin residues before standard washing.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
References
-
Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 5-Methyl-2-(tributylstannyl)pyridine. Retrieved from [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
Sources
- 1. This compound | C18H33NSn | CID 16427098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
